molecular formula C5H8ClN5 B029266 Deisopropylatrazine CAS No. 1007-28-9

Deisopropylatrazine

カタログ番号: B029266
CAS番号: 1007-28-9
分子量: 173.60 g/mol
InChIキー: IVENSCMCQBJAKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Des-isopropyl atrazine (DIA) can cause developmental toxicity and female reproductive toxicity according to The Environmental Protection Agency (EPA).
Deisopropylatrazine is a diamino-1,3,5-triazine that is N-ethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a bacterial xenobiotic metabolite and a marine xenobiotic metabolite. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It is functionally related to a 6-chloro-1,3,5-triazine-2,4-diamine.
This compound has been reported in Aspergillus fumigatus and Apis cerana with data available.
6-Deisopropylatrazine is a chlorinated degradation product of the herbicide atrazine (6-chloro-N2-ethyl-N4-isopropyl-1, 3,5-triazine-2,4-diamine). Atrazine is a herbicide of the triazine class. Atrazine is used to prevent pre and post-emergence broadleaf weeds in crops such as maize (corn) and sugarcane and on turf, such as golf courses and residential lawns. It is one of the most widely used herbicides in the US and in Australian agriculture.] It was banned in the European Union in 2004 because of persistent groundwater contamination. As of 2001, Atrazine was the most commonly detected pesticide contaminating drinking water in the United States. Studies suggest atrazine is an endocrine disruptor and it is thought that 6-Deisopropylatrazine may also have some endocrine disruptor capacity. Pesticide degradates account for a significant portion of the pesticide/herbicide load in surface water. t is a registered US EPA substance.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENSCMCQBJAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0037495
Record name Deisopropylatrazine
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Molecular Weight

173.60 g/mol
Source PubChem
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CAS No.

1007-28-9
Record name Deisopropylatrazine
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Record name 6-Deisopropylatrazine
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Record name Deisopropylatrazine
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-
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Record name DESISOPROPYLATRAZINE
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Foundational & Exploratory

Deisopropylatrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). As a significant environmental metabolite, understanding its chemical structure, properties, and behavior is crucial for assessing its environmental impact and toxicological significance. This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, toxicological profile, environmental fate, and analytical methodologies.

Chemical Identity

This compound is a chloro-s-triazine herbicide metabolite formed by the removal of one of the isopropyl groups from the parent atrazine molecule.

IdentifierValue
IUPAC Name 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine[1]
CAS Number 1007-28-9[1]
PubChem CID 13878[1]
Chemical Formula C5H8ClN5[1]
Canonical SMILES CCNC1=NC(=NC(=N1)N)Cl[1]
Molecular Weight 173.60 g/mol [1]

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound. These parameters are essential for predicting its environmental transport and fate.

PropertyValueSource
Melting Point 177-179 °C[2]
Boiling Point 237.97 °C (rough estimate)[2]
Water Solubility 980 mg/L at 20 °CAERU
pKa 3.85 ± 0.10 (Predicted)[2]
Vapor Pressure 1.56 x 10⁻⁶ mmHg at 25°CECHEMI
LogP (Octanol-Water Partition Coefficient) 1.1 (Predicted)[1]

Toxicological Properties

The toxicological profile of this compound is important for assessing its risk to human health and the environment. The following table summarizes the available acute toxicity data.

TestSpeciesRouteValueSource
LD50 Male RatOral2290 mg/kg[3]
LD50 Female RatOral810 mg/kg[3]

Environmental Fate and Metabolism

This compound is a significant metabolite of atrazine in the environment. Its formation and subsequent degradation are key aspects of the environmental fate of atrazine.

Degradation Pathway

Atrazine undergoes degradation in the environment through various biotic and abiotic processes, primarily through N-dealkylation and hydroxylation. The removal of one of the isopropyl groups from atrazine leads to the formation of this compound. Further degradation can occur, leading to other metabolites.

Degradation_Pathway Atrazine Atrazine This compound This compound (DIA) Atrazine->this compound  N-deisopropylation Deethylatrazine (B13485) Deethylatrazine (DEA) Atrazine->Deethylatrazine  N-deethylation Hydroxyatrazine Hydroxyatrazine (HA) Atrazine->Hydroxyatrazine  Hydrolysis Didealkylatrazine Didealkylatrazine (DDA) This compound->Didealkylatrazine  N-deethylation Deisopropylhydroxyatrazine Deisopropylhydroxyatrazine (DIHA) This compound->Deisopropylhydroxyatrazine  Hydrolysis Deethylatrazine->Didealkylatrazine  N-deisopropylation Deethylhydroxyatrazine Deethylhydroxyatrazine (DEHA) Deethylatrazine->Deethylhydroxyatrazine  Hydrolysis Cyanuric_Acid Cyanuric Acid Hydroxyatrazine->Cyanuric_Acid  Further Degradation Didealkylatrazine->Cyanuric_Acid  Further Degradation Deethylhydroxyatrazine->Cyanuric_Acid  Further Degradation Deisopropylhydroxyatrazine->Cyanuric_Acid  Further Degradation

Figure 1: Atrazine Degradation Pathway.
Environmental Persistence

The persistence of this compound in the environment is influenced by factors such as soil type, moisture, and microbial activity. Its half-life in soil under unsaturated conditions has been reported to range from 32 to 173 days, increasing with depth.[4] Under saturated soil conditions, it is less persistent, with a reported half-life of 58 days at a depth of 90-120 cm.[4]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring this compound in environmental samples. Several methods have been developed, primarily utilizing chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Solid-Phase Extraction and GC-MS Analysis of this compound in Water

This section outlines a general experimental protocol for the determination of this compound in water samples, based on commonly employed techniques.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate and concentrate this compound and other triazine metabolites from a water sample.

  • Materials:

  • Procedure:

    • Condition the SPE cartridge by passing methanol followed by deionized water through it.

    • Load the water sample onto the conditioned cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the retained analytes with a small volume of the eluting solvent.

    • Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify this compound in the prepared extract.

  • Instrumentation:

    • Gas chromatograph equipped with a capillary column (e.g., DB-5ms)

    • Mass spectrometer (e.g., single quadrupole or ion trap)

  • Typical GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for this compound would be monitored.

  • Quantification:

    • A calibration curve is generated using standards of known this compound concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Eluate Concentrated Eluate SPE->Eluate GC_MS GC-MS Analysis Eluate->GC_MS Data Data Acquisition GC_MS->Data Quantification Quantification Data->Quantification

Figure 2: Analytical Workflow for DIA.

Conclusion

This technical guide provides a consolidated resource for researchers and professionals working with this compound. The data presented on its chemical and physical properties, toxicological effects, and environmental behavior are essential for informed risk assessment and management. The outlined analytical methodologies offer a starting point for the development and validation of robust monitoring programs. As a prevalent environmental degradate of atrazine, continued research into the long-term effects and fate of this compound is warranted.

References

Synthesis pathway of Deisopropylatrazine from atrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Deisopropylatrazine from Atrazine (B1667683)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DIA) is a primary metabolite of the widely used herbicide atrazine, formed through the removal of its isopropyl group. Understanding the synthesis and formation of DIA is critical for environmental monitoring, toxicological studies, and the development of reference standards. This technical guide provides a comprehensive overview of the primary pathways for producing this compound from atrazine, focusing on abiotic chemical degradation and microbial biosynthesis. It includes detailed experimental protocols, quantitative data from key studies, and workflow diagrams to facilitate replication and further research. While direct, selective chemical synthesis for this transformation is not widely documented, this guide details established degradation methodologies that yield this compound.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a triazine herbicide extensively used in agriculture. Its persistence in the environment and the formation of metabolites like this compound (DIA) and deethylatrazine (B13485) (DEA) are of significant scientific interest.[1][2] DIA is formed via the N-dealkylation of the parent atrazine molecule, a process that can occur through both chemical and biological means.[1] This document serves as a technical resource, consolidating the methodologies for synthesizing or generating DIA from atrazine for research purposes.

Abiotic Synthesis Pathways

Abiotic transformation of atrazine to this compound is primarily achieved through oxidative degradation processes that mimic environmental degradation. These methods are useful for laboratory-scale production of DIA for analytical standards and toxicological testing.

Fenton and Photo-Fenton Oxidation

Fenton's reagent (H₂O₂ and a ferrous iron catalyst) generates highly reactive hydroxyl radicals (•OH) that can oxidize atrazine, leading to N-dealkylation.[3] The photo-Fenton process enhances this reaction through UV irradiation.

This protocol is adapted from studies on atrazine degradation using Fenton-like reagents.[4][5]

  • Reaction Setup:

    • Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol) and spike it into an aqueous solution to the desired initial concentration (e.g., 10-20 mg/L).

    • Place the aqueous atrazine solution in a batch reactor vessel. A well-stirred tank laboratory reactor is recommended.[6]

    • Adjust the pH of the solution. A pH of 3.0 is often optimal for increasing the rate of atrazine oxidation.[4]

  • Reagent Addition:

    • Add the iron source. For a Fenton-like reaction, ferrihydrite can be used.[4] For a classic Fenton reaction, a soluble Fe(II) salt (e.g., FeSO₄·7H₂O) is used.[3]

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂) to the solution. The concentration of H₂O₂ can be varied (e.g., 5% to 30%) to optimize degradation.[5]

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature (e.g., 25°C). Note that the reaction is exothermic, and temperature may rise.[5]

    • Stir the mixture continuously.

    • For photo-Fenton processes, irradiate the reactor with a UV source.[6]

  • Sampling and Quenching:

    • Collect aliquots at regular time intervals (e.g., 0, 5, 10, 30, 60 minutes).

    • Immediately quench the reaction in the aliquots by adding a substance like methanol (B129727) to stop the oxidative process.[6]

  • Analysis:

    • Filter the samples (e.g., through a 0.45 μm filter).

    • Analyze the filtrate for atrazine and its metabolites, including this compound, using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterValue / ConditionAtrazine RemovalReference
Catalyst FerrihydriteRate increases tenfold at pH 3 vs. pH 4-8[4]
H₂O₂ Conc. 5%10.2% after 20 h[5]
H₂O₂ Conc. 10%25.6% after 20 h[5]
H₂O₂ Conc. 30%41.8% after 20 h[5]
Reaction Time 5-10 minutesReaction ceases as Fe²⁺ and H₂O₂ are consumed[3]
UV/H₂O₂ Photochemical Degradation

The combination of UV irradiation and hydrogen peroxide generates hydroxyl radicals, providing another pathway for atrazine dealkylation.

This protocol is based on the methodology described by Kim et al. (2013).[7][8]

  • Reaction Setup:

    • Prepare an aqueous solution of atrazine at a specific concentration.

    • Place the solution in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

  • Reagent Addition:

    • Add hydrogen peroxide to the atrazine solution. The concentration can be optimized (e.g., 300 mg/L).[9]

  • Reaction Conditions:

    • Irradiate the solution with the UV lamp.

    • Maintain constant stirring and temperature.

  • Sampling and Analysis:

    • Withdraw samples periodically.

    • Analyze the samples using HPLC or LC-MS to quantify atrazine, this compound (CEAT), and other by-products.[7][8]

ProcessKey By-productsFinal ProductAcute Toxicity (TUa)Reference
UV only Hydroxyatrazine (OIET)Hydroxyatrazine1.2 - 1.3[7][8]
UV/H₂O₂ This compound (CEAT), Deethylatrazine (CIAT)Ammeline (OAAT)< 1.0 after 30 min[7][8]

Biological Synthesis Pathways

The most well-documented route to this compound is through the metabolic action of various microorganisms. This process, known as biodegradation, involves enzymatic N-dealkylation of the atrazine molecule. Several bacterial strains have been identified as effective catalysts for this transformation.

Synthesis using Rhodococcus sp. TE1

Rhodococcus species are known to metabolize atrazine to its dealkylated products under aerobic conditions.[10][11] The N-dealkylation is associated with enzymes such as cytochrome P450.[12]

This protocol is a generalized procedure based on studies of Rhodococcus.[10][11]

  • Culture Preparation:

    • Grow Rhodococcus sp. TE1 in a suitable nutrient-rich medium until it reaches the stationary phase.

    • Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cells in a minimal salt medium (MSM) that lacks carbon and nitrogen sources.

  • Reaction Conditions:

    • Add atrazine to the resting cell suspension to a final concentration (e.g., 10 mg/L).

    • Incubate the suspension under aerobic conditions at a controlled temperature (e.g., 30°C) with agitation.

  • Extraction and Analysis:

    • Periodically take samples from the suspension.

    • Separate the cells from the supernatant by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by HPLC or GC-MS to identify and quantify atrazine, this compound, and deethylatrazine. This compound often accumulates in the medium as it is not readily degraded further by this strain.[11]

Synthesis using Enterobacter cloacae strain JS08.Deg01

This bacterial strain has been identified as an efficient atrazine metabolizer, generating both deethylatrazine (DEA) and this compound (DIA).[13][14]

This protocol is adapted from the methodology described by Solomon et al.[13][14][15]

  • Enrichment and Isolation:

    • Enrich atrazine-degrading microorganisms from a soil sample by incubating it in a mineral medium with atrazine (e.g., 2.5 mg per 100 mL) as the sole carbon and nitrogen source.[13]

    • Incubate aerobically at 30°C with agitation for 7 days.

  • Culture and Degradation:

    • Inoculate the isolated E. cloacae JS08.Deg01 into a mineral medium containing atrazine (e.g., 0.1 mmol/L).

    • Incubate at 30°C with shaking (200 r/min). The optimal pH for degradation is 7.0.[13][14]

  • Sample Preparation and Analysis:

    • Centrifuge the culture at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22-μm filter.

    • Perform HPLC and mass spectrometry analysis on the filtrate to quantify atrazine and its metabolites, including DIA.[13]

Bacterial IsolateTime for 50% Atrazine DegradationAtrazine Degradation Efficiency (6 days)Optimal pHReference
E. cloacae JS08.Deg0147 hours97%7.0[13]
Isolate JS07.Deg0162 hours94%N/A[13]
Isolate JS04.Deg0174 hours92%N/A[13]
Synthesis using Arthrobacter species

Various Arthrobacter strains are capable of degrading atrazine, often using it as a sole source of carbon and nitrogen.[16][17]

This protocol is a general procedure based on studies of various Arthrobacter strains.[16][18]

  • Culture Preparation:

    • Cultivate the Arthrobacter strain (e.g., ST11) in a standard medium like Luria-Bertani (LB) broth at 30°C with shaking.[16]

    • Harvest cells by centrifugation (e.g., 6380×g for 10 min) and wash twice with a mineral salt medium (MSM).[16]

  • Degradation Assay:

    • Resuspend the washed cells in MSM containing atrazine as the sole carbon and nitrogen source.

    • Incubate at 30°C with shaking (e.g., 150 rpm). The optimal pH range for many Arthrobacter species is broad, typically 5.0–10.0.[18]

  • Extraction and Analysis:

    • After a set incubation period (e.g., 48 hours), extract the entire culture volume with ethyl acetate.[16]

    • Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-UV.[16]

StrainAtrazine Conc.Degradation Rate / EfficiencyOptimal pHTemperatureReference
Arthrobacter sp. ST11Crystalline68% consumed after 48 hN/A30°C[16]
Paenarthrobacter ureafaciens ZY100 mg/L11.95 mg L⁻¹ h⁻¹5.0 - 11.030°C[18]
Arthrobacter sp. C2100 mg/L100% after 72 h9.0N/A[19]

Diagrams and Workflows

Overview of Synthesis Pathways

G cluster_0 Abiotic Pathways cluster_1 Biological Pathways Atrazine Atrazine Abiotic Abiotic Degradation (Chemical Transformation) Atrazine->Abiotic    Biotic Microbial Biodegradation (Enzymatic N-Dealkylation) Atrazine->Biotic    DIA This compound (DIA) Fenton Fenton / Photo-Fenton (H₂O₂ / Fe²⁺ / UV) Abiotic->Fenton UV_H2O2 UV / H₂O₂ Abiotic->UV_H2O2 MnO2 Manganese Oxides (e.g., Birnessite) Abiotic->MnO2 Fenton->DIA UV_H2O2->DIA MnO2->DIA Rhodococcus Rhodococcus sp. Biotic->Rhodococcus Arthrobacter Arthrobacter sp. Biotic->Arthrobacter Enterobacter Enterobacter cloacae Biotic->Enterobacter Rhodococcus->DIA Arthrobacter->DIA Enterobacter->DIA

Caption: Pathways for the synthesis of this compound from Atrazine.

Experimental Workflow for Abiotic Synthesis

G A 1. Prepare Aqueous Atrazine Solution B 2. Set up Batch Reactor (Adjust pH, Temp) A->B C 3. Add Reagents (e.g., H₂O₂, Fe²⁺, Catalyst) B->C D 4. Initiate Reaction (e.g., Stirring, UV exposure) C->D E 5. Collect & Quench Aliquots at Time Intervals D->E F 6. Sample Preparation (Filtration / Extraction) E->F G 7. Analysis (HPLC / GC-MS) F->G

Caption: General experimental workflow for abiotic generation of this compound.

Experimental Workflow for Biological Synthesis

G A 1. Prepare Microbial Culture (e.g., Rhodococcus sp.) B 2. Harvest & Wash Cells (Centrifugation) A->B C 3. Resuspend Cells in Mineral Salt Medium B->C D 4. Add Atrazine & Incubate (Aerobic, 30°C) C->D E 5. Collect Samples Periodically D->E F 6. Separate Supernatant & Extract Metabolites E->F G 7. Analysis (HPLC / GC-MS) F->G

Caption: General experimental workflow for microbial synthesis of this compound.

Conclusion

The synthesis of this compound from atrazine is predominantly achieved through degradation pathways rather than direct, selective chemical synthesis. Both abiotic methods, such as Fenton oxidation and UV/H₂O₂ treatment, and biological methods using specific bacterial strains like Rhodococcus, Enterobacter, and Arthrobacter, are effective for producing this metabolite in a laboratory setting. The choice of method depends on the desired scale, purity requirements, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers to generate this compound for analytical, environmental, and toxicological research.

References

Deisopropylatrazine: A Primary Metabolite of Atrazine - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deisopropylatrazine (DIA) is a significant primary metabolite of the widely used herbicide atrazine (B1667683). Formed through the microbial N-dealkylation of the parent compound, DIA is frequently detected in soil, surface water, and groundwater, often alongside atrazine and another primary metabolite, deethylatrazine (B13485) (DEA). While generally considered less toxic than atrazine, the persistence of DIA in the environment and its potential for biological activity necessitate a thorough understanding of its formation, fate, and analytical determination. This technical guide provides a comprehensive overview of this compound, including its formation pathways, environmental concentrations, analytical methodologies, and toxicological profile, to support research and development activities.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide used extensively for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane[1][2][3]. Following its application, atrazine undergoes degradation in the environment, primarily through microbial action, leading to the formation of several metabolites[4][5][6]. This compound (2-amino-4-chloro-6-ethylamino-s-triazine), along with deethylatrazine (DEA), is one of the principal N-dealkylated metabolites[4][7]. The presence of these chlorinated metabolites in various environmental compartments is of interest due to their potential phytotoxicity and concerns about their impact on non-target organisms and human health[8].

Formation and Degradation

Formation of this compound

The primary pathway for the formation of this compound is the microbial N-dealkylation of atrazine in soil and water[7]. This process involves the removal of the isopropyl group from the atrazine molecule. Various soil microorganisms, including species of Rhodococcus and Pseudomonas, are capable of metabolizing atrazine to DIA and DEA[9]. The formation of DIA and DEA is considered a significant initial step in the biodegradation of atrazine[10][11].

Further Degradation

This compound can be further metabolized by microorganisms. This can involve the removal of the remaining ethyl group to form 2,4-diamino-6-chloro-s-triazine (DACT), also known as didealkylatrazine (DDA)[1][12][13]. The complete mineralization of atrazine and its metabolites eventually leads to the cleavage of the triazine ring and the formation of carbon dioxide and ammonia[4]. However, DIA and other chlorinated metabolites can be persistent in the environment, particularly in groundwater where microbial activity may be limited[1][10][11][14].

Data Presentation

Environmental Concentrations

This compound is frequently detected in surface and groundwater in agricultural areas. Its concentration can vary significantly depending on factors such as atrazine usage, soil type, and hydrogeological conditions.

MatrixLocation/StudyConcentration Range of DIAReference
GroundwaterRural wells in the USAGenerally lower than atrazine, DEA, and DACT[1]
GroundwaterMerrick County, NebraskaDetected alongside atrazine and nitrate[10][11]
Surface RunoffConservation Tilled WatershedsAverage concentration of 0.7 µg/L in the year of atrazine application[15][16][17]
StreamsMidwestern USDetected, with concentrations of hydroxylated metabolites also being significant[18]
Toxicity Data

The toxicity of this compound is generally lower than that of the parent compound, atrazine.

OrganismTest TypeEndpointValue (µg/L)Reference
Pseudokirchneriella subcapitata (Algae)Acute (96-h)IC50>1,500[19][20]
Hyalella azteca (Amphipod)Acute (96-h)IC50>1,500[19][20]
Diporeia spp. (Amphipod)Acute (96-h)IC50>1,500[19][20]
Diporeia spp. (Amphipod)Chronic (21-day)-More sensitive than H. azteca[19][20]

Note: The general order of acute and chronic toxicity is Atrazine > Deethylatrazine > this compound[19][20].

Experimental Protocols

Analysis of Atrazine and its Metabolites in Water

A common method for the determination of atrazine, this compound, deethylatrazine, and didealkylatrazine in water involves Solid Phase Extraction (SPE) followed by Gas Chromatography/Mass Selective Detection (GC/MSD).

Protocol: SPE and GC-MSD Analysis of Atrazine and Metabolites in Water [12][13]

  • Sample Preparation:

    • Adjust the pH of a 500 mL water sample to 3-4.

    • Load the sample onto two SPE cartridges connected in series: a C-18 cartridge followed by a C-18/cation exchange mixed-mode polymeric phase cartridge.

  • Elution:

    • Elute the analytes from each cartridge separately.

    • Pool the eluates.

  • Concentration:

    • Concentrate the pooled eluate to a final volume.

  • Analysis:

    • Analyze the concentrated extract using GC-MSD in the selected ion monitoring (SIM) mode.

  • Quantification:

    • The lower limit of method validation is typically around 0.10 µg/L (ppb) for atrazine, DEA, DIA, and DDA[12][13].

Alternative Protocol: Liquid-Liquid Partitioning and GC/MSD Analysis [21]

  • Sample Preparation:

    • Buffer a 500 mL water sample to pH 10.

    • Partition the sample with ethyl acetate (B1210297).

  • Concentration:

    • Concentrate the ethyl acetate extract.

  • Analysis:

    • Analyze the final extract using GC/MSD in the SIM mode.

  • Quantification:

    • The limit of detection (LOD) is approximately 0.050 ng, and the limit of quantification (LOQ) is around 0.10 ppb for atrazine and its dealkylated metabolites[21].

Visualizations

Atrazine Degradation Pathway

Atrazine_Degradation Atrazine Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) DEA Deethylatrazine (DEA) (2-amino-4-chloro-6-isopropylamino-s-triazine) Atrazine->DEA N-deethylation DIA This compound (DIA) (2-amino-4-chloro-6-ethylamino-s-triazine) Atrazine->DIA N-deisopropylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis DACT Diaminochlorotriazine (DACT) (2,4-diamino-6-chloro-s-triazine) DEA->DACT N-deisopropylation DIA->DACT N-deethylation Cyanuric_Acid Cyanuric Acid DACT->Cyanuric_Acid Further Degradation Hydroxyatrazine->Cyanuric_Acid Further Degradation

Caption: Primary degradation pathways of atrazine in the environment.

Experimental Workflow for Water Analysis

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Water_Sample 500 mL Water Sample pH_Adjust Adjust pH to 3-4 Water_Sample->pH_Adjust SPE Solid Phase Extraction (C18 & Mixed-Mode Cartridges) pH_Adjust->SPE Elution Elute Analytes SPE->Elution Concentration Concentrate Eluate Elution->Concentration GCMS GC-MSD Analysis (SIM Mode) Concentration->GCMS Data Quantification of Atrazine, DEA, DIA, DACT GCMS->Data

Caption: Workflow for the analysis of atrazine and its metabolites in water.

Toxicological Significance

This compound, along with other chlorinated atrazine metabolites, is of toxicological interest. Studies have suggested that atrazine and its metabolites can act as endocrine disruptors[22][23][24][25]. While DIA is generally less acutely toxic to aquatic organisms than atrazine, its persistence and potential for chronic effects warrant further investigation[19][20]. In male Wistar rats, exposure to DIA has been shown to delay puberty, similar to the effects observed with atrazine, suggesting an impact on the central nervous system's control of the pituitary/gonadal axis[22][26].

Conclusion

This compound is a key primary metabolite of atrazine, formed through microbial degradation in the environment. Its presence in soil and water systems is a reliable indicator of atrazine use and subsequent environmental fate. While less toxic than its parent compound, the persistence of DIA, particularly in groundwater, and its potential endocrine-disrupting effects highlight the importance of its continued monitoring and research. The analytical methods outlined in this guide provide robust and sensitive means for the quantification of DIA and other atrazine metabolites, which is crucial for assessing environmental contamination and human exposure. Further research into the chronic toxicity and synergistic effects of atrazine and its suite of metabolites is essential for a comprehensive understanding of their environmental and health impacts.

References

Deisopropylatrazine: A Technical Guide to Its Discovery, Analysis, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary chloro-s-triazine degradation product of the widely used herbicide atrazine (B1667683). Its discovery and subsequent study are intrinsically linked to the extensive use of atrazine in agriculture, which began in the 1950s. As atrazine undergoes microbial degradation in soil and water, it loses its isopropyl group, forming DIA. The persistence and mobility of DIA in the environment, often exceeding that of its parent compound, have led to its frequent detection in surface water, groundwater, and soil. This has raised concerns among researchers and regulatory bodies regarding its potential toxicological effects on non-target organisms, including humans. The U.S. Environmental Protection Agency (EPA) has identified this compound as a substance that can cause developmental and female reproductive toxicity.[1] This technical guide provides a comprehensive overview of the historical context, analytical methodologies, quantitative data, and biological signaling pathways associated with this compound.

Data Presentation

Toxicological Data

The toxicological profile of this compound is a critical area of research due to its widespread environmental presence. The following table summarizes key acute toxicity data. While a specific No-Observed-Adverse-Effect Level (NOAEL) for DIA was not found, data for the related metabolite desethyldesisopropyl atrazine (DACT) is included for context, as regulatory agencies often consider atrazine and its chlorinated metabolites to have comparable toxicity.

ParameterSpeciesValueReference
Oral LD50 (Female)Rat810 mg/kg[2]
Oral LD50 (Male)Rat2290 mg/kg[2]
NOAEL (for DACT)Male Rat4.4 mg/kg bw/day[3]
Environmental Concentrations

This compound is a common contaminant in various environmental matrices. The table below presents a range of reported concentrations in surface water, groundwater, and soil, highlighting its prevalence in agricultural regions.

Environmental MatrixConcentration RangeLocation/StudyReference
Surface Water (Runoff)Average: 0.7 µg/LConservation Tilled Watersheds[4]
Tile-Drain Water0.1 to 2.2 µg/LContinuous, no-till corn plots[5]
GroundwaterDetected in 4.6% of public supply wellsAcross the United States[6]
Groundwater0.13 µg/L (background)Central Nebraska[7]
Soil (Oxisol)~50 µg/kg after 180 daysMaize culture soil[8]
Degradation Kinetics

The environmental fate of this compound is largely governed by its degradation rate. The following table summarizes its half-life under different environmental conditions.

ConditionHalf-life (t½)SystemReference
Aerobic/Anaerobic3 to 6 daysLaboratory conditions with bacterial strains[9]
Low-OxygenStable over 45 daysIn situ groundwater microcosms[10]

Experimental Protocols

Accurate quantification of this compound in environmental samples is crucial for risk assessment. Below are detailed methodologies for its analysis in water and soil samples.

Analysis of this compound in Water by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of DIA in water samples, including groundwater and surface water.

1. Sample Preparation and Extraction:

  • Filter water samples through a 0.45 µm filter to remove suspended solids.

  • Condition a C18 solid-phase extraction (SPE) cartridge by passing methanol (B129727) followed by deionized water.

  • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the retained analytes with an appropriate solvent, such as ethyl acetate.

2. Sample Analysis by GC-MS:

  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Inject a 1 µL aliquot into a gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of this compound (e.g., m/z 158, 173).

Analysis of this compound in Soil by Shaking Extraction and High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for extracting and quantifying DIA from soil matrices.

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724)/water, 80:20 v/v).

  • Shake the mixture vigorously for 1 hour on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants and filter through a 0.45 µm syringe filter.

2. Sample Analysis by HPLC:

  • Inject a 20 µL aliquot of the filtered extract into an HPLC system equipped with a UV or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

Signaling Pathways

The toxicity of this compound, like its parent compound atrazine, is believed to be mediated through the disruption of key biological signaling pathways.

Neuroendocrine Disruption Pathway

Atrazine and its metabolites are known endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can lead to reproductive and developmental abnormalities. The pathway below illustrates the proposed mechanism of action.

G cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Stimulates (GnRH) Testes Testes Pituitary->Testes Stimulates (LH/FSH) Ovaries Ovaries Pituitary->Ovaries Stimulates (LH/FSH) Testosterone Testosterone Testes->Testosterone Estrogen Estrogen Ovaries->Estrogen DIA This compound DIA->Hypothalamus Disrupts GnRH GnRH LH LH FSH FSH Testosterone->Hypothalamus Negative Feedback Estrogen->Hypothalamus Negative Feedback

This compound's disruption of the HPG axis.
Integrated Stress Response (ISR) Pathway

Recent studies suggest that atrazine-induced neurotoxicity may be mediated through the activation of the Integrated Stress Response (ISR) pathway. This cellular signaling network is activated by various stressors and can lead to cell senescence and tissue damage.

G DIA This compound Stress Cellular Stress DIA->Stress PERK PERK Activation Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Senescence Cellular Senescence CHOP->Senescence Damage Tissue Damage Senescence->Damage

Activation of the ISR pathway by this compound.

Conclusion

This compound remains a significant environmental contaminant of concern due to its persistence, mobility, and potential for adverse health effects. This technical guide has provided a consolidated resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on its historical context, analytical detection, quantitative occurrence, and toxicological mechanisms. Continued research into the specific signaling pathways and long-term health effects of this compound is essential for developing effective risk assessment strategies and potential remediation technologies. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible analysis, which is fundamental to advancing our understanding of this ubiquitous environmental metabolite.

References

An In-depth Technical Guide to the Solubility of Deisopropylatrazine in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deisopropylatrazine, a primary metabolite of the herbicide atrazine (B1667683). Understanding the solubility of this compound in both aqueous and organic media is critical for environmental fate assessment, toxicological studies, and the development of analytical methods for its detection and quantification.

Core Topic: Solubility of this compound

This compound (DIA) is formed in the environment through the microbial degradation of atrazine, involving the removal of one of the isopropyl groups. Its presence in soil and water is a key consideration in environmental monitoring. The solubility of DIA influences its mobility, bioavailability, and ultimately its potential impact on ecosystems and human health.

Data Presentation: Quantitative and Qualitative Solubility

The following tables summarize the available quantitative and qualitative data on the solubility of this compound.

Table 1: Solubility of this compound in Aqueous Solvents

SolventTemperature (°C)pHSolubility (mg/L)Source
Water2Not Specified174.7--INVALID-LINK--[1]
Water207980Not Specified
WaterNot SpecifiedNot Specified670--INVALID-LINK--[2]

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilityInference Source
MethanolSolubleVendor-supplied solutions available[3][4]
AcetonitrileSolubleVendor-supplied solutions available[3]
AcetoneSolubleVendor-supplied solutions available[3][5]
Ethyl AcetateSolubleUsed as a solvent in analytical methods[6]
HexaneSolubleUsed as a solvent in analytical methods[6]
DichloromethaneSolubleUsed as an extraction solvent in analytical methods[6]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for an Economic Co-operation and Development (OECD), and are suitable for determining the solubility of this compound.

Protocol 1: Shake-Flask Method for Aqueous and Organic Solvents (Adapted from OECD Guideline 105)[7][8][9]

This method is considered the "gold standard" for solubility determination due to its simplicity and reliability.

1. Principle: A surplus of the test substance (this compound) is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

2. Materials:

  • This compound (analytical standard, purity >99%)
  • Solvent (distilled water, or organic solvent of interest)
  • Temperature-controlled shaker or water bath
  • Centrifuge tubes or flasks with screw caps
  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, or PES for aqueous solutions)
  • Analytical balance
  • Calibrated volumetric flasks and pipettes
  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a Gas Chromatograph-Mass Spectrometer (GC-MS).[6][7]

3. Procedure:

  • Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature and shake vigorously after each addition until a saturated solution is observed. This helps in determining the appropriate amount of substance to use in the main study.
  • Main Experiment:
  • Add an excess amount of this compound to several flasks containing a known volume of the solvent.
  • Tightly seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 20 °C or 25 °C).
  • Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).
  • After the equilibration period, allow the flasks to stand at the test temperature to let undissolved material settle.
  • Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any suspended particles.
  • Dilute the filtered solution gravimetrically or volumetrically to a concentration within the working range of the analytical method.
  • Analysis:
  • Prepare a series of calibration standards of this compound in the same solvent.
  • Analyze the standards and the sample solutions using a validated analytical method (e.g., HPLC-UV or GC-MS).[6][7][8]
  • Construct a calibration curve and determine the concentration of this compound in the saturated solution.

4. Data and Reporting:

  • Report the solubility as the average of at least three replicate determinations, along with the standard deviation.
  • Specify the experimental conditions: temperature, pH (for aqueous solutions), and the analytical method used.

Mandatory Visualizations

Atrazine Metabolic Pathway

The following diagram illustrates the formation of this compound from its parent compound, atrazine, through microbial degradation.

Atrazine_Metabolism Atrazine Atrazine This compound This compound (DIA) Atrazine->this compound N-dealkylation (loss of isopropyl group) Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine N-dealkylation (loss of ethyl group) Didealkylatrazine Didealkylatrazine (DDA) This compound->Didealkylatrazine N-dealkylation (loss of ethyl group) Deethylatrazine->Didealkylatrazine N-dealkylation (loss of isopropyl group)

Caption: Metabolic pathway of atrazine to this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_substance Weigh excess This compound mixing Combine substance and solvent in a sealed flask prep_substance->mixing prep_solvent Measure known volume of solvent prep_solvent->mixing shaking Agitate at constant temperature (e.g., 24-72h) mixing->shaking settling Allow undissolved solid to settle shaking->settling filtration Filter supernatant (e.g., 0.22 µm filter) settling->filtration analysis Quantify concentration (e.g., HPLC, GC-MS) filtration->analysis solubility_calc Calculate Solubility analysis->solubility_calc

References

Spectroscopic Data for the Identification of Deisopropylatrazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Deisopropylatrazine (DIA), a primary metabolite of the herbicide atrazine. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for researchers in environmental science, toxicology, and drug development who require precise analytical methods for the detection and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~1.2Triplet3H~7-CH₃ (Ethyl group)
~3.4Quartet2H~7-CH₂- (Ethyl group)
~5.0 - 6.0Broad Singlet2H--NH₂
~6.5 - 7.0Broad Singlet1H--NH- (Ethylamino group)

Note: Predicted values are based on the analysis of similar triazine structures and general principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~15-CH₃ (Ethyl group)
~35-CH₂- (Ethyl group)
~165C-Cl (Triazine ring)
~168C-NH₂ (Triazine ring)
~170C-NH- (Triazine ring)

Note: Predicted values are based on the analysis of similar triazine structures. The quaternary carbons of the triazine ring will exhibit distinct chemical shifts.

Experimental Protocols

A general protocol for obtaining NMR spectra of this compound is as follows:

1.2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound standard for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]

  • Homogenization: Ensure complete dissolution by vortexing the sample. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the analyte.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added.[3]

1.2.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are required compared to ¹H NMR.[1]

    • The spectral width should encompass the expected carbon chemical shift range (e.g., 0-200 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr Analyze c13_nmr ¹³C NMR Acquisition filter->c13_nmr Analyze process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Data (Chemical Shifts, Coupling, Integration) process->analyze

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Medium, BroadN-H stretching (amine and amide groups)
~2970 - 2850MediumC-H stretching (aliphatic)
~1620StrongC=N stretching (triazine ring)
~1550StrongN-H bending (amine)
~800StrongC-Cl stretching

Note: Data obtained from the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem. The KBr-Pellet technique was used for sample preparation.[4]

Experimental Protocols

A common method for preparing a solid sample like this compound for IR analysis is the KBr pellet method.

2.2.1. Sample Preparation (KBr Pellet Method)

  • Grinding: Grind 1-2 mg of the this compound standard with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die.

  • Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

2.2.2. IR Data Acquisition

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the this compound pellet over the mid-IR range (typically 4000-400 cm⁻¹).

IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background Analyze sample_spec Acquire Sample Spectrum background->sample_spec analyze Analyze Spectrum (Peak Picking & Assignment) sample_spec->analyze

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis.

Data Presentation

Table 4: GC-MS Spectroscopic Data for this compound

m/zRelative Intensity (%)Assignment
173100[M]⁺ (Molecular Ion)
158~50[M - CH₃]⁺
131~40[M - C₂H₄N]⁺
104~30[M - C₂H₅N₂Cl]⁺
68~25[C₃H₄N₂]⁺

Note: Data is based on Electron Ionization (EI) mass spectra from the NIST Chemistry WebBook and PubChem.[4]

Table 5: LC-MS/MS Spectroscopic Data for this compound

Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Collision EnergyIonization Mode
174.0541132.0322, 96.0555, 79.0057Ramp 20-70% (nominal)ESI-Positive

Note: Data from PubChem, representing common fragments observed in tandem mass spectrometry.[4] The fragmentation of the protonated molecule [M+H]⁺ at m/z 174 often involves the loss of the ethyl group and other neutral losses from the triazine ring.[5]

Experimental Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • For environmental samples, a solid-phase extraction (SPE) cleanup may be necessary to remove matrix interferences.[6][7]

  • GC Conditions:

    • Injector: Splitless injection is commonly used for trace analysis.

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically employed.

    • Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).[8]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity.[6][7]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol/water mixture).

    • For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction or solid-phase extraction (SPE) is often performed.[9][10]

  • LC Conditions:

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.[11][12]

    • Mass Analyzer: A triple quadrupole or Q-TOF mass spectrometer is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where the precursor ion is selected and fragmented, and a specific product ion is monitored.

MS_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_ms Mass Spectrometry dissolve Dissolve/Extract Sample cleanup SPE or QuEChERS (if needed) dissolve->cleanup gc Gas Chromatography (GC) cleanup->gc GC-MS lc Liquid Chromatography (LC) cleanup->lc LC-MS/MS ionization Ionization (EI or ESI) gc->ionization lc->ionization analysis Mass Analysis (Scan or MRM) ionization->analysis detection Detection analysis->detection

Mass Spectrometry Experimental Workflow

This guide provides foundational spectroscopic data and methodologies for the confident identification of this compound. Researchers are encouraged to use this information as a starting point and to develop and validate their own specific methods based on the instrumentation and matrices relevant to their work.

References

Deisopropylatrazine Degradation in Soil and Water: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the environmental fate of a key atrazine (B1667683) metabolite.

Deisopropylatrazine (DIA) is a primary and persistent degradation product of the widely used herbicide atrazine.[1][2] Its presence in soil and water systems is of significant environmental concern due to its potential for groundwater contamination and similar phytotoxic properties to the parent compound.[1][3] This technical guide provides a comprehensive overview of the degradation pathways of DIA in both soil and aquatic environments, details the experimental methodologies used for its study, and presents quantitative data on its persistence and transformation.

Core Degradation Pathways

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, leading to a range of intermediate and terminal metabolites. The principal degradation pathways include N-dealkylation, hydroxylation, and eventual ring cleavage.

Microbial Degradation: In soil and sediment, microbial activity is a primary driver of DIA degradation.[4][5] Various soil microorganisms, including bacteria and fungi, can utilize DIA as a source of carbon and nitrogen.[4][5] The initial and most significant microbial transformation is the removal of the remaining ethyl group, a process known as deethylation, which leads to the formation of didealkylatrazine (DDA).[1][6] Some bacterial strains, such as Enterobacter cloacae, have been identified as efficient atrazine and, by extension, DIA metabolizers, capable of N-dealkylation.[4] The complete mineralization of the s-triazine ring to carbon dioxide and ammonia (B1221849) can occur, although this process is often slow in natural environments.[1][4]

Abiotic Degradation: Chemical processes also contribute to the degradation of DIA, particularly in water. Hydrolysis, where the chlorine atom on the triazine ring is replaced by a hydroxyl group, is a key abiotic pathway.[1][5] This reaction results in the formation of hydroxyatrazine (HYA) derivatives, which are generally less mobile and toxic.[1] Photodegradation, driven by UV radiation, can also play a role in the breakdown of DIA in surface waters, often involving advanced oxidation processes (AOPs) that generate highly reactive hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals.[7][8]

The major metabolites resulting from these pathways include:

  • Deethylatrazine (B13485) (DEA): Formed from the initial degradation of atrazine, it is often found alongside DIA.[1][5]

  • Didealkylatrazine (DDA): A product of the dealkylation of both DIA and DEA.[1][6]

  • Hydroxyatrazine (HYA) and its derivatives: Formed through hydrolysis of the chlorinated triazine ring.[1][5]

  • Ammeline and Ammelide: Subsequent degradation products leading towards ring cleavage.[5]

  • Cyanuric Acid: A key intermediate before the complete mineralization of the triazine ring.[4][5]

The following diagram illustrates the primary degradation pathways of atrazine to and including this compound.

Deisopropylatrazine_Degradation Atrazine Atrazine DIA This compound (DIA) Atrazine->DIA Deisopropylation (Microbial/Abiotic) DEA Deethylatrazine (DEA) Atrazine->DEA Deethylation (Microbial/Abiotic) DDA Didealkylatrazine (DDA) DIA->DDA Deethylation (Microbial) HYA_derivatives Hydroxy-derivatives DIA->HYA_derivatives Hydrolysis (Abiotic) DEA->DDA Deisopropylation (Microbial) DEA->HYA_derivatives Hydrolysis (Abiotic) DDA->HYA_derivatives Hydrolysis (Abiotic) Cyanuric_Acid Cyanuric Acid DDA->Cyanuric_Acid Further Degradation HYA_derivatives->Cyanuric_Acid Further Degradation Mineralization CO2 + NH3 (Mineralization) Cyanuric_Acid->Mineralization Ring Cleavage

Primary degradation pathways of atrazine and its major metabolites.

Quantitative Data on this compound Degradation

The persistence of DIA in the environment is often quantified by its half-life (t½), which can vary significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Soil

Soil Type/ConditionDepth (cm)MoistureHalf-life (days)Reference
Not Specified0-30Unsaturated32[6][9]
Not Specified30-60Unsaturated73[6][9]
Not Specified60-90Unsaturated116[6][9]
Not Specified90-120Unsaturated173[6][9]
Not Specified90-120Saturated58[6][9]

Table 2: Comparative Degradation of Atrazine and its Metabolites

CompoundEnvironmentObservationReference
This compoundSoilMore susceptible to mineralization than atrazine.[6][9]
DeethylatrazineSurface RunoffMore frequently detected and at higher concentrations than DIA.[10]
This compoundCoastal SedimentsTransformation to DIA was more extensive than to DEA in some cases.[2][11]
AtrazineGroundwaterMetabolite concentrations can exceed that of the parent compound.[5]

Experimental Protocols

The study of DIA degradation relies on a variety of laboratory and field-based experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Soil Microcosm Degradation Study

This protocol is a standard method to assess the biodegradation of herbicides in a controlled laboratory setting.[12][13]

Objective: To determine the rate and pathway of this compound degradation in soil under controlled temperature and moisture conditions.

Materials:

  • Test soil, freshly collected and sieved (2 mm).

  • ¹⁴C-labeled this compound (or non-labeled DIA for chromatographic analysis).

  • Sterile deionized water.

  • Microcosm vessels (e.g., biometer flasks or sealed glass jars with CO₂ traps).

  • Incubator.

  • Analytical equipment (e.g., Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Mercuric chloride (HgCl₂) or sodium azide (B81097) for sterile controls.

Procedure:

  • Soil Preparation: Characterize the soil for properties such as pH, organic carbon content, and texture. Adjust the moisture content to a predetermined level (e.g., 50-60% of water holding capacity).

  • Microcosm Setup: Add a known weight of the prepared soil (e.g., 50 g) to each microcosm vessel.

  • Spiking: Apply the ¹⁴C-labeled or non-labeled DIA solution evenly to the soil surface to achieve the desired concentration.

  • Sterile Controls: For abiotic controls, treat a subset of microcosms with a sterilizing agent like mercuric chloride to inhibit microbial activity.[11]

  • Incubation: Seal the microcosms and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.[11]

  • Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice replicate microcosms from both the test and control groups.

  • Extraction: Extract the soil samples with an appropriate solvent (e.g., methanol, acetonitrile) to recover DIA and its metabolites.

  • Analysis:

    • For ¹⁴C-labeled studies, analyze the CO₂ traps for evolved ¹⁴CO₂ using LSC to determine the extent of mineralization.[1] Analyze the soil extracts by LSC to quantify the total radioactivity and by HPLC with a radioactivity detector to separate and quantify parent compound and metabolites.

    • For non-labeled studies, analyze the extracts using HPLC or GC-MS to identify and quantify DIA and its degradation products.[2][4]

  • Data Analysis: Calculate the dissipation rate and half-life of DIA. Identify and quantify the major metabolites formed over time.

The following diagram outlines the general workflow for a soil microcosm study.

Microcosm_Workflow A Soil Collection and Preparation B Microcosm Setup (Soil Addition) A->B C Spiking with This compound B->C D Incubation (Controlled Conditions) C->D E Periodic Sampling D->E F Soil Extraction E->F G Analytical Measurement (HPLC, GC-MS, LSC) F->G H Data Analysis (Half-life, Metabolites) G->H

Workflow for a typical soil microcosm degradation experiment.
Batch Equilibrium Sorption-Desorption Study

This method is used to determine the extent to which DIA binds to soil particles, which influences its mobility and availability for degradation.[13][14]

Objective: To quantify the sorption and desorption of this compound in soil.

Materials:

  • Test soil, air-dried and sieved.

  • This compound solution of known concentration (radiolabeled or non-labeled).

  • 0.01 M CaCl₂ solution.

  • Centrifuge tubes.

  • Shaker.

  • Centrifuge.

  • Analytical equipment (HPLC, GC-MS, or LSC).

Procedure:

  • Sorption Phase:

    • Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.

    • Add a known volume of DIA solution in 0.01 M CaCl₂ to each tube. Use a range of concentrations to generate a sorption isotherm.

    • Include control tubes without soil to account for any sorption to the container walls.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours).

    • Centrifuge the tubes to separate the soil from the solution.

    • Analyze the supernatant to determine the equilibrium concentration of DIA in the solution phase.

    • Calculate the amount of DIA sorbed to the soil by difference.

  • Desorption Phase:

    • After the sorption phase, decant the supernatant from the tubes.

    • Add a known volume of fresh 0.01 M CaCl₂ solution to the soil pellet.

    • Shake the tubes for the same equilibrium time.

    • Centrifuge and analyze the supernatant for the amount of DIA desorbed.

    • Repeat the desorption step several times to assess the reversibility of sorption.

  • Data Analysis: Calculate the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) to describe the sorption behavior.

Conclusion

The degradation of this compound in soil and water is a complex process involving both microbial and chemical pathways. The primary transformation products include didealkylatrazine and various hydroxylated derivatives, with eventual mineralization to CO₂ and ammonia being possible but often slow. The persistence of DIA is highly variable and dependent on environmental factors such as soil type, moisture content, and microbial activity. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with atrazine use and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the environmental fate of this important herbicide metabolite.

References

Deisopropylatrazine: An In-Depth Technical Guide to its Natural Occurrence in the Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a significant environmental metabolite of the widely used herbicide atrazine (B1667683). Its presence in soil and water systems is a direct consequence of the extensive application of atrazine in agriculture for the control of broadleaf and grassy weeds. Understanding the natural occurrence, formation, and fate of DIA is crucial for assessing the overall environmental impact of atrazine use. This technical guide provides a comprehensive overview of the current scientific knowledge on DIA, including its formation pathways, quantitative occurrence in various environmental compartments, and detailed methodologies for its detection and analysis.

Formation of this compound

This compound is primarily formed through the degradation of atrazine via two main pathways: biotic and abiotic. The principal transformation involves the removal of the isopropyl group from the atrazine molecule.

Biotic Degradation

Microbial activity in soil and water is the predominant mechanism for atrazine degradation and subsequent DIA formation. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic capability to metabolize atrazine. This degradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, N-dealkylation is a key initial step. Bacteria such as Rhodococcus strain TE1 are known to metabolize atrazine into its dealkylated products, deethylatrazine (B13485) (DEA) and this compound (DIA).[1] The genetic basis for this degradation has been well-studied, with genes such as atzA, atzB, and atzC identified in bacteria like Pseudomonas sp. strain ADP. These genes encode for a suite of enzymes that sequentially break down the atrazine molecule.[2][3] For example, the enzyme atrazine chlorohydrolase, encoded by the atzA or trzN gene, catalyzes the initial hydrolytic dechlorination of atrazine to hydroxyatrazine, which can then undergo further degradation.[1][4][5] Alternatively, direct N-dealkylation of the isopropyl group leads to the formation of DIA.

Abiotic Degradation

While generally slower than microbial degradation, abiotic processes also contribute to the formation of DIA in the environment. Chemical hydrolysis is the primary abiotic pathway. The rate of hydrolysis is influenced by factors such as pH and temperature. Furthermore, the presence of certain soil minerals can catalyze the degradation of atrazine. For instance, manganese oxides like birnessite have been shown to facilitate the N-dealkylation of atrazine, resulting in the formation of DIA.[6]

Natural Occurrence and Quantitative Data

The widespread use of atrazine has led to the frequent detection of DIA in various environmental matrices, including soil, surface water, and groundwater. The concentration of DIA is highly variable and depends on a multitude of factors such as the rate of atrazine application, soil characteristics, climate, and the activity of microbial populations.

This compound in Surface Water

Surface runoff from agricultural lands is a primary transport mechanism for atrazine and its metabolites, including DIA, into surface water bodies such as rivers, lakes, and streams. Monitoring studies have consistently detected DIA in these waters, with concentrations sometimes exceeding those of the parent atrazine compound, especially following rainfall events after application periods.

Table 1: Quantitative Data of this compound in Surface Water

Location/StudyMatrixDIA ConcentrationAtrazine ConcentrationDEA ConcentrationReference
Conservation Tilled Watersheds, USASurface RunoffAverage: 0.7 µg/LExceeded 3 µg/L MCL up to 100 days post-applicationAverage: 2.5 µg/L[2][7]
Major Rivers, USARiver Water-Decreasing trends observed in many riversIncreasing trends noted in some streams[8][9][10]
European Agricultural AreasSurface WaterDetected in various studies--[11][12][13]
This compound in Groundwater

This compound's higher water solubility compared to atrazine increases its potential for leaching through the soil profile and contaminating groundwater resources. Consequently, DIA is a frequently detected compound in groundwater samples from agricultural areas.

Table 2: Quantitative Data of this compound in Groundwater

| Location/Study | Matrix | DIA Concentration | Atrazine Concentration | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Agricultural Regions, USA | Groundwater | Commonly detected, often at lower levels than DEA | <0.005 to almost 7 µg/L | DIA is a recognized common contaminant |[14][15] | | Wisconsin, USA | Groundwater | - | Detections ranged from 0.05 µg/L to 2.71 µg/L (as Total Chlorinated Residues) | Atrazine and its metabolites are frequently found in private wells |[16] |

This compound in Soil

In the soil environment, DIA exists as a transient intermediate in the degradation cascade of atrazine. Its concentration and persistence are governed by soil physicochemical properties, organic matter content, and the abundance and activity of atrazine-degrading microorganisms.

Table 3: Quantitative Data of this compound in Soil

Location/StudyMatrixDIA ConcentrationAtrazine ConcentrationDEA ConcentrationReference
European Agricultural SoilsTopsoilFound in mixtures with numerous other pesticide residuesDetectedDetected[11][12][13]
Various BiotopesSoilLow levels of DIA were formed in studies-Higher levels of DEA were typically observed[4]

Experimental Protocols

The accurate and sensitive measurement of this compound in environmental samples is essential for regulatory monitoring and scientific research. This section details established protocols for the analysis of DIA.

Sample Collection and Preparation

Soil Samples:

  • Utilize a soil auger or core sampler to collect samples from the desired depth.

  • Air-dry the collected soil samples at ambient temperature.

  • To ensure homogeneity and remove large debris, pass the dried soil through a 2-mm sieve.

  • Store the prepared soil samples in a cool, dark, and dry environment prior to extraction.

Water Samples:

  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • For preservation and to inhibit microbial activity, acidify the samples to a pH of 2 using a strong acid (e.g., sulfuric acid).

  • Store the preserved water samples at 4°C until extraction and analysis.

Extraction Methodologies

Solid-Phase Extraction (SPE) for Water Samples: SPE is a widely used technique for the selective extraction and pre-concentration of triazines from aqueous matrices.

  • Cartridge Conditioning: Sequentially pass 5 mL of methanol (B129727) followed by 5 mL of deionized water through a C18 SPE cartridge.

  • Sample Loading: Pass the water sample (typically 250-1000 mL) through the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.

  • Interference Removal: Wash the cartridge with 5 mL of deionized water to remove co-extracted polar interferences.

  • Analyte Elution: Elute the retained DIA and other triazines with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a dichloromethane/methanol mixture.[17]

  • Concentration: Gently evaporate the eluate to dryness using a stream of nitrogen gas and reconstitute the residue in a precise, small volume of a solvent compatible with the analytical instrument.

Solvent Extraction for Soil Samples:

  • Accurately weigh 10-20 g of the prepared soil into a glass centrifuge tube.

  • Add 20-40 mL of an appropriate extraction solvent, such as methanol, acetonitrile (B52724), or an aqueous mixture of these solvents.

  • Agitate the mixture on a mechanical shaker for 1-2 hours to ensure efficient extraction.

  • Separate the solid and liquid phases by centrifuging the sample at 3000-5000 rpm for 10-15 minutes.

  • Carefully decant and collect the supernatant.

  • To ensure quantitative recovery, repeat the extraction process on the soil pellet with fresh solvent and combine the supernatants.

  • If necessary, the combined extract can be concentrated and subjected to a cleanup step using SPE prior to instrumental analysis.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and specificity for the quantification of DIA.

  • Gas Chromatograph (GC) Conditions:

    • Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, with a temperature of 250°C.

    • Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.

    • Carrier Gas: Helium, maintained at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: For enhanced sensitivity and selectivity, operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of DIA.[18]

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry, is a powerful tool for DIA analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using acetonitrile and water, often with a small amount of acid modifier like formic acid. A typical gradient might start at 20% acetonitrile and increase to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at 30°C.

  • Detector:

    • UV Detector: Monitoring at a wavelength of 220 nm.

    • Mass Spectrometer (LC-MS): Electrospray ionization (ESI) in the positive ion mode is commonly employed for the sensitive detection of DIA.[19]

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid, high-throughput, and cost-effective method for screening large numbers of samples for the presence of triazines.

  • Antibody Coating: Microtiter plate wells are pre-coated with antibodies that have a high affinity for the triazine structure.

  • Competitive Binding: Standards or environmental samples are added to the wells, immediately followed by the addition of an enzyme-labeled atrazine conjugate. During incubation, the DIA in the sample competes with the enzyme conjugate for the limited number of antibody binding sites.[20]

  • Washing: The wells are washed to remove all unbound materials.

  • Substrate Reaction: A chromogenic substrate is added, which is converted by the bound enzyme into a colored product.

  • Signal Detection: The intensity of the color is measured using a microplate reader. The absorbance is inversely proportional to the concentration of DIA in the sample.[21]

Visualizations

Degradation Pathways and Analytical Workflows

Biotic_Degradation_of_Atrazine Atrazine Atrazine This compound This compound Atrazine->this compound N-dealkylation (Microbial Enzymes) Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-dealkylation (Microbial Enzymes) Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis (atzA/trzN gene products) Didealkylatrazine Didealkylatrazine This compound->Didealkylatrazine Deethylatrazine->Didealkylatrazine Cyanuric_Acid Cyanuric_Acid Hydroxyatrazine->Cyanuric_Acid Further Degradation (atzB, atzC gene products) Didealkylatrazine->Cyanuric_Acid Abiotic_Degradation_of_Atrazine Atrazine Atrazine This compound This compound Atrazine->this compound Chemical Hydrolysis (e.g., catalyzed by MnO2) Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine Chemical Hydrolysis Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Chemical Hydrolysis Experimental_Workflow_Water_Sample cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Water_Sample Water Sample Collection Filtration Filtration (0.45 µm) Water_Sample->Filtration Acidification Acidification (pH 2) & Storage (4°C) Filtration->Acidification Sample_Loading Sample Loading Acidification->Sample_Loading ELISA ELISA Screening Acidification->ELISA Direct Analysis (for screening) SPE_Conditioning Cartridge Conditioning (Methanol, Water) SPE_Conditioning->Sample_Loading Washing Cartridge Washing Sample_Loading->Washing Elution Elution (Organic Solvent) Washing->Elution Concentration Concentration & Reconstitution Elution->Concentration GC_MS GC-MS Analysis Concentration->GC_MS HPLC HPLC-UV/MS Analysis Concentration->HPLC Experimental_Workflow_Soil_Sample cluster_0 Sample Preparation cluster_1 Solvent Extraction cluster_2 Cleanup & Concentration (Optional) cluster_3 Analysis Soil_Sample Soil Sample Collection Drying_Sieving Air Drying & Sieving (2 mm) Soil_Sample->Drying_Sieving Solvent_Addition Addition of Extraction Solvent Drying_Sieving->Solvent_Addition Shaking Mechanical Shaking Solvent_Addition->Shaking Centrifugation Centrifugation Shaking->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Cleanup SPE Cleanup Supernatant_Collection->SPE_Cleanup GC_MS GC-MS Analysis Supernatant_Collection->GC_MS Direct Injection (if clean) Concentration Concentration & Reconstitution SPE_Cleanup->Concentration Concentration->GC_MS HPLC HPLC-UV/MS Analysis Concentration->HPLC

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Deisopropylatrazine in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Its presence in water bodies is an indicator of atrazine application and subsequent environmental transformation. Monitoring DIA levels in water is crucial for assessing water quality and understanding the fate of atrazine in the ecosystem. This document provides detailed application notes and protocols for the detection and quantification of this compound in water samples using various analytical techniques. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Quantitative Data

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and cost. The following tables summarize the quantitative performance data for different methods used for the determination of this compound in water.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Reference
DLLME-GC/MS-0.900-[1]
SPE (Graphitized Carbon)-GC/MS with Derivatization0.03 - 0.07-94 - 97[2]
SPE (C-18 & Cation Exchange)-GC-MSD-0.1095[3][4]
Liquid-Liquid Extraction-GC/MSD0.050 (ng)0.1098[5]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Reference
Direct Aqueous Injection-LC/ESI-MS/MS-0.10-[5]
Online SPE-LC-MS/MS---[6]

Table 3: Immunoassay (ELISA) Methods

MethodLimit of Detection (LOD) (µg/L)RemarksReference
ELISA0.01Limit of detection for "total chloro-s-triazines" including this compound.[7]
ELISALowShows low cross-reactivity to this compound.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and purification of this compound from water samples prior to chromatographic analysis.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Condition a graphitized carbon black SPE cartridge (e.g., 0.25 g) sequentially with 6 mL of dichloromethane, 6 mL of dichloromethane/methanol (7:3, v/v), 6 mL of methanol, and finally 6 mL of HPLC-grade water.[9] Ensure the cartridge does not go dry.

    • For C18/cation exchange cartridges, adjust the water sample to pH 3-4 before loading.[3]

  • Sample Loading:

    • Pass 100-175 mL of the water sample through the conditioned cartridge at a flow rate of 2-3 mL/min.[9]

  • Cartridge Drying:

    • After sample loading, remove interstitial water by applying a vacuum for 3-5 minutes.[9]

  • Elution:

    • Elute the analytes from the graphitized carbon cartridge with 3 mL of ethyl acetate followed by 8 mL of dichloromethane/methanol (7:3, v/v).[9]

    • For C18/cation exchange cartridges, elute each cartridge separately and pool the fractions.[3]

  • Drying and Concentration:

    • Pass the ethyl acetate fraction through a column of anhydrous sodium sulfate to remove any remaining water.[9]

    • Combine the eluted fractions and evaporate to near dryness under a gentle stream of nitrogen.[9]

  • Reconstitution:

    • Reconstitute the dried residue in a suitable solvent for the subsequent analysis (e.g., acetonitrile for GC-MS or a mobile phase compatible solvent for LC-MS/MS).[9][10]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the quantification of this compound, often requiring derivatization to improve volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent)

  • Autosampler

Reagents:

  • Reconstituted sample extract from Protocol 1

  • Internal standard solution (e.g., phenanthrene-d10 (B32357) or atrazine-d5)[9][11]

  • Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)[2][9]

  • Calibration standards of this compound

Procedure:

  • Derivatization (if required):

    • To the dried extract, add a known volume of acetonitrile and the derivatizing agent (e.g., MTBSTFA).[2][9]

    • Heat the mixture (e.g., at 60°C for 20 minutes) to complete the reaction.[2]

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min. (This is an example program and should be optimized).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3][5]

    • Monitored Ions for DIA-TBDMS derivative: Select appropriate ions for quantification and confirmation (e.g., m/z 284, 228, 200). These will need to be determined based on the mass spectrum of the derivatized standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Analyze the standards and samples under the same GC-MS conditions.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of polar compounds like this compound, often without the need for derivatization.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column[10]

Reagents:

  • Reconstituted sample extract from Protocol 1

  • Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in water[10]

  • Mobile Phase B: Acetonitrile[10]

  • Internal standard solution (e.g., deuterated DIA or a structurally similar compound)

  • Calibration standards of this compound

Procedure:

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size).[10]

    • Mobile Phase Gradient: A typical gradient could be: 0-0.5 min, 2% B; 0.5-7 min, 2-80% B; 7.0-9.0 min, 80-98% B; 9.0-10.0 min, 2% B; 10.0-15.0 min, 2% B.[10]

    • Flow Rate: 0.5 mL/min.[10]

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion and product ions for this compound. For example, monitor the transition from the protonated molecule [M+H]+ to specific fragment ions. These transitions should be determined by infusing a standard solution of DIA into the mass spectrometer.

    • Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

    • Analyze the standards and samples under the same LC-MS/MS conditions.

    • Construct a calibration curve and quantify the this compound concentration in the samples as described in the GC-MS protocol.

Protocol 4: Screening by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method for the detection of atrazine and its metabolites. Commercial ELISA kits are available.

Materials:

  • Commercial ELISA kit for atrazine and its metabolites

  • Water sample

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is outlined below.

  • Sample Preparation: Water samples may often be analyzed directly without cleanup.[8]

  • Assay Procedure (Competitive ELISA):

    • Add standards, controls, and water samples to the antibody-coated microplate wells.

    • Add the enzyme-conjugated atrazine (or metabolite) to the wells.

    • Incubate to allow for competitive binding between the this compound in the sample and the enzyme conjugate for the limited antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a color.

    • Stop the reaction after a specific time.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • The color intensity is inversely proportional to the concentration of this compound in the sample.

    • Construct a standard curve and determine the concentration of this compound in the samples. It is important to note that some ELISA kits may have cross-reactivity with other triazine herbicides and their metabolites.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing WaterSample Water Sample Collection Filtration Filtration (0.7 µm) WaterSample->Filtration ELISA ELISA Screening WaterSample->ELISA SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification ELISA->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis in water.

logical_relationships cluster_methods Analytical Methods for this compound cluster_characteristics Method Characteristics Chromatography Chromatographic Methods GCMS GC-MS Chromatography->GCMS Gas Phase LCMSMS LC-MS/MS Chromatography->LCMSMS Liquid Phase Immunoassay Immunoassay ELISA ELISA Immunoassay->ELISA Antibody-based Confirmatory Confirmatory Analysis GCMS->Confirmatory HighSelectivity High Selectivity & Specificity LCMSMS->HighSelectivity HighSensitivity High Sensitivity LCMSMS->HighSensitivity LCMSMS->Confirmatory HighThroughput High Throughput ELISA->HighThroughput Screening Screening Application ELISA->Screening

Caption: Logical relationships between analytical methods for DIA detection.

References

Application Note: Quantification of Deisopropylatrazine in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine. Due to its potential for groundwater contamination and possible health effects, sensitive and accurate quantification of DIA in environmental samples is crucial. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in water samples. The method is based on a direct aqueous injection approach, which minimizes sample preparation time and resources, providing a high-throughput solution for environmental monitoring.

Experimental Protocols

This protocol is adapted from methodologies similar to those outlined in EPA Method 536, providing a direct injection analysis for water samples.[1][2][3]

1. Reagents and Materials

2. Standard and Sample Preparation

2.1. Standard Stock Solutions Prepare individual stock solutions of DIA and DIA-d5 in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

2.2. Working Standard Solutions From the stock solutions, prepare intermediate and working standard solutions by serial dilution in methanol. These will be used to spike into reagent water to create the calibration curve.

2.3. Calibration Standards Prepare a series of calibration standards by spiking the working standard solutions into reagent water. A typical calibration range is 0.25 to 5.0 ng/mL.[1] To each calibration standard, add the internal standard (DIA-d5) to a final concentration of 5 ng/mL.[1]

2.4. Sample Preparation For each water sample, perform the following steps:

  • To a suitable volume of the water sample, add ammonium acetate to a final concentration of 20 mM.[1] This helps to adjust the pH.

  • Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.[1]

  • Spike the internal standard (DIA-d5) into the sample to a final concentration of 5 ng/mL.[1]

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot of the prepared sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

ParameterCondition
HPLC System Thermo Scientific Accela™ HPLC system or equivalent
Column Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm or equivalent C18
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 400 µL/min
Injection Volume 100 µL
Column Temp. 45°C
Gradient See Table 1

Table 1: HPLC Gradient Program [1]

Time (min)% Mobile Phase A% Mobile Phase B
0.00982
10.00982
20.001090
25.001090
25.06982
30.00982

3.2. Mass Spectrometry

ParameterCondition
Mass Spectrometer Thermo Scientific TSQ Quantum Access™ or equivalent triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
ESI Voltage 3.5 kV
Sheath Gas Pressure 30 arbitrary units
Auxiliary Gas Pressure 10 arbitrary units
Ion Transfer Tube Temp. 350°C
Collision Gas Argon at 1.5 mTorr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound188.1146.119104.125
This compound-d5193.1151.119109.125

Data Presentation

The following table summarizes the expected quantitative performance of this method.

Table 3: Summary of Quantitative Data

ParameterThis compound
Linearity Range 0.25 - 5.0 ng/mL[1]
Correlation Coefficient (r²) > 0.995[1]
Limit of Detection (LOD) 0.03 - 1.4 ng/mL (ppb)[4]
Limit of Quantification (LOQ) 0.1 - 2.6 ng/mL (ppb)[4]
Recovery 70 - 120%[4]
Relative Standard Deviation (RSD) < 20%[4]

Mandatory Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample AddReagents Add Ammonium Acetate (20mM) & Sodium Omadine (64 mg/L) Sample->AddReagents SpikeIS Spike with This compound-d5 IS AddReagents->SpikeIS Vortex Vortex Mix SpikeIS->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer LC_Injection Direct Injection (100 µL) Transfer->LC_Injection LC_Separation HPLC Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (0.25-5.0 ng/mL) Integration->Calibration Quantification Quantification (Internal Standard Method) Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification.

References

Application Note: Quantification of Deisopropylatrazine in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Deisopropylatrazine (DIA), a primary degradation product of the herbicide atrazine (B1667683), in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, incorporating solid-phase extraction (SPE) for sample preparation, offers high sensitivity and selectivity for the quantification of DIA. This document includes a step-by-step experimental protocol, instrument parameters, and a summary of expected quantitative performance, making it a valuable resource for environmental monitoring and toxicological studies.

Introduction

This compound (DIA) is a significant metabolite of atrazine, a widely used herbicide. Due to its potential for groundwater contamination and adverse health effects, sensitive and reliable analytical methods for its detection are crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of DIA in complex matrices.[1][2] This method provides excellent separation and definitive identification based on mass-to-charge ratios.

Atrazine Degradation Pathway

Atrazine undergoes degradation in the environment, primarily through dealkylation, leading to the formation of metabolites such as this compound (DIA) and deethylatrazine (B13485) (DEA). Understanding this pathway is essential for monitoring the environmental fate of atrazine and its derivatives.

G Atrazine Atrazine DIA This compound (DIA) Atrazine->DIA Deisopropylation DEA Deethylatrazine (DEA) Atrazine->DEA Deethylation DAA Didealkylatrazine (DAA) DIA->DAA Deethylation DEA->DAA Deisopropylation

Caption: Metabolic pathway of Atrazine to this compound.

Experimental Protocol

This protocol details the analysis of this compound in water samples.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample_Collection 1. Water Sample Collection (250 mL) Acidification 2. Acidify to pH 3-4 Sample_Collection->Acidification SPE 3. Solid-Phase Extraction (C18 Cartridge) Acidification->SPE Elution 4. Elute with Ethyl Acetate (B1210297) & Dichloromethane/Methanol (B129727) SPE->Elution Concentration 5. Concentrate under Nitrogen Elution->Concentration Reconstitution 6. Reconstitute in 1 mL Ethyl Acetate Concentration->Reconstitution Injection 7. Inject 1 µL into GC-MS Reconstitution->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometric Detection (SIM) Separation->Detection Quantification 10. Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is adapted from established methods for triazine analysis in water.[3][4]

Materials:

  • 250 mL water sample

  • C18 SPE cartridges (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas (high purity)

  • Concentrator tube

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Adjust the water sample pH to between 3 and 4.[4] Pass the 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes from the cartridge with 2 mL of ethyl acetate followed by two 6 mL aliquots of 9:1 (v:v) dichloromethane/methanol.[3]

  • Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Add an internal standard and bring the final volume to 1.0 mL with ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

GC Conditions:

Parameter Value
Column CP-Sil 5CB-MS, 50 m x 0.25 mm i.d., 0.4 µm film thickness[5]
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

| Solvent Delay | 5 min |

Selected Ion Monitoring (SIM) Parameters for this compound:

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)

| this compound | 158 | 173 | 104 |

Note: The molecular ion for this compound is at m/z 173. The base peak is often observed at m/z 158 due to the loss of a methyl group.

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis obtained from various studies using GC-MS.

ParameterWater MatrixForage Plants
Limit of Detection (LOD) 0.01 - 0.25 µg/L[6][7]0.3 µg/kg[8]
Limit of Quantification (LOQ) 0.10 - 0.90 µg/L[6][7]-
Recovery 95% - 110%[4][7]113.1%[8]
Linearity (R²) >0.99>0.99
Relative Standard Deviation (%RSD) <15%[5]-

Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification and quantification. The fragmentation process in electron ionization mass spectrometry involves the formation of a molecular ion which then breaks down into smaller, stable fragments.

G M This compound (m/z 173) F1 [M-CH3]+ (m/z 158) M->F1 - CH3 F2 [M-C2H4]+ (m/z 145) M->F2 - C2H4 F3 [M-C3H6]+ (m/z 131) M->F3 - C3H6 F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Fragmentation of this compound in MS.

Conclusion

The GC-MS method detailed in this application note is a robust and sensitive approach for the quantification of this compound in environmental water samples. The use of solid-phase extraction for sample clean-up and concentration, combined with the selectivity of mass spectrometric detection, allows for low detection limits and reliable quantification. This protocol can be readily implemented in analytical laboratories for routine monitoring of atrazine and its degradation products.

References

Application Note: Deisopropylatrazine as a Biomarker for Atrazine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atrazine (B1667683) is a widely used s-triazine herbicide for controlling broadleaf and grassy weeds, particularly in agriculture.[1][2][3] Due to its extensive use, persistence in the environment, and potential for human exposure, robust biomonitoring methods are crucial for assessing exposure levels and understanding potential health risks.[4] When atrazine is absorbed by the body, it is metabolized and excreted, primarily in the urine.[1][5] Deisopropylatrazine (DIA) is one of the metabolites formed through this process. This application note provides detailed information and protocols on the use of DIA as a urinary biomarker for atrazine exposure, intended for researchers in toxicology, environmental health, and drug development.

Metabolic Pathway of Atrazine

In humans and experimental animals, atrazine undergoes metabolism primarily through two pathways: N-dealkylation and glutathione (B108866) conjugation.[1][5] The N-dealkylation is carried out by microsomal cytochrome P450 enzymes, with CYP1A2 being the primary isozyme in human liver microsomes.[1] This process involves the successive removal of the ethyl and isopropyl groups from the parent atrazine molecule. This results in the formation of deethylatrazine (B13485) (DEA), this compound (DIA), and the fully dealkylated metabolite, didealkylatrazine (DACT), which is often a major urinary metabolite.[1][5]

Atrazine_Metabolism Metabolic Pathway of Atrazine Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-de-ethylation (CYP450) DIA This compound (DIA) Atrazine->DIA N-de-isopropylation (CYP450) Mercapturates Glutathione Conjugates (e.g., Atrazine Mercapturate) Atrazine->Mercapturates Glutathione Conjugation DACT Didealkylatrazine (DACT) DEA->DACT N-de-isopropylation DIA->DACT N-de-ethylation

Caption: Metabolic conversion of atrazine to its primary dealkylated metabolites.

This compound (DIA) as a Biomarker of Exposure

The presence of DIA in urine is a specific indicator of exposure to atrazine. However, studies on occupationally and environmentally exposed populations have shown that DIA is often not the most abundant urinary metabolite.[6][7] Frequently, DACT and DEA are detected in higher proportions.[3] For instance, one study of atrazine production workers found that urinary metabolites consisted of approximately 80% DACT, 10% DIA, and 8% DEA.[6] Another study focusing on environmental exposures reported a distribution of 77% DACT, 15% DEA, and only 6% DIA.[7]

Measuring only a single metabolite, such as atrazine mercapturate or DIA, may lead to an underestimation of the total atrazine body burden.[3][7] Therefore, for a comprehensive and accurate assessment of atrazine exposure, it is highly recommended to analyze a panel of metabolites, including DIA, DEA, and DACT.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies regarding the distribution of atrazine metabolites in urine and the performance of various analytical methods.

Table 1: Relative Abundance of Atrazine Metabolites in Human Urine

Population StudiedAtrazineDeethylatrazine (DEA)This compound (DIA)Didealkylatrazine (DACT)Atrazine Mercapturate (AM)Reference
Atrazine Production Workers1-2%8%10%80%Not Reported[6]
Environmental ExposuresNot Reported15%6%77%2%[7]
Turf Applicators (Lower Exposure)Not Reported33% (Avg.)Not Reported28% (Avg.)6% (Avg.)[3]

Table 2: Analytical Method Performance for Atrazine Metabolites

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD) / Lower Limit of ValidationReference
GC-MSDeethylatrazineUrine1.0 ng/mL (Minimum Detectable Level)[8]
On-line SPE-HPLC-MS/MSAtrazine, DIA, DEA, DACT, & other metabolitesUrine0.03 to 2.80 ng/mL[9]
GC-MSDAtrazine, DIA, DEA, DACTWater0.10 µg/L (Lower Limit of Method Validation)[10]
ELISA (Atrazine Mercapturate Assay)Atrazine & MetabolitesUrineDetectable levels at ~6.4 ng/mL (mean)[8]

Experimental Protocols

Two primary methodologies for the quantification of DIA and other atrazine metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Triazines in Urine (Adapted from CDC Method 8315)

This method is robust and specific, relying on liquid-liquid extraction to isolate the analytes prior to GC-MS analysis.[11]

GCMS_Workflow Workflow for GC-MS Analysis of Urinary Atrazine Metabolites cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Collect Urine Sample (≥15 mL, frozen) Thaw 2. Thaw and Mix Sample Collect->Thaw Buffer 3. Buffer with Salts (NaCl, NaHCO3) Thaw->Buffer Extract1 4. First Liquid-Liquid Extraction (Ethyl Ether) Buffer->Extract1 Extract2 5. Second Liquid-Liquid Extraction (Ethyl Acetate) Extract1->Extract2 Combine 6. Combine & Evaporate Extracts Extract2->Combine Reconstitute 7. Reconstitute in Ethyl Acetate (B1210297) (with Internal Standard) Combine->Reconstitute GCMS 8. Inject into GC-MS Reconstitute->GCMS Data 9. Data Acquisition & Analysis GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of urinary triazines.

Methodology:

  • Sample Collection and Storage: Collect at least 15 mL of urine in a polyethylene (B3416737) container. Ship samples frozen on dry ice and store at -80°C until analysis.[11]

  • Reagents and Materials:

    • Sodium chloride (NaCl) and Sodium bicarbonate (NaHCO3)

    • Ethyl ether and Ethyl acetate (HPLC grade)

    • Internal standard solution

    • Calibrator solutions of atrazine, DIA, DEA, and DACT

    • Screw-top culture tubes, centrifuge, rotary mixer

  • Sample Preparation: a. Thaw urine samples to room temperature and mix thoroughly.[11] b. To a culture tube, add 0.7 g NaCl and 0.5 g NaHCO3.[11] c. Transfer 5 mL of the urine sample to the tube containing the salts. Allow any evolved CO2 to disperse.[11] d. Add 5 mL of ethyl ether to the tube. Mix on a rotary mixer for 15 minutes.[11] e. Centrifuge for 5 minutes at ~3000 rpm to separate the phases.[11] f. Transfer the top ether layer to a clean, labeled culture tube.[11] g. To the remaining aqueous phase, add 5 mL of ethyl acetate and repeat the mixing and centrifugation steps (d-e).[11] h. Combine the ethyl acetate layer with the previously collected ether layer. i. Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. j. Reconstitute the residue in a known volume of ethyl acetate containing the internal standard.

  • GC-MS Analysis: a. Inject a 1 µL aliquot into the GC-MS system. b. GC Conditions (Typical): Use a fused silica (B1680970) capillary column (e.g., 30 m x 0.20 mm ID, 0.20 µm film). A suitable temperature program starts at 50°C, ramps to 280°C, and holds.[11] c. MS Conditions: Operate in selected ion monitoring (SIM) mode for specific and sensitive detection of target analytes.

  • Quantification: Create a calibration curve using standard solutions. Quantify analyte concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Protocol 2: On-line Solid-Phase Extraction-HPLC-Tandem Mass Spectrometry (SPE-HPLC-MS/MS)

This modern technique offers high throughput, excellent sensitivity, and minimal sample handling, making it ideal for large-scale biomonitoring studies.[9][12]

LCMS_Workflow Workflow for On-line SPE-HPLC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Collect Urine Sample Dilute 2. Dilute Sample (e.g., with ammonium (B1175870) acetate) Collect->Dilute Spike 3. Spike with Isotope-Labeled Internal Standards Dilute->Spike Inject 4. Inject onto On-line SPE System Spike->Inject SPE 5. Analyte Trapping & Washing (SPE Cartridge) Inject->SPE Elute 6. Elution onto Analytical Column SPE->Elute HPLC 7. HPLC Separation Elute->HPLC MSMS 8. MS/MS Detection (MRM Mode) HPLC->MSMS Quant 9. Isotope Dilution Quantification MSMS->Quant

Caption: High-throughput workflow using on-line SPE-HPLC-MS/MS.

Methodology:

  • Sample Preparation: a. Collect urine samples as described in Protocol 1. b. Thaw and vortex samples. c. Dilute an aliquot of urine (e.g., 500 µL) with a buffer such as ammonium acetate. d. Spike the diluted sample with an internal standard solution containing stable isotope-labeled analogs of each analyte for isotope dilution quantification.[9]

  • On-line SPE-HPLC-MS/MS Analysis: a. Injection: Inject a large volume (e.g., 500 µL) of the prepared sample into the HPLC system equipped with an on-line SPE cartridge (e.g., a polymeric reversed-phase material). b. Analyte Trapping and Washing: The sample is loaded onto the SPE cartridge, where the analytes of interest are retained while unretained matrix components (like salts) are washed to waste. c. Elution and HPLC Separation: A switching valve redirects the mobile phase to back-flush the trapped analytes from the SPE cartridge onto an analytical HPLC column (e.g., C18). Chromatographic separation of atrazine and its metabolites is then performed using a gradient elution. d. MS/MS Detection: The column effluent is directed to a tandem mass spectrometer, typically operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring high selectivity and sensitivity.[9]

  • Quantification: a. Concentrations are calculated using the principle of isotope dilution. A calibration curve is generated by plotting the peak area ratio of the native analyte to its labeled internal standard against the concentration of the calibrators.

Conclusion

This compound (DIA) is a specific urinary biomarker for atrazine exposure. However, quantitative data from human studies indicate that it is often a minor metabolite compared to deethylatrazine (DEA) and, particularly, didealkylatrazine (DACT).[3][6][7] Consequently, relying solely on DIA for exposure assessment can lead to a significant underestimation of an individual's total atrazine burden. For accurate and comprehensive biomonitoring, it is imperative to use analytical methods, such as GC-MS or on-line SPE-HPLC-MS/MS, capable of quantifying a panel of the most relevant urinary metabolites, including atrazine, DIA, DEA, and DACT.

References

Standard Preparation and Synthesis of Deisopropylatrazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction Deisopropylatrazine (DIA), chemically known as 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine, is a primary metabolite of the widely used herbicide, atrazine (B1667683). Its presence in environmental samples is a key indicator of atrazine degradation. Accurate and reliable analytical standards of this compound are crucial for toxicological studies, environmental monitoring, and research into the metabolic pathways of triazine herbicides. This document provides a detailed protocol for the chemical synthesis of this compound, suitable for producing a high-purity standard for research purposes.

The synthesis is based on a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction to achieve the desired product.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine[1]
Synonyms DIA, Atrazine desisopropyl, Desisopropylatrazine[2]
CAS Number 1007-28-9[2]
Molecular Formula C₅H₈ClN₅[2]
Molecular Weight 173.60 g/mol [1]
Appearance White to pale yellow crystalline powder[3]
Melting Point Data not available in search results
Solubility Limited solubility in water, soluble in organic solvents

Synthesis of this compound

The synthesis of this compound is achieved through a two-step nucleophilic substitution reaction starting from cyanuric chloride. The first substitution with ethylamine (B1201723) is conducted at a low temperature (0-5 °C) to ensure mono-substitution. The second substitution with ammonia (B1221849) is carried out at room temperature.

Experimental Protocol

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Ethylamine (aqueous solution, e.g., 70%)

  • Ammonia (aqueous solution, e.g., 25-30%)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Distilled water

  • Crushed ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-1,3,5-triazine (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of ethylamine (1 equivalent) and potassium carbonate (1 equivalent) in water.

  • Slowly add the ethylamine solution to the cyanuric chloride solution dropwise using a dropping funnel, while maintaining the temperature between 0-5 °C. Vigorous stirring is essential.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the cyanuric chloride is consumed.

  • The resulting mixture containing the intermediate can be used directly in the next step.

Step 2: Synthesis of 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine (this compound)

  • To the reaction mixture from Step 1, slowly add an aqueous solution of ammonia (1.1 equivalents) at room temperature.

  • Allow the reaction to stir at room temperature for 5-7 hours. A precipitate may form during this time.[4]

  • Monitor the disappearance of the intermediate by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold distilled water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude this compound from a suitable solvent such as ethyl acetate.

Expected Results and Characterization
ParameterExpected Value/Observation
Yield 80-90% (based on similar reactions)[4]
Purity (by HPLC) >98% after recrystallization
¹H NMR Expected signals for ethyl group protons and amine protons.
¹³C NMR Expected signals for the triazine ring carbons and the ethyl group carbons.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 173, with an isotopic peak at m/z 175 due to ³⁷Cl.[2]
Appearance White crystalline solid.

Diagrams

Logical Workflow for this compound Synthesis

This compound Synthesis Workflow start Start: Reagents Preparation step1 Step 1: First Nucleophilic Substitution (Cyanuric Chloride + Ethylamine) @ 0-5 °C start->step1 step2 Step 2: Second Nucleophilic Substitution (Intermediate + Ammonia) @ Room Temperature step1->step2 workup Work-up: Precipitation in Ice Water step2->workup filtration Filtration and Washing workup->filtration drying Drying filtration->drying purification Purification: Recrystallization drying->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End: High-Purity this compound characterization->end

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway of this compound Synthesis

This compound Synthesis Pathway cluster_step1 Step 1: 0-5 °C cluster_step2 Step 2: Room Temp. cyanuric_chloride Cyanuric Chloride (C3Cl3N3) intermediate 2,4-dichloro-6-(ethylamino)- 1,3,5-triazine cyanuric_chloride->intermediate + Ethylamine - HCl dia This compound (6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) intermediate->dia + Ammonia - HCl

Caption: Chemical reaction pathway for this compound synthesis.

References

Deisopropylatrazine ELISA Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used triazine herbicide, atrazine (B1667683). Its presence in environmental samples, particularly water sources, is a key indicator of atrazine contamination and its subsequent environmental fate. The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a rapid, sensitive, and cost-effective tool for the quantitative determination of DIA in aqueous samples. This document provides detailed application notes, experimental protocols, and an overview of the kit's limitations to assist researchers in obtaining accurate and reliable results.

The assay is based on the principle of competitive ELISA, where DIA in the sample competes with a DIA-enzyme conjugate for a limited number of binding sites on anti-DIA antibodies coated on the microplate wells. The intensity of the color developed is inversely proportional to the concentration of DIA in the sample.

Applications

The this compound ELISA kit is a versatile tool for various research and monitoring applications:

  • Environmental Monitoring: Routinely screen surface water, groundwater, and drinking water for DIA contamination to assess the extent of atrazine runoff from agricultural areas.

  • Food Safety: Although primarily used for water analysis, the kit can be adapted for the analysis of DIA in certain food matrices with appropriate sample preparation and validation.

  • Water Treatment Efficacy: Monitor the effectiveness of water treatment processes designed to remove atrazine and its metabolites.

  • Toxicology Studies: Quantify DIA levels in toxicological studies to understand its metabolic fate and potential health effects.

  • Bioremediation Research: Assess the progress of bioremediation efforts aimed at degrading atrazine and its byproducts in soil and water.

Performance Characteristics

The following table summarizes the key quantitative performance characteristics of a highly sensitive ELISA developed for this compound and deethylatrazine (B13485).

ParameterValueReference
AnalyteThis compound (DIA)[1][2]
Assay TypeCompetitive ELISA[1][2]
IC50 (50% B/B0)0.28 µg/L[1][2]
Limit of DeterminationApproximately 0.01 µg/L[1][2]
Sample TypeDrinking Water, Groundwater[1][2]
Sample Pre-treatmentNot required for water samples[1][2]

Cross-Reactivity

The specificity of an ELISA kit is crucial for accurate quantification. The antibody used in this type of assay may exhibit cross-reactivity with structurally related compounds. The following table provides cross-reactivity data for an assay developed for deethylatrazine and this compound.

CompoundCross-Reactivity (%)
Deethylatrazine100
This compound 71
Atrazine< 0.1
Propazine< 0.1
Simazine< 0.1
Terbuthylazine< 0.1
Ametryn< 0.1
Prometryn< 0.1
Terbutryn< 0.1
Hydroxyatrazine< 0.1
Diaminochlorotriazine< 0.1

Data adapted from a study developing an ELISA for deethylatrazine and this compound, where deethylatrazine is the reference compound (100%).

Limitations

While the this compound ELISA kit is a powerful screening tool, it is important to be aware of its limitations:

  • Cross-Reactivity: As indicated in the table above, the antibodies may cross-react with other atrazine metabolites, notably deethylatrazine. This can lead to an overestimation of the DIA concentration if other cross-reactive metabolites are present in the sample.[1][2] Therefore, this ELISA is best suited for determining the sum of deethylatrazine and this compound or for screening samples for the presence of these metabolites.

  • Matrix Effects: Although minimal in clean water samples, complex matrices (e.g., soil extracts, wastewater, food samples) can interfere with the antibody-antigen binding, leading to inaccurate results. Sample dilution or solid-phase extraction (SPE) may be necessary to mitigate these effects.

  • Screening Tool: ELISA provides a semi-quantitative or quantitative screening result. For regulatory purposes or confirmatory analysis, it is recommended to use a reference method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

  • Kit-Specific Performance: The performance characteristics, such as sensitivity and cross-reactivity, can vary between different kit manufacturers. It is essential to consult the specific kit's manual for detailed information.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive ELISA for this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Bring Reagents to RT Standards Prepare Standards Add_Sample Add Standards/ Samples to Wells Reagents->Add_Sample Samples Prepare Samples Standards->Add_Sample Samples->Add_Sample Add_Conjugate Add DIA-Enzyme Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Wells Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Dev.) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Abs Read Absorbance at 450 nm Add_Stop->Read_Abs Calc_Results Calculate Concentration Read_Abs->Calc_Results

Caption: General workflow for the this compound competitive ELISA.

Signaling Pathway (Competitive ELISA Principle)

The underlying principle of the competitive ELISA is the competition for antibody binding sites.

Competitive_ELISA cluster_well Microplate Well Surface cluster_binding Competitive Binding cluster_signal Signal Generation Antibody Anti-DIA Antibody Bound_Complex Antibody-Antigen Complex DIA_Sample DIA (Sample) DIA_Sample->Bound_Complex Competes with DIA_Conjugate DIA-Enzyme Conjugate DIA_Conjugate->Bound_Complex Binds to Substrate Substrate Product Colored Product Substrate->Product Catalysis

Caption: Principle of competitive ELISA for this compound detection.

Experimental Protocol

This protocol is a general guideline based on typical competitive ELISA procedures and published research.[1][2] Refer to the specific kit manual for precise volumes, incubation times, and reagent preparations.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature (20-25°C) before use.

  • Prepare wash buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.

  • Prepare standards by serial dilution of the provided stock standard in the supplied dilution buffer. A typical concentration range might be 0, 0.01, 0.033, 0.1, 0.33, 1, and 10 µg/L.[1]

2. Assay Procedure:

  • Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the DIA-enzyme conjugate to each well.

  • Seal the plate and incubate for the time specified in the kit manual (e.g., 60 minutes) at room temperature.

  • Aspirate the contents of the wells and wash the plate 3-5 times with 250-300 µL of diluted wash buffer per well. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on absorbent paper.

  • Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes).

  • Stop the color development by adding 50-100 µL of the stop solution to each well. The color will change from blue to yellow.

3. Data Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Plot a standard curve of %B/B0 versus the logarithm of the DIA concentration for the standards.

  • Determine the concentration of DIA in the samples by interpolating their %B/B0 values from the standard curve.

Concluding Remarks

The this compound ELISA kit provides a valuable method for the rapid screening of water samples for this key atrazine metabolite. Its high sensitivity allows for the detection of DIA at levels well below the maximum concentration limits set by many regulatory agencies. However, users must be cognizant of the potential for cross-reactivity, especially with deethylatrazine, and should consider the use of confirmatory analytical methods when precise quantification of DIA is required. Proper adherence to the experimental protocol and an understanding of the assay's limitations will ensure the generation of reliable and meaningful data for environmental and safety assessments.

References

Application Notes and Protocols for the Sample Preparation of Deisopropylatrazine in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Deisopropylatrazine (DIA), a primary metabolite of the herbicide atrazine (B1667683), from various biological tissues. The following methods are outlined to ensure high recovery and accurate quantification for research and drug development applications.

Introduction

This compound (DIA) is a significant metabolite of atrazine, a widely used herbicide. Monitoring its presence and concentration in biological tissues is crucial for toxicological studies and understanding the metabolic fate of atrazine. Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte for accurate analysis by chromatographic techniques. This document details three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation

The following table summarizes the quantitative data for the different sample preparation techniques for this compound in various biological tissues.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Biological Matrix Liver, KidneyGeneral Biological TissuesAdipose Tissue
Recovery >60% (for dealkylated metabolites in soil, adaptable to tissue)Not specified for DIA in tissue74% - 115% (for atrazine and other pesticides)[1]
Limit of Detection (LOD) 0.09 µM (in mouse tissue)Not specified10 - 75 µg/kg (for atrazine and other pesticides)[1]
Limit of Quantification (LOQ) 0.31 µM (in mouse tissue)Not specified10 - 75 µg/kg (for atrazine and other pesticides)[1]

Experimental Protocols

Solid-Phase Extraction (SPE) for Liver and Kidney Tissues

This protocol is adapted from methods for triazine extraction and is suitable for liver and kidney tissues. C18 cartridges are commonly used for the extraction of triazine herbicides and their metabolites.[2]

Materials:

Protocol:

  • Homogenization: Weigh 1 g of tissue (liver or kidney) and homogenize it in 4 mL of 0.1% formic acid in water.

  • Protein Precipitation: Add 8 mL of acetonitrile to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[2] Do not allow the cartridge to dry out.

  • Sample Loading: Load the supernatant onto the conditioned C18 SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the DIA from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for chromatographic analysis.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow for Liver and Kidney Tissues.

Liquid-Liquid Extraction (LLE) for General Biological Tissues

This is a general protocol for the extraction of moderately polar compounds like DIA from biological tissues. Optimization of solvent choice and pH may be necessary depending on the specific tissue matrix.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with screw caps

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Homogenization: Weigh 1 g of tissue and homogenize in 3 mL of water.

  • Extraction: Transfer the homogenate to a glass centrifuge tube. Add 6 mL of ethyl acetate.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining aqueous layer with another 6 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation and Reconstitution: Decant the dried organic extract into a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.

Workflow Diagram:

Logical_Relationship cluster_0 Sample Preparation Goal cluster_1 Core Principles cluster_2 Methodologies Goal Accurate Quantification of DIA in Biological Tissue Partitioning Analyte Partitioning (based on physicochemical properties) Goal->Partitioning Matrix_Removal Interference Removal Goal->Matrix_Removal Concentration Analyte Concentration Goal->Concentration SPE Solid-Phase Extraction Partitioning->SPE LLE Liquid-Liquid Extraction Partitioning->LLE QuEChERS QuEChERS Partitioning->QuEChERS Matrix_Removal->SPE Matrix_Removal->LLE Matrix_Removal->QuEChERS Concentration->SPE Concentration->LLE Concentration->QuEChERS

References

Application Notes and Protocols: Deisopropylatrazine in Ecotoxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). As a significant environmental metabolite, understanding its ecotoxicological profile is crucial for a comprehensive assessment of atrazine's environmental impact. These application notes provide a summary of the known effects of DIA on various organisms, detailed protocols for key ecotoxicological assays, and an overview of the molecular pathways it may disrupt. While generally less toxic than its parent compound, atrazine, and its fellow metabolite deethylatrazine (B13485) (DEA), DIA still presents a potential risk to non-target organisms.[1][2][3][4]

Data Presentation: Ecotoxicity of this compound

The following tables summarize the available quantitative data on the toxicity of this compound to a range of aquatic organisms.

Table 1: Acute and Chronic Toxicity of this compound (DIA) to Aquatic Invertebrates

SpeciesTest TypeDurationEndpointValue (µg/L)Reference
Hyalella azteca (Amphipod)Acute96 hoursIC50>1,500[1][4]
Diporeia spp. (Amphipod)Acute96 hoursIC50>1,500[1][4]
Diporeia spp. (Amphipod)Chronic21 days-Several orders of magnitude more sensitive than H. azteca[1][4]

Table 2: Toxicity of this compound (DIA) to Algae

SpeciesTest TypeDurationEndpointValue (µg/L)Reference
Pseudokirchneriella subcapitata (Green Algae)Acute96 hoursIC50>1,500[1][4]

Note: The toxicity of atrazine and its metabolites is generally ranked as Atrazine > Deethylatrazine (DEA) > this compound (DIA).[1][4]

Experimental Protocols

Protocol for Acute Toxicity Testing in Zebrafish Embryos (Modified from OECD Guideline 236)

This protocol outlines the procedure for assessing the acute toxicity of this compound on the embryonic stages of zebrafish (Danio rerio).[5][6]

Materials:

  • This compound (analytical grade)

  • Zebrafish embryos (newly fertilized)

  • Reconstituted water (as per OECD 203)

  • Multi-well plates (e.g., 24-well)

  • Stereomicroscope

  • Incubator (28.5°C)

  • Micropipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of DIA in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is non-toxic). From the stock solution, prepare a series of nominal test concentrations (e.g., 0.3, 30, 100, 300, 1,000, 3,000, and 10,000 µg/L) and a control (reconstituted water with solvent if used).[5]

  • Exposure: Within 1-hour post-fertilization, place one healthy, fertilized zebrafish embryo into each well of a multi-well plate containing the respective test or control solution. Use a sufficient number of replicates for each concentration.

  • Incubation: Incubate the plates at 28.5°C with a 14:10 hour light:dark cycle for 96 hours.

  • Observation: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization.

  • Endpoint Assessment: Record lethal endpoints (coagulation of embryos, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal endpoints (hatching rate, spontaneous movement, pigmentation, edema, and morphological deformities).[5][6]

  • Data Analysis: Calculate the LC50 value for the lethal endpoints and the EC50 for sublethal endpoints using appropriate statistical methods (e.g., Probit analysis).

Protocol for Algal Growth Inhibition Assay (Modified from OECD Guideline 201)

This protocol describes a method to determine the effect of this compound on the growth of the freshwater green alga Pseudokirchneriella subcapitata.[7][8]

Materials:

  • This compound (analytical grade)

  • Pseudokirchneriella subcapitata culture in exponential growth phase

  • Algal growth medium (e.g., OECD TG 201 medium)

  • Glass test flasks or microplates

  • Incubator with controlled temperature (21-24°C) and continuous illumination

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of DIA and a range of test concentrations in the algal growth medium. Include a control with no DIA.

  • Inoculation: Inoculate the test flasks/wells with a low concentration of exponentially growing algae to allow for sufficient growth over the test period.

  • Incubation: Incubate the cultures under continuous, uniform illumination and constant temperature for 72 hours.

  • Growth Measurement: Measure algal growth at the start of the experiment and at 24, 48, and 72 hours. Growth can be determined by measuring absorbance (optical density) at a specific wavelength (e.g., 680 nm) or by chlorophyll (B73375) fluorescence.

  • Data Analysis: For each test concentration, calculate the percent inhibition of the growth rate relative to the control. Determine the EC50 (the concentration causing 50% inhibition of growth) using a suitable regression analysis.

Protocol for Extraction and Analysis of this compound from Soil Samples

This protocol provides a method for the extraction and quantification of DIA from soil samples using High-Performance Liquid Chromatography (HPLC).[9][10][11]

Materials:

  • Soil sample (oxisol or other relevant type)

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Orbital shaker or ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Sample Preparation: Air-dry and sieve the soil sample.

  • Extraction:

    • Shaking Extraction: Weigh a known amount of soil (e.g., 5 g) into a centrifuge tube. Add a specific volume of extracting solution (e.g., acetonitrile:water, 80:20 v/v). Shake on an orbital shaker for a defined period (e.g., 60 minutes).

    • Ultrasonic Extraction: Alternatively, place the soil and solvent mixture in an ultrasonic bath for a set time (e.g., 20 minutes).

  • Centrifugation: Centrifuge the samples to separate the soil particles from the extract.

  • Filtration and Dilution: Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter. Dilute the extract with ultrapure water if necessary to bring the concentration within the calibration range of the HPLC.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 40:60 v/v) in isocratic mode.[9]

    • Column: Use a C18 reverse-phase column.[9]

    • Detection: Detect DIA using a UV detector at an appropriate wavelength or a mass spectrometer for higher selectivity and sensitivity.

  • Quantification: Prepare a calibration curve using analytical standards of DIA. Quantify the concentration of DIA in the soil samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound, as a metabolite of atrazine, is thought to share similar, though less potent, mechanisms of toxicity. The following diagrams illustrate key pathways potentially affected by DIA.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption

Atrazine and its metabolites can disrupt the HPG axis, leading to reproductive dysfunction.[12][13] The proposed mechanism involves alterations in the release of key hormones.

HPG_Axis_Disruption Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Gonads Gonads (Testes/Ovaries) Sex_Steroids Sex Steroids (Testosterone/Estrogen) Gonads->Sex_Steroids GnRH->Pituitary + LH_FSH->Gonads + Sex_Steroids->Hypothalamus - (Negative Feedback) Sex_Steroids->Pituitary - (Negative Feedback) DIA This compound (DIA) DIA->GnRH Alters Release

Caption: Potential disruption of the HPG axis by this compound.

Interference with Steroidogenesis

Atrazine has been shown to affect the synthesis of steroid hormones.[14][15][16] DIA may have similar effects, potentially by altering the activity of key enzymes like aromatase or by affecting cAMP signaling which is crucial for steroid production.

Steroidogenesis_Pathway Cholesterol Cholesterol StAR StAR Protein Cholesterol->StAR Transport into Mitochondria Progesterone Progesterone Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) StAR->Progesterone Aromatase->Estrogens DIA This compound (DIA) DIA->Progesterone Increases Production DIA->Aromatase Alters Activity cAMP cAMP Signaling DIA->cAMP Disrupts cAMP->StAR +

Caption: Potential points of interference of DIA in the steroidogenesis pathway.

Neurotoxicity and the Integrated Stress Response

Recent studies suggest that atrazine's neurotoxicity may be mediated through the activation of the Integrated Stress Response (ISR) pathway, leading to neural stem cell senescence.[17][18] DIA may contribute to similar neurotoxic outcomes.

Neurotoxicity_Pathway DIA This compound (DIA) Stress Cellular Stress (e.g., Oxidative Stress) DIA->Stress ISR Integrated Stress Response (ISR) Activation Stress->ISR NSC Neural Stem Cells (NSCs) ISR->NSC Senescence NSC Senescence NSC->Senescence Proliferation Decreased Proliferation & Differentiation Senescence->Proliferation Repair Impaired Neuronal Repair Proliferation->Repair Neurotoxicity Neurotoxicity Repair->Neurotoxicity

Caption: Proposed mechanism of DIA-induced neurotoxicity via the ISR pathway.

General Experimental Workflow for Ecotoxicological Assessment

The following diagram illustrates a typical workflow for assessing the ecotoxicological effects of this compound.

Experimental_Workflow start Test Substance Preparation (this compound) exposure Exposure of Model Organisms (e.g., Zebrafish, Algae, Invertebrates) start->exposure acute Acute Toxicity Assays (e.g., LC50, EC50) exposure->acute chronic Chronic Toxicity Assays (e.g., NOEC, Growth, Reproduction) exposure->chronic molecular Molecular & Cellular Analysis (Gene Expression, Protein Levels, Histology) exposure->molecular data_analysis Data Analysis & Interpretation acute->data_analysis chronic->data_analysis molecular->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: A generalized workflow for studying the ecotoxicology of DIA.

References

Application Notes and Protocols: The Role of Deisopropylatrazine in Herbicide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deisopropylatrazine (DIA) is a primary metabolite of the widely used herbicide atrazine (B1667683). It is formed through the microbial N-dealkylation of the isopropyl side chain of the parent atrazine molecule.[1][2] The presence and concentration of DIA in environmental samples are critical indicators of atrazine degradation and microbial activity. Studying the dynamics of DIA formation and subsequent degradation provides valuable insights into the environmental fate of atrazine, the efficacy of bioremediation strategies, and the overall persistence of triazine herbicides. These application notes provide detailed protocols for studying atrazine degradation with a focus on the role of this compound.

I. Signaling Pathways and Experimental Workflows

Atrazine Degradation Pathway

The biodegradation of atrazine to this compound is a key step in its detoxification pathway. This process is primarily carried out by soil microorganisms. The following diagram illustrates the initial steps of atrazine degradation.

Atrazine_Degradation Atrazine Atrazine (C8H14ClN5) This compound This compound (DIA) (C5H8ClN5) Atrazine->this compound  N-dealkylation (loss of isopropyl group) Deethylatrazine (B13485) Deethylatrazine (DEA) Atrazine->Deethylatrazine  N-dealkylation (loss of ethyl group) Didealkylatrazine Didealkylatrazine (DDA) This compound->Didealkylatrazine  N-dealkylation Deethylatrazine->Didealkylatrazine  N-dealkylation

Figure 1: Atrazine degradation pathway.[1][2]
Experimental Workflow for Soil Microcosm Study

A soil microcosm study is a common method to investigate the degradation of herbicides under controlled laboratory conditions. The following workflow outlines the key steps.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil Collection Soil Collection Sieving Sieving Soil Collection->Sieving Sterilization (for abiotic controls) Sterilization (for abiotic controls) Sieving->Sterilization (for abiotic controls) Moisture Adjustment Moisture Adjustment Sterilization (for abiotic controls)->Moisture Adjustment Microcosm Setup Microcosm Setup Moisture Adjustment->Microcosm Setup Atrazine Spiking Atrazine Spiking Microcosm Setup->Atrazine Spiking Incubation Incubation Atrazine Spiking->Incubation Soil Sampling Soil Sampling Incubation->Soil Sampling at timed intervals Extraction Extraction Soil Sampling->Extraction GC-MS or HPLC Analysis GC-MS or HPLC Analysis Extraction->GC-MS or HPLC Analysis Data Analysis Data Analysis GC-MS or HPLC Analysis->Data Analysis

Figure 2: Soil microcosm experimental workflow.

II. Quantitative Data Summary

The degradation of atrazine and the formation of this compound are influenced by various environmental factors. The following tables summarize key quantitative data from degradation studies.

Table 1: Half-life of Atrazine and this compound in Soil
CompoundSoil MoistureTemperature (°C)Half-life (days)Reference
AtrazineUnsaturatedNot Specified41 - 231[3]
AtrazineSaturatedNot Specified87[3]
Atrazine10%5~100[1]
Atrazine10%25~30[1]
Atrazine10%35< 13[1]
Atrazine20%35< 13[1]
This compoundUnsaturatedNot Specified32 - 173[3]
This compoundSaturatedNot Specified58[3]
Table 2: Concentration of this compound in Environmental Samples
Sample TypeLocationAverage Concentration (µg/L)Maximum Concentration (µg/L)Reference
Surface RunoffConservation Tilled Watersheds0.7Not Specified[4]
Coastal Sediments (Aqueous Phase)Golf Course0.07 (µg/mL)Not Specified[3]
Coastal Sediments (Aqueous Phase)Dog Creek0.02 (µg/mL)Not Specified[3]
Coastal Sediments (Aqueous Phase)Shipyard Creek0.02 (µg/mL)Not Specified[3]

III. Experimental Protocols

Protocol 1: Soil Microcosm Study for Atrazine Degradation

Objective: To evaluate the degradation of atrazine and the formation of this compound in soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Atrazine analytical standard

  • This compound analytical standard

  • Glass jars or vials (e.g., 250 mL) with Teflon-lined caps

  • Sterile deionized water

  • Organic solvents (e.g., acetonitrile (B52724), methanol, ethyl acetate)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black)

  • GC-MS or HPLC system

Procedure:

  • Soil Preparation:

    • Collect soil from the desired location and pass it through a 2 mm sieve to remove large debris.

    • For abiotic controls, sterilize a portion of the soil. Autoclaving at 121°C for 30-60 minutes is a common method.[5] Alternatively, soil can be sterilized by baking in an oven.[6]

    • Determine the initial moisture content of the soil. Adjust the moisture content to the desired level (e.g., 60% of water holding capacity) by adding sterile deionized water.[7][8]

  • Microcosm Setup:

    • Weigh a known amount of the prepared soil (e.g., 50 g) into each glass jar.

    • Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol).

    • Spike the soil in each microcosm with the atrazine stock solution to achieve the desired initial concentration (e.g., 5 µg/g). Ensure the solvent is allowed to evaporate completely.

  • Incubation:

    • Seal the jars with Teflon-lined caps.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).[1]

  • Sampling and Extraction:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice replicate microcosms from each treatment group (including abiotic controls).

    • Extract atrazine and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile or a mixture of ethyl acetate (B1210297) and methanol).[1][9] This can be done by shaking the soil with the solvent followed by centrifugation.

    • Collect the supernatant and filter it. The extract may need to be concentrated under a gentle stream of nitrogen.

  • Sample Cleanup (if necessary):

    • For water samples or complex soil extracts, a solid-phase extraction (SPE) step may be required to remove interfering substances. Condition the SPE cartridge according to the manufacturer's instructions, load the sample, wash with a weak solvent, and then elute the analytes with a stronger solvent.[9]

  • Analysis:

    • Analyze the extracts for atrazine and this compound concentrations using GC-MS or HPLC (see Protocol 3 and 4).

Protocol 2: Microbial Degradation Assay in Liquid Culture

Objective: To assess the ability of a microbial consortium or a pure culture to degrade atrazine in a liquid medium.

Materials:

  • Microbial inoculum (e.g., enriched from contaminated soil or a pure strain)

  • Mineral Salt Medium (MSM)

  • Atrazine analytical standard

  • Sterile flasks or vials

  • Shaking incubator

  • Spectrophotometer (for measuring cell growth)

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial inoculum by growing the desired microorganisms in a suitable growth medium (e.g., nutrient broth) to a specific optical density (e.g., OD600 of 0.8-1.0).[10]

    • Harvest the cells by centrifugation and wash them with sterile MSM to remove residual growth medium.

    • Resuspend the cells in fresh MSM.

  • Mineral Salt Medium (MSM) Preparation:

    • A typical MSM for herbicide degradation studies contains (per liter of deionized water):

      • K2HPO4: 1.5 g

      • KH2PO4: 0.5 g

      • (NH4)2SO4: 1.0 g

      • MgSO4·7H2O: 0.2 g

      • NaCl: 1.0 g

    • Adjust the pH to 7.0 and sterilize by autoclaving.

  • Degradation Assay:

    • Dispense a known volume of sterile MSM into sterile flasks.

    • Add atrazine from a sterile stock solution to achieve the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared microbial inoculum.

    • Include abiotic controls (MSM with atrazine but no inoculum) and biotic controls (inoculated MSM without atrazine).

    • Incubate the flasks in a shaking incubator at a suitable temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).[2]

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots from each flask under sterile conditions.

    • Measure the cell growth by monitoring the optical density at 600 nm.

    • For herbicide analysis, centrifuge the aliquot to pellet the cells.

    • Analyze the supernatant for the concentration of atrazine and this compound using HPLC (see Protocol 4).

Protocol 3: GC-MS Analysis of Atrazine and this compound

Objective: To quantify atrazine and this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection: Splitless injection mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/minute to 150°C.

    • Ramp 2: 3°C/minute to 200°C.

    • Ramp 3: 8°C/minute to 280°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Ions to Monitor (example):

      • Atrazine: m/z 200, 215

      • This compound: m/z 158, 173

Procedure:

  • Prepare calibration standards of atrazine and this compound in a suitable solvent.

  • Inject a known volume of the prepared sample extract or standard into the GC-MS system.

  • Identify and quantify the target analytes based on their retention times and the abundance of the selected ions compared to the calibration curve.

Protocol 4: HPLC Analysis of Atrazine and this compound

Objective: To quantify atrazine and this compound in aqueous samples using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: Equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 220 nm.[2]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare calibration standards of atrazine and this compound in the mobile phase.

  • Inject a known volume of the filtered aqueous sample or standard into the HPLC system.

  • Identify and quantify the target analytes based on their retention times compared to the standards and the peak areas.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Extraction of Deisopropylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of deisopropylatrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of this polar metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging during SPE?

This compound is a primary degradation product of the herbicide atrazine (B1667683). As a more polar metabolite, it has a higher affinity for aqueous samples, which can make its retention on traditional non-polar SPE sorbents like C18 challenging, often leading to low and inconsistent recoveries.

Q2: Which type of SPE sorbent is most effective for this compound?

For polar analytes like this compound, polymeric sorbents are often more effective than traditional silica-based sorbents like C18. Graphitized carbon black (GCB) has also been shown to be efficient in retaining polar compounds like this compound.

Q3: How does sample pH affect the recovery of this compound?

This compound is a weak base. To ensure it is in its neutral form for optimal retention on reversed-phase sorbents, the sample pH should be adjusted to at least two units above its pKa. Given that the pKa of the parent compound atrazine is 1.60, a sample pH of 4 or higher is recommended.[1] For some methods using polymeric sorbents, a neutral pH of 7 has been used successfully.

Q4: What are the recommended elution solvents for this compound?

The choice of elution solvent is critical for disrupting the interaction between this compound and the sorbent. For polymeric sorbents, polar solvents such as methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297) are effective. Mixtures of solvents, such as dichloromethane/methanol, have also been used successfully with graphitized carbon black cartridges.

Q5: Can I reuse my SPE cartridges for this compound extraction?

It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For trace analysis, it is always best to use a new cartridge for each sample.

Troubleshooting Guide: Low Recovery of this compound

Low recovery is a common issue encountered during the SPE of this compound. The following guide provides a systematic approach to troubleshooting this problem.

Problem: this compound is detected in the sample flow-through (load fraction).
Possible Cause Recommended Solution
Inappropriate Sorbent Choice This compound is too polar for efficient retention on C18. Switch to a polymeric reversed-phase sorbent or a graphitized carbon black (GCB) cartridge.
Incorrect Sample pH The analyte may be in its ionized form, reducing retention. Adjust the sample pH to at least 4.0 to ensure this compound is in its neutral form.
High Flow Rate The analyte does not have sufficient time to interact with the sorbent. Reduce the sample loading flow rate to 1-2 mL/min.
Channeling The sample is passing through channels in the sorbent bed without adequate interaction. Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading.
Sorbent Overload The amount of analyte or matrix components exceeds the sorbent capacity. Use a larger sorbent mass or dilute the sample.
Problem: this compound is detected in the wash fraction.
Possible Cause Recommended Solution
Wash Solvent is too Strong The wash solvent is prematurely eluting the analyte. Decrease the percentage of organic solvent in the wash solution or use a weaker solvent.
Incorrect pH of Wash Solvent A change in pH during the wash step can cause the analyte to ionize and elute. Ensure the pH of the wash solvent is the same as the sample.
Problem: this compound is not detected in the flow-through, wash, or elution fractions.
Possible Cause Recommended Solution
Elution Solvent is too Weak The elution solvent is not strong enough to disrupt the analyte-sorbent interaction. Increase the polarity of the elution solvent (e.g., switch from ethyl acetate to methanol) or increase the volume of the elution solvent.
Insufficient Elution Volume The volume of the elution solvent is not sufficient to completely recover the analyte. Increase the elution volume and collect multiple fractions to ensure complete elution.
Analyte Adsorption to Sample Container Polar analytes can sometimes adsorb to glass or plastic surfaces. Rinsing the sample container with the elution solvent and passing it through the SPE cartridge can help recover any adsorbed analyte.
Analyte Degradation This compound may be unstable under certain conditions. Ensure samples are stored properly and processed in a timely manner.

Quantitative Data Summary

The following table summarizes recovery data for this compound and related compounds from various studies to provide a comparative overview.

Analyte SPE Sorbent Matrix Elution Solvent Average Recovery (%)
This compound (G-28279)C18 and C18/cation exchange mixed-modeWaterNot Specified95
Atrazine and its degradation productsGraphitized Carbon BlackSoil Pore WaterEthyl acetate followed by dichloromethane/methanol (7:3)94-98 (combined analytes)
Atrazine and its degradation productsC18 atop Sulfonic Acid (SCX)Runoff Water and SedimentsEthyl Acetate (from C18), Acetonitrile/Na2HPO4 (from SCX)~75 (overall)
Triazine HerbicidesStyre Screen® HL DVB (Polymeric)WaterAcetone and DichloromethaneNot specified for individual compounds

Experimental Protocols

Protocol 1: SPE of this compound from Water using a Polymeric Sorbent

This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.

1. Materials:

  • Polymeric SPE Cartridges (e.g., Oasis HLB, Strata-X)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample adjusted to pH 7

  • Elution solvent: Acetonitrile or Methanol

  • SPE Vacuum Manifold

2. Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the water sample (pH 7) onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering compounds.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound with 5-10 mL of acetonitrile or methanol into a collection tube.

  • Post-Elution: The eluate can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Protocol 2: SPE of this compound from Water using Graphitized Carbon Black (GCB)

1. Materials:

  • Graphitized Carbon Black (GCB) SPE Cartridges

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Sample

  • SPE Vacuum Manifold

2. Procedure:

  • Conditioning: Condition the GCB cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.

  • Drying: After loading, dry the cartridge thoroughly under vacuum.

  • Elution:

    • Elute with 5 mL of ethyl acetate.

    • Follow with a second elution of 5 mL of a dichloromethane/methanol (7:3 v/v) mixture.

  • Post-Elution: The combined eluates can be further processed for analysis.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Deionized Water) Condition->Equilibrate Load 3. Sample Loading (Analyte is retained) Equilibrate->Load Wash 4. Washing (Interferences removed) Load->Wash Elute 5. Elution (Analyte is collected) Wash->Elute Troubleshooting_Tree Start Low Recovery of This compound CheckFlowthrough Analyte in Flow-through? Start->CheckFlowthrough CheckWash Analyte in Wash Fraction? CheckFlowthrough->CheckWash No Sorbent Incorrect Sorbent CheckFlowthrough->Sorbent Yes CheckElution Analyte Not Eluted? CheckWash->CheckElution No WashSolvent Wash Solvent Too Strong CheckWash->WashSolvent Yes ElutionSolvent Elution Solvent Too Weak CheckElution->ElutionSolvent Yes pH_Load Incorrect Sample pH FlowRate Flow Rate Too High pH_Wash Incorrect Wash pH ElutionVolume Insufficient Elution Volume

References

Mitigating matrix effects in Deisopropylatrazine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of deisopropylatrazine.

Troubleshooting Guide: Overcoming Matrix Effects

This guide addresses common problems encountered during this compound analysis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing 1. Matrix Overload: High concentration of co-eluting matrix components.[1] 2. Inappropriate Mobile Phase: pH or organic composition not optimal for this compound. 3. Column Degradation: Loss of stationary phase or contamination.1. Dilute the Sample: A simple 5-fold dilution can significantly reduce matrix effects for suppressions between 30-50%.[2][3] 2. Optimize Mobile Phase: Adjust the pH with additives like ammonium (B1175870) acetate (B1210297) or formic acid to ensure consistent protonation of the analyte.[1][4] 3. Implement a Guard Column: Protect the analytical column from strongly retained matrix components. 4. Perform Column Wash: Use a strong solvent wash between injections to clean the column.
Low Analyte Recovery / Signal Suppression 1. Ion Suppression: Co-eluting matrix components compete with this compound for ionization in the ESI source.[5][6] 2. Inefficient Extraction: The chosen sample preparation method (e.g., SPE, QuEChERS) is not effectively isolating the analyte from the matrix. 3. Analyte Degradation: Instability of this compound in the sample matrix or during sample processing.1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering compounds.[7] 2. Use an Isotopically Labeled Internal Standard: A stable isotope-labeled standard (e.g., Atrazine-desisopropyl-d5) will co-elute and experience similar ion suppression, allowing for accurate quantification.[6][8] 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the bulk of the matrix components.[1][6] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression.[6]
High Signal Variability (Poor Precision) 1. Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.[2][3] 2. Sample Preparation Inconsistency: Lack of reproducibility in the extraction and cleanup process. 3. Instrument Contamination: Carryover from previous injections.1. Standardize Sample Preparation: Ensure consistent execution of the chosen sample preparation protocol. Automation can improve reproducibility. 2. Employ a Robust Internal Standard: An appropriate internal standard is crucial for correcting variability.[8] 3. Optimize Autosampler Wash: Use a strong solvent wash for the injection needle and port to minimize carryover. 4. Dilute the Sample: Dilution can reduce the absolute amount of interfering matrix components, leading to more consistent ionization.[3]
False Positives / Interferences 1. Co-eluting Isobaric Compounds: Other compounds in the matrix have the same mass-to-charge ratio as this compound and are not chromatographically separated. 2. Cross-Contamination: Contamination from glassware, solvents, or the instrument itself.1. Optimize MRM Transitions: Ensure the selected precursor and product ion transitions are specific to this compound. 2. Improve Chromatographic Resolution: Modify the LC method (e.g., gradient, column chemistry) to separate the interference from the analyte peak.[5] 3. Thoroughly Clean all Equipment: Use high-purity solvents for cleaning and sample preparation. Run solvent blanks to check for system contamination.

Frequently Asked Questions (FAQs)

1. What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][9] This phenomenon, unique to electrospray ionization (ESI) and other atmospheric pressure ionization techniques, can lead to signal suppression (most common) or enhancement, which affects the accuracy and precision of quantitative results.[5][9][10]

2. How can I determine if my analysis is affected by matrix effects?

A common method is the post-extraction spike comparison.[11] You compare the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the signal response of the analyte in a pure solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100[11]

3. What is the best sample preparation technique to mitigate matrix effects for this compound?

Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective methods for cleaning up samples and reducing matrix interferences before LC-MS/MS analysis.[7][12][13]

  • SPE offers high selectivity through the use of specific sorbents that retain the analyte while allowing interfering compounds to be washed away.[14][15]

  • QuEChERS is a faster, high-throughput technique involving a solvent extraction followed by a dispersive SPE cleanup (dSPE) step to remove major interferences like fats, pigments, and sugars.[13][16]

The choice between them often depends on the specific matrix, required sensitivity, and available resources.

4. When should I use an isotopically labeled internal standard?

It is highly recommended to always use a stable isotope-labeled (SIL) internal standard, such as Atrazine-desisopropyl-d5, for accurate quantification.[8] A SIL internal standard is the ideal choice because it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of matrix effect, providing the most reliable correction for signal suppression or enhancement and improving method precision.[6]

5. Can simply diluting my sample solve matrix effect issues?

Dilution can be a very effective and simple strategy, particularly for moderately complex matrices.[3] Diluting the sample reduces the concentration of all components, including the interfering matrix compounds, which can lessen their impact on the ionization of this compound. However, this approach may not be suitable for trace-level analysis where the analyte concentration is already very low, as dilution could bring the signal below the limit of quantification.[4]

Experimental Protocols and Data

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of this compound from water samples.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[17]

  • Sample Loading: Adjust the water sample (e.g., 100 mL) to a neutral pH.[17] Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum for 10-20 minutes to remove residual water.[17]

  • Elution: Elute the retained this compound from the cartridge using 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile (B52724).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for Soil or Food Samples

This protocol is based on the widely used QuEChERS methodology.[13]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of water (if the sample is dry) and 10 mL of acetonitrile. Add the isotopically labeled internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water). For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for direct injection or can be further diluted before LC-MS/MS analysis.

Quantitative Data: Method Performance Comparison

The following table summarizes typical performance data for pesticide analysis methods, illustrating the effectiveness of different sample preparation techniques.

Method Matrix Analyte(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS with dSPE CleanupVarious Plant-Based FoodsHigh Polar Herbicides64 - 97< 20[18]
QuEChERSCorn, Corn Kernels, Corn StrawAtrazine (B1667683) & Metabolites76 - 116< 18.9[16]
SPE (C18 & Cation Exchange)Ground & Surface WaterAtrazine & Metabolites95 - 1005.5 - 10[19]
QuEChERS (ENVI-Carb & PSA)Agricultural WaterMulti-residue Pesticides> 93.9N/A[20]
Pass-through SPE after QuEChERSTea & Cocoa395 Pesticides70 - 120 (for most analytes)< 20

Visual Workflows and Logic Diagrams

G cluster_spe Solid-Phase Extraction (SPE) Workflow spe_start Start: Water Sample spe_cond 1. Condition Cartridge (Methanol, Water) spe_start->spe_cond spe_load 2. Load Sample spe_cond->spe_load spe_wash 3. Wash Interferences (Water) spe_load->spe_wash spe_dry 4. Dry Cartridge spe_wash->spe_dry spe_elute 5. Elute Analyte (Acetonitrile) spe_dry->spe_elute spe_conc 6. Evaporate & Reconstitute spe_elute->spe_conc spe_end Inject into LC-MS/MS spe_conc->spe_end

Caption: Workflow for Solid-Phase Extraction (SPE).

G cluster_quechers QuEChERS Workflow q_start Start: Soil/Food Sample q_extract 1. Add Acetonitrile & IS Shake q_start->q_extract q_salt 2. Add QuEChERS Salts Shake q_extract->q_salt q_cent1 3. Centrifuge q_salt->q_cent1 q_dSPE 4. Transfer Supernatant to dSPE Tube (PSA + MgSO4) q_cent1->q_dSPE q_cent2 5. Vortex & Centrifuge q_dSPE->q_cent2 q_end Inject Supernatant into LC-MS/MS q_cent2->q_end

Caption: Workflow for the QuEChERS sample preparation method.

G node_rect node_rect start Problem: Inaccurate Results check_signal Observe Signal Suppression/Enhancement? start->check_signal yes_suppression YES check_signal->yes_suppression Yes no_suppression NO check_signal->no_suppression No improve_cleanup Improve Sample Cleanup (SPE / QuEChERS) yes_suppression->improve_cleanup use_is Use Isotopically Labeled Internal Standard yes_suppression->use_is matrix_match Use Matrix-Matched Calibration yes_suppression->matrix_match dilute Dilute Sample yes_suppression->dilute check_other Investigate Other Issues (e.g., Instrument, Standard Prep) no_suppression->check_other

Caption: Troubleshooting logic for matrix effect issues.

References

Optimization of mobile phase for Deisopropylatrazine chromatographic separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chromatographic separation of deisopropylatrazine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC separation of this compound?

A common starting point for the reversed-phase HPLC separation of this compound and related triazine compounds is a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water.[1] Often, an acid modifier is added to improve peak shape and influence selectivity. A gradient of methanol:0.1% acetic acid (60:40) has been used successfully.[2] Another example is a gradient elution with 0.05% trifluoroacetic acid in water and 0.05% trifluoroacetic acid in acetonitrile.[3]

Q2: What type of column is most suitable for this compound separation?

Reversed-phase columns, particularly C18 columns, are widely used and have demonstrated effective separation of this compound from atrazine (B1667683) and other degradation products.[2][4] For instance, a Purospher STAR RP-18e (5 µm) column has been utilized.[3]

Q3: What detection wavelength is recommended for this compound analysis?

For UV detection, wavelengths in the range of 210-220 nm are commonly employed for this compound and other atrazine metabolites.[2][3]

Q4: How can I improve the resolution between this compound and other atrazine degradation products?

Optimizing the mobile phase composition is key to improving resolution. This can be achieved by:

  • Adjusting the organic modifier concentration: Modifying the ratio of acetonitrile or methanol to water will alter the retention times of the analytes.[5]

  • Modifying the pH of the mobile phase: The addition of acids like formic acid, acetic acid, or trifluoroacetic acid can significantly impact the retention and selectivity of triazine compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[6][7]

  • Trying a different organic modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation due to their different solvent properties.[6]

Q5: Is gradient or isocratic elution better for separating this compound and its related compounds?

Gradient elution is often preferred for separating a mixture of compounds with varying polarities, such as atrazine and its degradation products.[3] A gradient allows for the elution of more strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to minimize these interactions.[6]
Column overload.Reduce the injection volume or the concentration of the sample.[8][9]
Column degradation.Flush the column with a strong solvent or replace the column if necessary.[8][10]
Inconsistent Retention Times Mobile phase composition is not stable.Ensure the mobile phase is well-mixed and degassed. Use a buffer if pH control is critical.[8]
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.[2]
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[11]
High Backpressure Blockage in the system (e.g., plugged frit, guard column, or column).Systematically check components by removing them one by one to identify the source of the blockage. Backflush the column or replace the frit if necessary.[10]
Mobile phase viscosity.If using a highly viscous mobile phase, consider adjusting the composition or increasing the column temperature.
Low Sensitivity/Poor Signal Incorrect detection wavelength.Ensure the detector is set to the optimal wavelength for this compound (around 210-220 nm for UV).[2][3]
Detector lamp issue.Check the detector lamp's age and intensity; replace it if necessary.[8]
Sample degradation.Ensure proper sample storage and handling.
Baseline Noise or Drift Contaminated mobile phase.Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.[9][11]
Air bubbles in the detector.Degas the mobile phase thoroughly.
Detector not equilibrated.Allow sufficient time for the detector to warm up and stabilize.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting this compound from water samples involves solid-phase extraction.

  • Conditioning: Condition a C18 SPE cartridge sequentially with methanol followed by HPLC-grade water.

  • Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with HPLC-grade water to remove any unretained impurities.

  • Elution: Elute the retained analytes (including this compound) with a suitable organic solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.[12]

Mobile Phase Preparation (Example)

To prepare a 1 L mobile phase of Methanol:Water (60:40, v/v) with 0.1% Acetic Acid:

  • Measure 600 mL of HPLC-grade methanol into a 1 L solvent bottle.

  • Measure 400 mL of HPLC-grade water into a separate container.

  • Add 1 mL of glacial acetic acid to the water and mix thoroughly.

  • Combine the methanol and the acidified water in the solvent bottle.

  • Mix the solution thoroughly and degas using sonication or vacuum filtration.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the separation of this compound and related compounds.

Parameter Condition 1 Condition 2
Column Purospher STAR RP-18e (5 µm)C18 (250mm x 4.6mm, 5 µm)
Mobile Phase Gradient: A: 0.05% TFA in Water, B: 0.05% TFA in AcetonitrileIsocratic: Methanol:0.1% Acetic Acid (60:40)
Flow Rate Not Specified1.0 mL/min
Detection UV at 220 nmUV at 210 nm
Injection Volume Not Specified10 µL
Temperature Not Specified30 °C
Reference [3][2]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_experiment Optimization Loop cluster_adjustments Parameter Adjustment cluster_end Final Method start Select Column (e.g., C18) & Initial Mobile Phase (e.g., MeCN/H2O) run Perform Chromatographic Run start->run evaluate Evaluate Resolution & Peak Shape run->evaluate adjust_solvent Adjust Organic/Aqueous Ratio evaluate->adjust_solvent Not Acceptable end Optimized Method evaluate->end Acceptable adjust_solvent->run adjust_ph Modify pH with Additive (e.g., Formic Acid) adjust_solvent->adjust_ph adjust_ph->run change_solvent Change Organic Solvent (e.g., MeOH for MeCN) adjust_ph->change_solvent change_solvent->run

Caption: Workflow for mobile phase optimization in HPLC.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing cause1 Secondary Silanol Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Column Contamination / Void problem->cause3 solution1 Add Acidic Modifier to Mobile Phase cause1->solution1 solution2 Reduce Sample Concentration / Injection Volume cause2->solution2 solution3 Wash or Replace Column cause3->solution3

References

Deisopropylatrazine analytical standard stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the deisopropylatrazine analytical standard, along with troubleshooting for common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the solid this compound analytical standard?

A1: For long-term stability, the solid this compound analytical standard should be stored in a tightly sealed container in a dry, dark, and cool environment. Specific temperature recommendations can vary by manufacturer, but a common guideline is approximately 4°C. Some suppliers may also recommend storage at -20°C for optimal long-term preservation. Always refer to the Certificate of Analysis (CoA) provided with your specific standard for the most accurate storage information.

Q2: How should I store this compound analytical standards that are dissolved in a solvent?

A2: this compound standards in solution, such as those in acetonitrile, should be stored at low temperatures to minimize solvent evaporation and degradation. Storage at 4°C is a common recommendation for short- to mid-term storage. For longer-term storage, -20°C is often advised. It is crucial to protect the solution from light to prevent photodegradation.

Q3: What is the expected shelf-life of a this compound analytical standard?

A3: The shelf-life of a this compound analytical standard is dependent on its form (solid or in solution) and storage conditions. While specific long-term stability data for this compound is not extensively published, data from a deuterated analogue (Desisopropylatrazine-d5) can provide a useful reference.

Q4: What are the known degradation products of this compound?

A4: The primary degradation pathway for this compound involves the loss of the remaining ethyl group, leading to the formation of didealkylatrazine (2,4-diamino-6-chloro-s-triazine). In some environmental conditions, hydroxylation of the triazine ring can also occur.

Stability and Storage Data

The following tables summarize the recommended storage conditions and provide an indication of stability based on available data for similar compounds.

Table 1: Recommended Storage Conditions for this compound Analytical Standard

FormStorage TemperatureLight ConditionsContainer
Solid4°C or -20°CProtect from lightTightly sealed, opaque vial
In Acetonitrile4°C (short-term)Protect from lightTightly sealed, amber vial
In Acetonitrile-20°C (long-term)Protect from lightTightly sealed, amber vial

Table 2: Indicative Stability of a Related Compound (Desisopropylatrazine-d5) in Solid Form

Storage TemperatureShelf-Life
-20°C3 years
4°C2 years

Table 3: Indicative Stability of a Related Compound (Desisopropylatrazine-d5) in Solvent

Storage TemperatureShelf-Life
-80°C6 months
-20°C1 month

Degradation Pathway

The primary degradation pathway of this compound is through dealkylation.

G This compound This compound (C5H8ClN5) Degradation Dealkylation This compound->Degradation Didealkylatrazine Didealkylatrazine (C3H4ClN5) Degradation->Didealkylatrazine

Caption: Degradation pathway of this compound to didealkylatrazine.

Troubleshooting Guide for Analytical Experiments

This guide addresses common issues encountered during the analysis of this compound, particularly using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Issue 1: No or Low Peak Response

Possible Causes:

  • Improper Storage: The standard may have degraded due to exposure to light, high temperatures, or moisture.

  • Incorrect Dilution: Errors in serial dilutions can lead to a concentration that is below the instrument's limit of detection.

  • Injection Issues: Problems with the autosampler, syringe, or inlet can prevent the sample from reaching the column.

  • Instrument Settings: Incorrect detector settings, gas flows (for GC), or mobile phase composition (for HPLC) can result in poor sensitivity.

Troubleshooting Steps:

  • Verify Standard Integrity: Prepare a fresh dilution from the stock standard. If the issue persists, use a new vial of the standard if available.

  • Check Dilution Calculations: Double-check all dilution calculations and ensure accurate pipetting.

  • Inspect Injection System: Observe the injection process to ensure the sample is being drawn and injected correctly. Check for leaks in the injection port septum.

  • Review Instrument Method: Confirm that the instrument parameters (e.g., temperatures, flow rates, detector settings) are appropriate for triazine analysis.

G Start No or Low Peak Response Check_Standard Prepare Fresh Dilution from Stock Start->Check_Standard Check_Dilution Verify Dilution Calculations Check_Standard->Check_Dilution Failure Resolved Issue Resolved Check_Standard->Resolved Success Check_Injection Inspect Injection System Check_Dilution->Check_Injection Failure Check_Dilution->Resolved Success Check_Method Review Instrument Method Check_Injection->Check_Method Failure Check_Injection->Resolved Success Check_Method->Resolved Success New_Standard Use New Standard Vial Check_Method->New_Standard Failure New_Standard->Resolved Success

Caption: Troubleshooting workflow for no or low peak response.

Issue 2: Peak Tailing or Fronting

Possible Causes:

  • Column Degradation: Active sites on the column can interact with the analyte, causing peak tailing.

  • Contamination: Contamination in the inlet liner, column, or detector can lead to poor peak shape.

  • Inappropriate Mobile Phase pH (HPLC): If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and cause peak tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

Troubleshooting Steps:

  • Column Maintenance: Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (for GC) or replace the column.

  • Clean the System: Replace the inlet liner and septum (for GC). Clean the detector if necessary.

  • Optimize Mobile Phase (HPLC): Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.

  • Dilute the Sample: Prepare a more dilute sample and reinject.

Issue 3: Appearance of Unexpected Peaks

Possible Causes:

  • Standard Degradation: The unexpected peaks could be degradation products, such as didealkylatrazine.

  • Contamination: Contamination from the solvent, glassware, or the instrument itself can introduce extraneous peaks.

  • Carryover: Residue from a previous injection can appear in the current chromatogram.

Troubleshooting Steps:

  • Analyze a Blank: Inject a solvent blank to determine if the unexpected peaks are from the solvent or system contamination.

  • Run a System Bakeout (GC): If contamination is suspected, perform a system bakeout at a high temperature to clean the column and detector.

  • Check for Carryover: Run a blank injection immediately after a sample injection to check for carryover. If present, optimize the wash steps in the autosampler.

  • Confirm Degradation: If degradation is suspected, compare the chromatogram to a known standard of the potential degradant (e.g., didealkylatrazine) if available. Mass spectrometry can be used to identify the unknown peaks.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the solid this compound analytical standard to equilibrate to room temperature before opening the vial to prevent condensation.

  • Accurately weigh a suitable amount of the solid standard using an analytical balance.

  • Quantitatively transfer the weighed standard to a Class A volumetric flask.

  • Add a small amount of high-purity solvent (e.g., acetonitrile) to dissolve the solid.

  • Once dissolved, dilute to the mark with the same solvent.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap for storage.

Protocol 2: General GC-MS Method for Triazine Analysis

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is commonly used.

  • Inlet: Splitless injection is typically used for trace analysis.

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound and its degradation products.

Technical Support Center: Enhancing Detection Sensitivity for Low-Level Deisopropylatrazine (DIA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-level Deisopropylatrazine (DIA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying low-level this compound (DIA)?

A1: The primary methods for quantifying low-level DIA include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique that often requires derivatization of DIA to improve volatility and chromatographic performance.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity without the need for derivatization, making it suitable for analyzing polar metabolites like DIA.[3]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method that can be very sensitive but may be susceptible to cross-reactivity with structurally similar compounds.[4][5][6]

Q2: What is a typical limit of detection (LOD) for DIA with these methods?

A2: The limit of detection for DIA can vary significantly depending on the method, instrument sensitivity, and matrix. The following table summarizes typical LODs reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSSoil Pore Water0.03 - 0.07 µg/LNot Specified[1]
GC-MSDGround/Surface WaterNot Specified0.10 µg/L[7]
HPLCSoil0.5 mg/L1.6 mg/L[8]
ELISAWater0.28 µg/L (50% B/B0)Not Specified[4]

Q3: Why is sample preparation crucial for sensitive DIA analysis?

A3: Sample preparation is critical for several reasons:

  • Concentration: Low levels of DIA in environmental or biological samples need to be concentrated to be within the detection range of the analytical instrument.

  • Matrix Effect Removal: Complex sample matrices can interfere with the analysis, leading to inaccurate quantification. Techniques like Solid-Phase Extraction (SPE) help to remove these interfering compounds.[1][2]

  • Improved Method Performance: Proper sample preparation, such as derivatization for GC-MS, can significantly improve the analytical performance of the method.[1]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Detect Low Levels of DIA

Possible Cause 1: Suboptimal Sample Preparation

  • Troubleshooting Steps:

    • Optimize Solid-Phase Extraction (SPE):

      • Ensure the SPE sorbent is appropriate for DIA. Graphitized carbon black has been shown to be more efficient for polar compounds like DIA compared to C18.[2]

      • Verify the pH of the sample before loading onto the SPE cartridge. For triazines and their metabolites, adjusting the pH to 3-4 can improve retention on certain phases.[7]

      • Check the elution solvent and volume. Incomplete elution will lead to low recovery.

    • Increase Sample Volume: If the DIA concentration is extremely low, increasing the initial sample volume that is passed through the SPE cartridge can help concentrate the analyte to detectable levels.

    • Evaporation/Reconstitution Step: Ensure the final extract is evaporated to a small volume and reconstituted in a solvent compatible with the analytical instrument to maximize the concentration.

Possible Cause 2: Inefficient Derivatization (for GC-MS)

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use fresh derivatizing agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), as they can degrade over time.[1]

    • Optimize Reaction Conditions: Ensure the derivatization reaction is carried out at the optimal temperature and for a sufficient duration to ensure complete reaction.

    • Remove Interfering Substances: Residual water or methanol (B129727) can interfere with the derivatization process. Ensure the sample extract is thoroughly dried before adding the derivatizing agent.[2]

Possible Cause 3: Instrument Sensitivity

  • Troubleshooting Steps:

    • Instrument Maintenance: Ensure the GC or LC-MS system is properly maintained, including cleaning the ion source and ensuring the detector is functioning optimally.

    • Optimize MS Parameters: For mass spectrometry detection, operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring only the specific ions of DIA.[7]

    • Check Chromatographic Conditions: Poor peak shape can lead to lower apparent sensitivity. Optimize the chromatographic method (e.g., temperature ramp in GC, gradient in LC) to ensure sharp, symmetrical peaks.

Issue 2: High Background Noise or Matrix Interference

Possible Cause 1: Inadequate Sample Cleanup

  • Troubleshooting Steps:

    • Use a More Selective SPE Sorbent: Consider using a mixed-mode SPE cartridge (e.g., C18/cation exchange) for more effective removal of interfering compounds from complex matrices.[7]

    • Incorporate a Wash Step: After loading the sample onto the SPE cartridge, use a weak solvent to wash away interfering substances before eluting the DIA.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Analyze Blanks: Regularly analyze procedural blanks (reagents taken through the entire sample preparation process) to identify any sources of contamination.[9]

    • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., pesticide- or HPLC-grade) to minimize background noise.[2]

    • Properly Clean Glassware: All glassware should be thoroughly cleaned and baked at a high temperature if necessary to remove any potential contaminants.[2]

Issue 3: Inaccurate Quantification or Poor Reproducibility

Possible Cause 1: Cross-Reactivity (in ELISA)

  • Troubleshooting Steps:

    • Confirm with a Different Method: If high concentrations of DIA are detected by ELISA, confirm the results using a more specific method like GC-MS or LC-MS. Immunoassays can sometimes show false positives due to cross-reactivity with other triazine herbicides or their metabolites.[10]

    • Check Antibody Specificity: Review the manufacturer's data for the ELISA kit to understand the cross-reactivity profile of the antibody used.

Possible Cause 2: Inconsistent Sample Preparation

  • Troubleshooting Steps:

    • Use an Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variations in extraction efficiency and instrument response.

    • Automate Sample Preparation: If possible, use automated SPE systems to improve the consistency and reproducibility of the sample preparation process.

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for GC-MS Analysis

This protocol is a generalized procedure based on methods described for the analysis of atrazine (B1667683) and its metabolites.[1][2][7]

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • pH Adjustment: Adjust the water sample pH to 3-4 with a suitable acid.[7]

  • Solid-Phase Extraction (SPE):

    • Condition a graphitized carbon black or a mixed-mode C18/cation exchange SPE cartridge with methanol followed by deionized water.[2][7]

    • Load a known volume of the water sample (e.g., 500 mL) onto the cartridge at a slow, consistent flow rate.

    • Wash the cartridge with deionized water to remove polar interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen or under vacuum.[1]

  • Elution:

    • Elute the analytes from the cartridge with an appropriate solvent mixture, such as ethyl acetate (B1210297) followed by dichloromethane/methanol.[1]

  • Solvent Exchange and Concentration:

    • Combine the elution fractions and evaporate the solvent under a gentle stream of nitrogen.

    • Perform a solvent exchange into acetonitrile.[2]

    • Concentrate the extract to a final volume of approximately 100 µL.[2]

  • Derivatization:

    • Add the derivatizing agent (e.g., MTBSTFA) to the concentrated extract.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a set time to ensure complete derivatization.

  • Analysis: The derivatized extract is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample pH_Adjust pH Adjustment (3-4) Sample->pH_Adjust SPE Solid-Phase Extraction (Graphitized Carbon Black) pH_Adjust->SPE Elution Elution SPE->Elution Concentration Solvent Exchange & Concentration Elution->Concentration Derivatization Derivatization (e.g., MTBSTFA) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Workflow for DIA quantification in water by GC-MS.

troubleshooting_sensitivity cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues start Low/No DIA Signal spe_issue Suboptimal SPE? start->spe_issue deriv_issue Inefficient Derivatization? start->deriv_issue instrument_issue Low Instrument Sensitivity? start->instrument_issue optimize_spe Optimize SPE Method (Sorbent, pH, Elution) spe_issue->optimize_spe Yes optimize_deriv Optimize Derivatization (Reagent, Conditions) deriv_issue->optimize_deriv Yes check_instrument Perform Instrument Maintenance & Optimize MS Parameters instrument_issue->check_instrument Yes

Caption: Troubleshooting low sensitivity in DIA analysis.

References

Technical Support Center: Deisopropylatrazine (DIA) Analysis in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method development and analysis of Deisopropylatrazine (DIA) in complex environmental and biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing this compound (DIA) in complex samples like soil and water?

The primary challenges in analyzing DIA in complex matrices include:

  • Low Extraction Efficiency: DIA, being a polar metabolite of atrazine (B1667683), can have variable extraction recoveries from different sample types.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to signal suppression or enhancement in techniques like LC-MS/MS and GC-MS.[1][2][3] This can result in inaccurate quantification.

  • Analyte Stability: DIA can degrade during sample storage and preparation, especially in the presence of residual oxidants in water samples.[4]

  • Chromatographic Issues: Poor peak shape (e.g., tailing or fronting), inadequate resolution from other analytes, and shifts in retention time are common chromatographic problems.[5][6]

  • Low Concentrations: DIA is often present at trace levels, requiring sensitive analytical instrumentation and optimized methods to achieve low detection limits.[7]

Q2: Which analytical technique is better for DIA analysis: Gas Chromatography (GC) or Liquid Chromatography (LC)?

Both GC and LC coupled with mass spectrometry (MS) are widely used for DIA analysis. The choice depends on several factors:

  • Liquid Chromatography (LC-MS/MS): This is often the preferred technique for polar compounds like DIA as it typically does not require derivatization.[8][9] LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.[9][10][11] EPA Method 536.0, for instance, utilizes LC-MS/MS for the direct analysis of triazines in drinking water without extensive sample preparation.[10]

  • Gas Chromatography (GC-MS): GC-MS can also be used for DIA analysis and can provide excellent chromatographic resolution.[12] However, due to the polarity of DIA, derivatization is sometimes necessary to improve its volatility and chromatographic performance.[12]

Q3: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Effective Sample Cleanup: Employing solid-phase extraction (SPE) or other cleanup techniques can remove a significant portion of interfering matrix components.[13][14]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for signal suppression or enhancement.[15]

  • Isotope Dilution: Using a stable isotope-labeled internal standard for DIA (e.g., DIA-d5) is a highly effective way to correct for matrix effects and variations in instrument response.[4]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[4]

  • Optimizing Chromatographic Separation: Improving the separation of DIA from co-eluting matrix components can reduce interference.[6]

Troubleshooting Guides

Problem 1: Low Recovery of DIA from Soil Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent The polarity of the extraction solvent is critical. A mixture of organic solvent and water is often most effective. For example, acetonitrile:water mixtures have shown good recoveries.[8][13][16] Experiment with different ratios (e.g., 80:20 or 60:40 ACN:water) to optimize for your specific soil type.[17]
Insufficient Extraction Time or Agitation Ensure adequate mixing and contact time between the sample and the solvent. Shaking for 30-90 minutes is a common practice.[8][17] Compare different extraction techniques like shaking, sonication, or pressurized liquid extraction (PLE) to see which gives better recovery.[8][16]
Strong Analyte-Matrix Interactions The composition of the soil (e.g., high organic matter or clay content) can lead to strong adsorption of DIA. Adjusting the pH of the extraction solvent might help to disrupt these interactions.
Losses during Cleanup Step If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for DIA. Both reversed-phase (e.g., C18) and mixed-mode cation exchange cartridges have been used successfully.[18] Check for breakthrough during sample loading and ensure the elution solvent is strong enough to recover DIA from the sorbent.

A decision tree for troubleshooting low recovery is presented below:

low_recovery_troubleshooting start Low DIA Recovery check_extraction Review Extraction Protocol start->check_extraction check_cleanup Review Cleanup Protocol start->check_cleanup check_analysis Review Analytical Method start->check_analysis solvent Optimize Solvent System (e.g., ACN:Water ratio) check_extraction->solvent Inefficient? time_agitation Increase Extraction Time/ Agitation check_extraction->time_agitation Too short? spe_sorbent Check SPE Sorbent/ Elution Solvent check_cleanup->spe_sorbent Inappropriate? matrix_effects Investigate Matrix Effects check_analysis->matrix_effects Suspected? instrument_sensitivity Verify Instrument Sensitivity check_analysis->instrument_sensitivity Low signal? solution_solvent Use Acetonitrile:Water mixture solvent->solution_solvent solution_time Try shaking for 60-90 min time_agitation->solution_time solution_spe Use C18 or mixed-mode cation exchange SPE spe_sorbent->solution_spe solution_matrix Use matrix-matched standards or isotope dilution matrix_effects->solution_matrix solution_instrument Run system suitability test instrument_sensitivity->solution_instrument

Troubleshooting low DIA recovery.
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Active Sites in GC Inlet or Column Deactivated liners and columns are crucial for polar analytes like DIA. If you observe tailing, the inlet liner may need to be replaced, or the first few centimeters of the GC column may need to be trimmed.[5]
Column Overload Injecting too much sample can lead to fronting peaks.[5] Try reducing the injection volume or diluting the sample. Using a column with a thicker film or wider diameter can also increase capacity.[5]
Inappropriate Mobile Phase pH (LC) In reverse-phase LC, the pH of the mobile phase can affect the peak shape of ionizable compounds. Although DIA is not strongly ionizable, ensure the mobile phase pH is consistent and appropriate for the column.
Contamination Contamination in the injector, column, or detector can lead to various peak shape issues.[6] A thorough cleaning of the injector and baking out the column may be necessary.[6][19]
Improper Column Installation Ensure the column is installed correctly in both the injector and detector, with the appropriate insertion distances.[5]
Problem 3: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inhomogeneous Samples For solid samples like soil, ensure thorough homogenization before taking a subsample for extraction.
Variable Extraction Efficiency Small variations in extraction time, temperature, or solvent composition can lead to inconsistent recoveries.[8][16] Strictly control all extraction parameters.
Analyte Instability DIA may degrade in samples or extracts if not stored properly. Ensure water samples are properly preserved (e.g., pH adjustment, addition of antimicrobial agents).[4] Store extracts at low temperatures (-18 °C is common) and analyze them as soon as possible.
Instrument Drift The sensitivity of the mass spectrometer can drift over time. Calibrate the instrument regularly and use an internal standard to correct for variations in response.[12]
Inconsistent Sample Preparation Ensure all steps of the sample preparation, including weighing, pipetting, and dilutions, are performed accurately and consistently.[11]

Experimental Protocols

Protocol 1: Extraction of DIA from Soil by Shaking

This protocol is based on methods described for the extraction of atrazine and its metabolites from soil.[8][16][17]

Materials:

  • Soil sample, air-dried and sieved

  • Acetonitrile (HPLC grade)[8]

  • Ultrapure water

  • 50 mL centrifuge tubes

  • Orbital shaker[16]

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)[8]

Procedure:

  • Weigh 2.0 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of the extraction solvent (e.g., acetonitrile:water 80:20 v/v).[17]

  • Securely cap the tubes and place them on an orbital shaker.

  • Shake the samples for 60 minutes at a constant speed (e.g., 70 rpm).[16]

  • After shaking, centrifuge the tubes at a sufficient speed to pellet the soil particles (e.g., 4000 rpm for 10 minutes).

  • Carefully collect the supernatant.

  • For enhanced recovery, a second extraction can be performed by adding another 10 mL of the extraction solvent to the soil pellet, repeating steps 3-5, and combining the supernatants.[17]

  • Filter the final extract through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.[8]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Water Samples

This protocol is a general guide based on methods for triazine analysis in water.[12][18]

Materials:

  • Water sample

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)[18]

  • SPE vacuum manifold[20]

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (pesticide grade)

  • Dichloromethane (pesticide grade)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-250 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[7][20]

  • Cartridge Washing: After loading, wash the cartridge with 5-10 mL of ultrapure water to remove unretained impurities.

  • Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes or by passing a stream of nitrogen through it.

  • Elution: Elute the trapped analytes with an appropriate solvent. A common elution scheme involves using 2 mL of ethyl acetate followed by two 6 mL aliquots of a dichloromethane:methanol mixture (e.g., 9:1 v/v).[20]

  • Concentration: Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.[12]

  • The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.

The general workflow for sample preparation and analysis is depicted below:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Sample (Soil, Water, etc.) extraction Extraction (Shaking, Sonication, etc.) sample->extraction cleanup Cleanup (SPE, Filtration) extraction->cleanup extract Final Extract cleanup->extract injection Injection extract->injection separation Chromatographic Separation (LC or GC) injection->separation detection Mass Spectrometry Detection (MS/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis result Final Result data_analysis->result

General workflow for DIA analysis.

Quantitative Data Summary

The following tables summarize recovery data and limits of detection (LOD) for DIA and related compounds from various studies.

Table 1: Recovery of DIA and Related Compounds from Soil

CompoundExtraction MethodSoil TypeFortification LevelRecovery (%)Reference
DIAShaking (ACN:Water)Oxisol2500 µg/kg~85-95[16][17]
DEAShaking (ACN:Water)Oxisol2500 µg/kg~90-95[16][17]
AtrazineShaking (ACN:Water)Oxisol2500 µg/kg~70-80[16][17]
DIASonication (ACN:Water) & SPENot specifiedNot specified> 60[13]
DEASonication (ACN:Water) & SPENot specifiedNot specified> 60[13]

Table 2: Recovery and LOD of DIA and Related Compounds in Water

CompoundAnalytical MethodMatrixFortification LevelRecovery (%)LOD/MDLReference
DIAGC-MSSoil Pore Water0.74-8.2 µg/L90-980.03-0.07 µg/L[12]
DEAGC-MSSoil Pore Water0.74-8.2 µg/L90-980.03-0.07 µg/L[12]
AtrazineGC-MSSoil Pore Water0.74-8.2 µg/L90-980.03-0.07 µg/L[12]
DIAGC-MSDGround/Surface Water0.10 µg/L95 ± 6.80.10 µg/L (LLMV)[18][21]
DEAGC-MSDGround/Surface Water0.10 µg/L96 ± 5.50.10 µg/L (LLMV)[18][21]
AtrazineGC-MSDGround/Surface Water0.10 µg/L96 ± 6.90.10 µg/L (LLMV*)[18][21]
DIALC-MS/MSDrinking Water0.25-5.0 ng/mLNot specified< 0.25 ng/mL[10]

*LLMV: Lower Limit of Method Validation

References

Technical Support Center: Deisopropylatrazine (DIA) Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Deisopropylatrazine (DIA), with a specific focus on calibration curve-related problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantitative analysis of DIA. The questions are designed to help you identify and resolve problems related to calibration curves, chromatography, and data quality.

1. My calibration curve for DIA has a poor correlation coefficient (r² < 0.99). What are the potential causes and solutions?

A low correlation coefficient indicates that the data points of your calibration standards do not form a straight line, which is essential for accurate quantification.

Potential Causes:

  • Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial standard concentration, or solvent evaporation can lead to non-linear responses.

  • Instrument Instability: Fluctuations in the detector response, inconsistent injection volumes, or an unstable spray in LC-MS can affect linearity.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of DIA, leading to a non-linear response, particularly in LC-MS/MS analysis.[1]

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

  • Inappropriate Calibration Range: The selected concentration range for your standards may not be appropriate for the detector's linear dynamic range.

Troubleshooting Steps:

  • Verify Standard Preparation: Prepare fresh calibration standards and re-run the analysis. Use calibrated pipettes and ensure accurate dilutions.

  • Check Instrument Performance: Run a system suitability test to ensure the instrument is performing correctly. Check for stable spray in the MS source and consistent peak areas for replicate injections of the same standard.

  • Evaluate Matrix Effects: Prepare a calibration curve in a matrix blank and compare it to the curve prepared in a pure solvent. If a significant difference is observed, consider using matrix-matched calibration standards or an internal standard.

  • Adjust Calibration Range: Narrow the concentration range of your standards or dilute high-concentration samples to fall within the linear range of the detector.

  • Use an Internal Standard: Incorporating a stable, isotopically labeled internal standard (e.g., Atrazine-d5) can compensate for variations in injection volume and matrix effects.[2]

2. I'm observing high variability in the peak areas of my replicate calibration standards. What could be the reason?

Inconsistent peak areas for replicate injections suggest a problem with the precision of your analytical method.

Potential Causes:

  • Injector Issues: A partially clogged syringe, a leak in the injection port, or improper syringe placement can lead to inconsistent injection volumes.

  • Sample Carryover: Residual DIA from a high-concentration standard may be carried over to subsequent injections of lower-concentration standards, causing artificially high responses.

  • Poor Chromatography: Broad or tailing peaks can be difficult to integrate consistently, leading to variable peak areas.

  • Unstable MS Ionization: In LC-MS/MS, an unstable electrospray can cause significant fluctuations in ion intensity.

Troubleshooting Steps:

  • Inspect and Clean the Injector: Clean or replace the syringe and septum. Ensure the autosampler is functioning correctly.

  • Implement a Needle Wash Step: Use a strong solvent in the autosampler's wash routine to minimize carryover between injections.

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to improve peak shape.

  • Stabilize MS Source Conditions: Optimize gas flows, temperature, and spray voltage to ensure a stable and consistent spray.

3. My calibration curve is consistently non-linear at higher concentrations. What should I do?

This is a common issue and often points to detector saturation or the analyte's behavior at high concentrations.

Potential Causes:

  • Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal response.

  • Ion Suppression in LC-MS: At high concentrations, the efficiency of ionization can decrease, leading to a less than proportional increase in signal.

  • Adsorption or Degradation: Although less common for calibration standards in pure solvent, active sites in the chromatographic system could potentially lead to non-linear behavior at the extremes of the concentration range.

Troubleshooting Steps:

  • Extend the Upper Limit of the Calibration Range with Caution: If the non-linearity is predictable, you may be able to use a non-linear (e.g., quadratic) regression model for your calibration curve. However, this should be done with a thorough understanding of the underlying cause and validated appropriately.[3]

  • Dilute Samples: The most straightforward solution is to dilute your high-concentration samples so they fall within the linear portion of the calibration curve.

  • Optimize MS Detector Settings: In some cases, adjusting detector voltages or other parameters may extend the linear range, but this should be done carefully to avoid compromising sensitivity at lower concentrations.

4. I am not detecting this compound at the lower end of my calibration curve. How can I improve the sensitivity?

Failure to detect the analyte at low concentrations is a sensitivity issue.

Potential Causes:

  • Insufficient Sample Concentration: The amount of DIA in your lowest standards may be below the instrument's limit of detection (LOD).

  • Poor Ionization Efficiency (LC-MS): The mobile phase composition or source parameters may not be optimal for ionizing DIA.

  • Analyte Degradation: DIA may be degrading in the injector port (GC) or in the sample vial over time.

  • Suboptimal MS/MS Transition: The selected precursor and product ions (in MS/MS) may not be the most intense, or the collision energy may not be optimized.

Troubleshooting Steps:

  • Optimize Sample Preparation: If analyzing samples, consider a more efficient extraction and concentration method, such as Solid-Phase Extraction (SPE).[4][5][6]

  • Optimize LC-MS Conditions:

    • Mobile Phase: Adjust the pH and organic solvent composition to enhance ionization.

    • Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

  • Optimize GC-MS Conditions:

    • Derivatization: For GC-MS, derivatization of the polar DIA molecule can improve its thermal stability and chromatographic behavior.[4]

    • Injector Temperature: Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation.

  • Optimize MS/MS Parameters: Perform a compound optimization to identify the most intense and stable precursor and product ions and to determine the optimal collision energy.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of this compound from water samples, based on common practices.[5]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters for DIA analysis found in the literature. These values can serve as a benchmark for your own method development and validation.

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 0.3 µg/kg0.21 ng/mL[6][7]
Lower Limit of Quantification (LLOQ) 1.0 µg/kg0.75 ng/mL[6][7]
Linear Range 0.5 - 100 µg/L0.7 - 2500 ng/mL[5][7]
Recovery 95% - 113%93% - 102%[5][6][7]
Precision (RSD) < 15%< 5.9%[5][7]

Visualizations

Troubleshooting Workflow for Calibration Curve Issues

The following diagram illustrates a logical workflow for troubleshooting common calibration curve problems in DIA quantitative analysis.

Calibration_Curve_Troubleshooting start Poor Calibration Curve (r² < 0.99 or High Variability) check_standards Verify Standard Preparation - Prepare fresh standards - Check calculations & dilutions start->check_standards check_instrument Assess Instrument Performance - System suitability test - Check for leaks & blockages start->check_instrument check_method Evaluate Analytical Method - Peak shape - Retention time stability start->check_method reanalyze Re-analyze Calibration Curve check_standards->reanalyze check_instrument->reanalyze check_method->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Good r² investigate_matrix Investigate Matrix Effects - Matrix-matched standards - Use internal standard reanalyze->investigate_matrix Poor r² optimize_method Optimize Method Parameters - Chromatographic conditions - MS source/detector settings reanalyze->optimize_method Poor r² investigate_matrix->reanalyze optimize_method->reanalyze

Caption: A flowchart for systematically troubleshooting calibration curve issues.

General Experimental Workflow for DIA Analysis

This diagram outlines the typical steps involved in the quantitative analysis of this compound from an environmental or biological sample.

DIA_Analysis_Workflow sample_collection Sample Collection (e.g., Water, Soil, Plasma) sample_prep Sample Preparation - Extraction (e.g., SPE) - Concentration sample_collection->sample_prep derivatization Derivatization (Optional for GC-MS) sample_prep->derivatization instrument_analysis Instrumental Analysis (LC-MS/MS or GC-MS) sample_prep->instrument_analysis LC-MS/MS derivatization->instrument_analysis GC-MS data_processing Data Processing - Peak integration - Calibration curve generation instrument_analysis->data_processing quantification Quantification - Calculate DIA concentration data_processing->quantification final_report Final Report quantification->final_report

Caption: A typical workflow for the quantitative analysis of this compound.

References

Optimizing MS/MS transitions for selective Deisopropylatrazine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides detailed information for researchers, scientists, and drug development professionals on optimizing MS/MS transitions for the selective detection of deisopropylatrazine (DIA). Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist with your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursor and product ions for this compound (DIA) in positive electrospray ionization (ESI+) mode?

A1: For this compound (molecular formula: C₅H₈ClN₅, molecular weight: 173.60 g/mol ), the primary precursor ion observed in ESI+ mode is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 174.05.[1] Upon collision-induced dissociation (CID), this precursor ion fragments to produce several product ions. The most abundant and commonly used product ions for quantification and confirmation are typically found at m/z 132.03 and 104.00.[1]

Q2: How do I optimize the collision energy for DIA MS/MS transitions?

A2: Collision energy is a critical parameter that requires optimization for your specific instrument. The general approach involves infusing a standard solution of DIA directly into the mass spectrometer and performing a product ion scan at various collision energy settings. By monitoring the intensity of the desired product ions across a range of collision energies, you can create a breakdown curve to determine the optimal energy that yields the highest signal for each transition.[2] A detailed protocol for this optimization is provided in the "Experimental Protocols" section of this guide.

Q3: I am observing high background noise or matrix effects in my samples. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, particularly in complex matrices like soil or food samples.[3][4] Several strategies can be employed to minimize these effects:

  • Sample Preparation: Utilize a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[5][6]

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure baseline separation of DIA from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for DIA is highly recommended for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.

Q4: My signal intensity for DIA is low. What are some potential causes and solutions?

A4: Low signal intensity can stem from several factors. Here are some common troubleshooting steps:

  • Instrument Tuning: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

  • Source Parameters: Optimize ion source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the ionization of DIA.

  • Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For triazines, acidic mobile phases are often used to promote protonation.

  • Sample Integrity: Verify the concentration and stability of your DIA standard solutions.

Q5: Which transitions should I use for quantification and confirmation of DIA?

A5: For reliable identification and quantification, it is recommended to monitor at least two MS/MS transitions. The most intense transition is typically used for quantification, while a second, less intense transition serves as a qualifier for confirmation.[2] The ratio of the quantifier to qualifier ion intensities should be consistent between your standards and samples.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection of this compound. Note that optimal collision energies can vary between different mass spectrometer models and should be determined empirically.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Role
This compound174.05132.03Quantifier
This compound174.05104.00Qualifier

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions for this compound

This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energies for DIA using a triple quadrupole mass spectrometer.

1. Preparation of DIA Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
  • From the stock solution, prepare a working standard solution of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Direct Infusion and Precursor Ion Identification:

  • Set up the mass spectrometer for direct infusion of the working standard solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
  • Operate the mass spectrometer in positive ion mode and perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺ of DIA (expected at m/z ~174.1).

3. Product Ion Scan and Identification:

  • Select the identified precursor ion (m/z 174.1) in the first quadrupole (Q1).
  • Perform a product ion scan in the third quadrupole (Q3) by ramping the collision energy in the second quadrupole (Q2) (e.g., from 5 to 40 eV). This will generate a fragmentation spectrum showing the product ions of DIA.
  • Identify the most abundant and structurally relevant product ions. For DIA, expect to see major fragments around m/z 132.0 and 104.0.

4. Collision Energy Optimization:

  • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
  • For each identified precursor-product ion pair (transition), create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) across a relevant range (e.g., 10-35 eV).
  • Infuse the DIA working standard and monitor the signal intensity for each transition at each collision energy step.
  • Plot the signal intensity as a function of collision energy for each transition. The collision energy that produces the maximum signal intensity is the optimal value for that transition.

5. Final MRM Method:

  • Select the two most intense and stable transitions. Designate the most intense transition for quantification and the second most intense for confirmation.
  • Incorporate these optimized MRM transitions and collision energies into your final LC-MS/MS acquisition method.

Visualizations

This compound Fragmentation Pathway

cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z = 174.05 Fragment1 [M+H - C₃H₆]⁺ m/z = 132.03 Precursor->Fragment1 Loss of propene Fragment2 [M+H - C₂H₅N₂]⁺ m/z = 104.00 Precursor->Fragment2 Ring Cleavage A Prepare DIA Standard Solution B Direct Infusion into MS A->B C Q1 Scan: Identify Precursor Ion ([M+H]⁺) B->C D Product Ion Scan: Identify Fragment Ions C->D E Select Transitions for Optimization D->E F Vary Collision Energy (CE) for each transition E->F G Determine Optimal CE (Maximum Signal Intensity) F->G H Develop Final MRM Method (Quantifier & Qualifier Transitions) G->H

References

Validation & Comparative

Validation of Novel Analytical Methods for Deisopropylatrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel and established analytical methods for the quantification of deisopropylatrazine (DIA), a primary degradation product of the herbicide atrazine (B1667683). The following sections detail the performance of various techniques, offering supporting experimental data and methodologies to aid in the selection of the most suitable approach for specific research and monitoring needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. This section summarizes the performance of several prominent methods, with quantitative data presented in Table 1 for ease of comparison.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely utilized techniques that offer high sensitivity and selectivity. A dispersive liquid-liquid microextraction (DLLME) coupled with GC/MS has been developed for the analysis of DIA in water, demonstrating a limit of quantification (LOQ) of 0.900 μg L⁻¹[1]. For more complex matrices such as forage plants, an improved GC-MS/MS method has shown a significantly lower limit of detection (LOD) of 0.3 µg/kg and a mean recovery of 113.1%[2][3]. Another GC/MS method, incorporating graphitized carbon-black solid-phase extraction (SPE) and silylation for derivatization, achieved an estimated method detection limit of 0.03 to 0.07 µg/L in soil pore water[4]. A validated GC-MSD method for water samples reported a lower limit of method validation at 0.10 µg/L with a mean recovery of 95%[5].

LC-MS/MS methods provide an alternative with high sensitivity, often requiring minimal sample preparation. One direct injection LC-MS/MS method for drinking water demonstrated the ability to accurately detect DIA at or below 0.1 µg/L[6]. Another LC-MS/MS method for groundwater samples also showed high sensitivity[7]. High-performance liquid chromatography with diode-array detection (HPLC-DAD) following SPE has been validated for natural surface waters, achieving an LOQ between 81 and 100 ng L⁻¹[8].

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), represent a novel and high-throughput screening approach. A developed ELISA for DIA and deethylatrazine (B13485) reported a limit of determination of approximately 0.01 µg/L in drinking and groundwater, without the need for concentration or cleanup steps[9][10]. This demonstrates the potential of immunoassays for rapid and sensitive screening of a large number of samples.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Citation
DLLME-GC/MS Surface Water-0.900 µg L⁻¹--[1]
GC-MS/MS Forage Plants0.3 µg/kg-113.1-[2][3]
SPE-GC/MS Soil Pore Water0.03 - 0.07 µg/L (estimated)-98 (at 0.74-0.82 µg/L)-[4]
SPE-GC-MSD Water-0.10 µg/L (lower limit of validation)956.8[5]
Direct Injection LC-MS/MS Drinking Water≤ 0.1 µg/L---[6]
SPE-HPLC-DAD Natural Surface Water-81 - 100 ng L⁻¹--[8]
ELISA Drinking Water, Groundwater-~0.01 µg/L (limit of determination)Good accuracyGood precision[9][10]

Table 1. Comparison of Quantitative Performance Data for this compound Analytical Methods. This table summarizes key performance parameters for various analytical techniques used to quantify this compound in different environmental matrices. "-" indicates data not specified in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for three key methods discussed in this guide.

Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC/MS

This method provides a rapid and cost-effective approach for the extraction and quantification of this compound from water samples[1].

  • Sample Preparation: Surface water samples are first filtered.

  • Extraction: A mixture of a disperser solvent (e.g., acetone) and an extraction solvent (e.g., carbon tetrachloride) is rapidly injected into the water sample. This creates a cloudy solution where the analyte is extracted into the fine droplets of the extraction solvent.

  • Phase Separation: The mixture is centrifuged to separate the extraction solvent from the aqueous phase.

  • Analysis: A small volume of the sedimented phase is collected and injected into the GC/MS system for analysis.

Solid-Phase Extraction (SPE) followed by GC-MS/MS

This improved method is suitable for the analysis of this compound in complex matrices like forage plants, offering high sensitivity[2][3].

  • Extraction: this compound is extracted from the plant material using methanol.

  • Liquid-Liquid Partitioning: The extract undergoes liquid-liquid extraction and partitioning into chloroform.

  • Cleanup: Further cleanup is performed using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Analysis: The final extract is analyzed by GC-MS/MS. Optimization of ionization conditions and ion storage voltages is performed to reduce background noise and achieve sub-µg/kg detection limits.

Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay offers a high-throughput screening method for this compound in water samples with high sensitivity[9][10].

  • Antibody Production: Polyclonal antibodies are raised in rabbits by immunization with a hapten-bovine serum albumin (BSA) conjugate.

  • Assay Principle: A competitive ELISA format is used with a peroxidase (POD) hapten tracer in microtiter plates. The free this compound in the sample competes with the tracer for binding to the immobilized antibodies.

  • Detection: The amount of bound tracer is determined by adding a substrate that produces a colored product. The color intensity is inversely proportional to the concentration of this compound in the sample.

  • Quantification: The concentration is determined by comparing the absorbance to a standard curve.

Visualizing the Analytical Workflow

To further elucidate the experimental process, a generalized workflow for a novel analytical method is presented below using a Graphviz diagram.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Water) Extraction Dispersive Liquid-Liquid Microextraction (DLLME) Sample->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Injection GC Injection Centrifugation->Injection Separation Gas Chromatography (Separation) Injection->Separation Detection Mass Spectrometry (Detection & Quantification) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Figure 1. Generalized workflow for DLLME-GC/MS analysis of this compound.

References

Inter-laboratory Comparison of Deisopropylatrazine Measurement Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Its presence in environmental matrices is an indicator of atrazine contamination and its potential impact on ecosystems and human health. Accurate and reliable measurement of DIA is crucial for environmental monitoring, regulatory compliance, and toxicological research. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, supported by a synthesis of performance data from various studies. While a formal, large-scale inter-laboratory comparison study on DIA is not publicly available, this document collates and compares performance characteristics of prevalent methods to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Method Performance for this compound

The following table summarizes the performance of common analytical techniques for the determination of this compound based on published literature. It is important to note that these values are reported from different studies and may not be directly comparable due to variations in matrices, instrumentation, and experimental conditions.

Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSWater0.03 - 0.07 µg/LNot Reported94 - 98[1]
GC-MSDWater0.10 µg/LNot Reported95 ± 6.8[2]
LC-MS/MSWater1 - 50 ng/L2 - 180 ng/L86 - 155[3]
LC-ESI-MS/MSDrinking Water<1 ng/LNot ReportedNot Reported[4]

Note: The wide range in some reported values (e.g., LOD, LOQ, and Recovery for LC-MS/MS) can be attributed to the analysis of different water matrices (e.g., drinking water, surface water, groundwater) and varying levels of interfering substances.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the most common techniques used for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Solid-Phase Extraction - SPE):

  • Water Sample Preparation: Acidify the water sample to a pH between 3 and 4.

  • Cartridge Conditioning: Condition a C18 or a mixed-mode C18/cation exchange SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.

  • Analyte Elution: Elute the trapped analytes from the cartridge using an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • Derivatization (Optional but common for GC): For improved chromatographic performance and sensitivity, derivatize the extract using a reagent like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).[1]

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized extract in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., initial temperature of 60°C, ramped to 280°C).

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Solid-Phase Extraction - SPE):

  • Water Sample Preparation: Water samples may be filtered to remove particulate matter. Depending on the specific LC-MS/MS method, pH adjustment may or may not be necessary.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Sample Loading: Pass the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Analyte Elution: Elute this compound with a stronger solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for an inter-laboratory comparison of this compound measurement.

InterLab_Comparison_Workflow cluster_prep Sample Preparation cluster_data Data Evaluation Sample_Collection Homogeneous Sample Collection & Distribution Sample_Prep Individual Laboratory Sample Preparation (e.g., SPE) Sample_Collection->Sample_Prep To Participating Labs GC_MS GC-MS Analysis Sample_Prep->GC_MS LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Other_Techniques Other Techniques (e.g., ELISA) Sample_Prep->Other_Techniques Data_Submission Submission of Quantitative Results GC_MS->Data_Submission LC_MS_MS->Data_Submission Other_Techniques->Data_Submission Statistical_Analysis Statistical Analysis (e.g., z-scores) Data_Submission->Statistical_Analysis Performance_Eval Laboratory & Method Performance Evaluation Statistical_Analysis->Performance_Eval

Inter-laboratory comparison workflow for this compound measurement.

Concluding Remarks

The choice of an analytical technique for this compound measurement depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the overall objective of the study.

  • GC-MS is a robust and reliable technique, particularly when coupled with derivatization, offering good sensitivity and selectivity. However, it can be more labor-intensive due to the sample preparation steps.[1][2]

  • LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, selectivity, and ability to analyze samples with minimal preparation.[3][4] It is particularly well-suited for the analysis of polar compounds like DIA in aqueous matrices.

Participation in proficiency testing programs is highly recommended for laboratories involved in the routine analysis of this compound to ensure the quality and comparability of their data.[5] Such programs provide an objective measure of a laboratory's performance against its peers.[6] Future inter-laboratory comparison studies specifically targeting this compound would be invaluable for establishing consensus on best practices and for the harmonization of analytical methodologies across different laboratories and regulatory bodies.

References

Deisopropylatrazine: A Comparative Toxicological Assessment Against Parent Atrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing experimental data reveals that deisopropylatrazine (DIA), a primary metabolite of the widely used herbicide atrazine (B1667683), generally exhibits lower toxicity than its parent compound across various endpoints. However, the data available for a complete comparative assessment remains limited for certain toxicological parameters.

This guide provides a detailed comparison of the toxicity profiles of this compound and atrazine, drawing upon available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate a clear understanding of their relative toxicities.

Quantitative Toxicity Data

To facilitate a direct comparison, the following tables summarize the available quantitative data on the acute and chronic toxicity of both compounds.

Table 1: Acute Oral Toxicity in Rats

CompoundSpeciesSexLD50 (mg/kg)Reference
AtrazineRatMale1,471 - 3,090[1][2]
RatFemale672 - 1,212[1]
This compound (DIA)RatMale2,290[3]
RatFemale810[3]

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.

Table 2: Acute and Chronic Toxicity to Aquatic Organisms

CompoundOrganismEndpointValue (µg/L)Toxicity RankingReference
AtrazineHyalella azteca (amphipod)96-h IC50>3,000Atrazine > DEA > DIA[4]
This compound (DIA)Hyalella azteca (amphipod)96-h IC50>3,000[4]
AtrazineDiporeia spp. (amphipod)21-day Chronic-Atrazine > DEA > DIA[4]
This compound (DIA)Diporeia spp. (amphipod)21-day Chronic-[4]
AtrazinePseudokirchneriella subcapitata (algae)96-h IC50>1,500Atrazine > DEA > DIA[4]
This compound (DIA)Pseudokirchneriella subcapitata (algae)96-h IC50>1,500[4]

IC50 (Median Inhibition Concentration): The concentration of a substance that causes a 50% inhibition of a biological or biochemical function. DEA: Deethylatrazine (B13485), another major metabolite of atrazine.

Table 3: Chronic Toxicity of Atrazine in Mammals

SpeciesDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
RatLifetime3.5-Decreased body weight gain[5]
Pig19 days-1Delayed onset of estrus[5]
RabbitGestation days 7-191-Decreased maternal body weight gain[5]

NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose or exposure level of a substance at which adverse effects are observed.

Note: Specific NOAEL and LOAEL values for chronic toxicity of this compound in mammals were not available in the reviewed literature.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 420, 425)

Acute oral toxicity studies are typically conducted in rodents (e.g., rats) to determine the LD50 value. The protocols, such as OECD Guidelines for the Testing of Chemicals 420 (Acute Oral Toxicity - Fixed Dose Procedure) and 425 (Acute Oral Toxicity: Up-and-Down Procedure), involve the administration of a single high dose of the test substance to a group of animals.[5][6] Observations for signs of toxicity and mortality are made over a period of 14 days.

Subchronic Oral Toxicity (OECD 408)

For assessing chronic toxicity, a 90-day oral toxicity study in rodents (OECD Guideline 408) is commonly employed.[1][2][3] This involves the daily administration of the test substance at three or more dose levels to groups of animals for 90 days.[1][2][3] Endpoints evaluated include changes in body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs.[1][2][3] This allows for the determination of the NOAEL and LOAEL.[1][2][3]

Genotoxicity Assays

A variety of in vitro and in vivo assays are used to assess the genotoxic potential of a substance. These can include:

  • Ames test (Bacterial Reverse Mutation Assay): Evaluates the ability of a substance to induce mutations in bacteria.

  • Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in cells.[7] This can be performed in vitro on cultured cells or in vivo in bone marrow or peripheral blood of rodents.[7]

  • Comet Assay: Measures DNA strand breaks in individual cells.[7]

Endocrine Disruption Assays

The U.S. Environmental Protection Agency (EPA) has established the Endocrine Disruptor Screening Program (EDSP), which utilizes a battery of in vitro and in vivo assays to identify substances that have the potential to interact with the estrogen, androgen, and thyroid hormone systems.[8][9] These assays include receptor binding assays, steroidogenesis assays, and pubertal development and function studies in rodents.[8][9]

Comparative Toxicity Profile

Acute Toxicity

Based on the available LD50 values in rats, atrazine and this compound exhibit a similar order of magnitude for acute oral toxicity. For male rats, the reported LD50 for DIA (2290 mg/kg) falls within the range reported for atrazine (1471-3090 mg/kg).[1][2][3] In female rats, the LD50 for DIA (810 mg/kg) is slightly higher than the lower end of the range for atrazine (672 mg/kg), suggesting a potentially lower acute toxicity for DIA in females.[1][3] In aquatic organisms, both acute and chronic toxicity studies consistently rank atrazine as more toxic than its metabolites, including DIA.[4]

Chronic Toxicity
Genotoxicity
Endocrine Disruption

Atrazine is a well-documented endocrine-disrupting chemical, primarily affecting the hypothalamic-pituitary-gonadal (HPG) axis.[5][6][8][12][13] It has been shown to suppress the luteinizing hormone (LH) surge, which is crucial for ovulation, and can alter the production of sex hormones.[5][6][8][12][13] The EPA's Endocrine Disruptor Screening Program has identified that this compound also possesses estrogen receptor bioactivity, suggesting it may also have endocrine-disrupting potential.[2] However, the extent and mechanism of DIA's endocrine-disrupting activity compared to atrazine require further investigation. Atrazine has been shown to interact with G-protein coupled receptors (GPCRs), but it is unknown if DIA shares this mechanism.[14][15]

Signaling Pathways and Mechanisms of Action

Atrazine's Mechanism of Endocrine Disruption

Atrazine's primary mechanism of endocrine disruption involves the central nervous system, specifically the hypothalamus. It is thought to suppress the activity of gonadotropin-releasing hormone (GnRH) neurons, leading to a decrease in the release of LH and follicle-stimulating hormone (FSH) from the pituitary gland.[5][8][13] This disruption of the HPG axis can lead to a cascade of reproductive effects. Some studies also suggest that atrazine can act as an inhibitor of cAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP) levels, which can in turn affect hormone production.[16][17] Furthermore, atrazine has been shown to interact with G-protein coupled receptor 30 (GPR30), which can mediate estrogen-like effects.[14][15]

Atrazine_HPG_Axis_Disruption Atrazine's Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis Atrazine Atrazine Hypothalamus Hypothalamus Atrazine->Hypothalamus Suppresses GnRH neuron activity LH_FSH LH & FSH Release Atrazine->LH_FSH Suppression GnRH GnRH Release Hypothalamus->GnRH Controls Pituitary Anterior Pituitary GnRH->Pituitary Stimulates Pituitary->LH_FSH Releases Gonads Gonads (Ovaries/Testes) LH_FSH->Gonads Stimulates Hormones Sex Hormone Production Gonads->Hormones Regulates Reproductive_Effects Adverse Reproductive Effects Hormones->Reproductive_Effects Experimental_Workflow_Toxicity_Assessment General Experimental Workflow for Comparative Toxicity Assessment cluster_0 Test Substance Preparation cluster_1 Toxicity Assays cluster_2 Data Analysis & Comparison Atrazine Atrazine Acute_Tox Acute Toxicity (e.g., OECD 420/425) Atrazine->Acute_Tox Chronic_Tox Chronic Toxicity (e.g., OECD 408) Atrazine->Chronic_Tox Geno_Tox Genotoxicity (e.g., Ames, Micronucleus) Atrazine->Geno_Tox Endo_Disrupt Endocrine Disruption (e.g., EDSP Assays) Atrazine->Endo_Disrupt DIA This compound DIA->Acute_Tox DIA->Chronic_Tox DIA->Geno_Tox DIA->Endo_Disrupt Data_Collection Data Collection (LD50, NOAEL, etc.) Acute_Tox->Data_Collection Chronic_Tox->Data_Collection Geno_Tox->Data_Collection Endo_Disrupt->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Toxicity Profile Conclusion Comparison->Conclusion

References

Deisopropylatrazine vs. Deethylatrazine: A Comparative Analysis of Two Key Atrazine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of deisopropylatrazine (DIA) and deethylatrazine (B13485) (DEA), two major metabolites of the widely used herbicide atrazine (B1667683). This document synthesizes experimental data on their chemical properties, metabolic pathways, toxicology, and analytical determination to support research and risk assessment activities.

Chemical and Physical Properties

This compound (DIA) and deethylatrazine (DEA) are structurally similar chlorinated triazine compounds formed by the N-dealkylation of the parent atrazine molecule. However, subtle differences in their alkyl side chains result in variations in their physicochemical properties, which can influence their environmental fate and biological activity.

PropertyThis compound (DIA)Deethylatrazine (DEA)Reference(s)
Molecular Formula C₅H₈ClN₅C₆H₁₀ClN₅[1]
Molecular Weight 173.60 g/mol 187.63 g/mol [1]
CAS Number 1007-28-96190-65-4[1]
LogP (Octanol-Water Partition Coefficient) 1.151.51[2][3]
Water Solubility (at 20°C, pH 7) 980 mg/LNot explicitly found, but generally considered moderately soluble.[3]

Note: A higher LogP value for DEA suggests it is slightly more lipophilic than DIA, which may affect its bioaccumulation potential and interaction with biological membranes.

Metabolic Pathway of Atrazine

Both DIA and DEA are primary metabolites of atrazine, formed through the enzymatic removal of one of the N-alkyl groups. This process is a key step in the detoxification of atrazine in various organisms, including mammals, plants, and microorganisms.[4][5] The initial dealkylation can occur on either the ethyl or the isopropyl side chain, leading to the formation of DEA or DIA, respectively.[5] Further metabolism can lead to the formation of didealkyldiaminochlorotriazine (DACT).

Atrazine_Metabolism Atrazine Atrazine DEA Deethylatrazine (DEA) Atrazine->DEA N-de-ethylation DIA This compound (DIA) Atrazine->DIA N-de-isopropylation DACT Didealkyldiamino- chlorotriazine (DACT) DEA->DACT N-de-isopropylation DIA->DACT N-de-ethylation

Caption: Metabolic pathway of atrazine to its primary metabolites, deethylatrazine (DEA) and this compound (DIA), and the subsequent formation of didealkyldiaminochlorotriazine (DACT).

Toxicological Profile

The toxicity of atrazine and its metabolites has been a subject of extensive research. Generally, the acute toxicity of the metabolites is considered to be lower than that of the parent compound, atrazine.

Acute Oral Toxicity in Rats
CompoundLD₅₀ (mg/kg body weight) - Male RatLD₅₀ (mg/kg body weight) - Female RatReference(s)
This compound (DIA)2290810[4]
Deethylatrazine (DEA)1890670[4]

Based on these LD₅₀ values, deethylatrazine appears to be slightly more acutely toxic than this compound in both male and female rats.

Aquatic Toxicity

A comparative study on the acute and chronic toxicity of atrazine and its metabolites on several aquatic organisms, including the amphipods Hyalella azteca and Diporeia spp., and the unicellular alga Pseudokirchneriella subcapitata, consistently ranked the toxicity as follows: Atrazine > Deethylatrazine (DEA) > this compound (DIA) .[6]

Endocrine Disrupting Effects

Atrazine and its metabolites are known endocrine disruptors, primarily affecting the hypothalamic-pituitary-gonadal (HPG) axis.[7][8][9] Studies in rats have shown that both DEA and DIA can delay the onset of puberty in males.[10] The mechanism of endocrine disruption is complex and may involve multiple pathways, including the induction of aromatase, the enzyme that converts androgens to estrogens, and the inhibition of phosphodiesterase, leading to increased cAMP levels.[11][12][13]

One study demonstrated that both DIA and DEA can cause a rapid, dose-dependent increase in plasma adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) in male Wistar rats, suggesting an effect on the hypothalamic-pituitary-adrenal (HPA) axis.[14] While both metabolites showed this effect, the study did not provide a direct quantitative comparison of their potencies.

Experimental Protocols

Analysis of this compound and Deethylatrazine in Water Samples

A common and effective method for the simultaneous determination of DIA and DEA in water samples involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[15]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample pH Adjustment: Adjust the pH of the water sample to a range of 3-4.[15]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge. The analytes will be retained on the solid phase.

  • Cartridge Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.

  • Analyte Elution: Elute the retained DIA and DEA from the cartridge using a suitable organic solvent, such as ethyl acetate.[15]

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

  • Separation: The compounds are separated based on their boiling points and interaction with the GC column (e.g., a HP5-MS capillary column).[16]

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[15] Specific ions for DIA and DEA are monitored for quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample pH_Adjust Adjust pH to 3-4 Water_Sample->pH_Adjust SPE Solid-Phase Extraction (C18) pH_Adjust->SPE Elution Elute with Ethyl Acetate SPE->Elution Concentration Concentrate Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: A typical experimental workflow for the analysis of this compound and deethylatrazine in water samples.

In Vivo Assessment of Endocrine Disruption

The following protocol is a summary of a study that investigated the effects of DIA and DEA on puberty in male Wistar rats.[10]

  • Animal Model: Intact male Wistar rats.

  • Dosing Period: Animals were administered the test compounds by gavage from postnatal day (PND) 23 through PND 53.[10]

  • Test Compounds and Doses: Deethylatrazine (DEA) and this compound (DIA) were administered at doses equivalent to atrazine equimolar doses (AED) of 6.25, 12.5, 25, 50, 100, or 200 mg/kg.[10]

  • Endpoint Measurement:

    • Preputial Separation (PPS): The day of PPS, a marker of puberty onset in male rats, was recorded.

    • Organ Weights: At PND 53, animals were euthanized, and the weights of reproductive organs (ventral prostate, lateral prostate, seminal vesicles, and epididymis) were measured.[10]

    • Hormone Levels: Serum levels of testosterone, estrone, and estradiol (B170435) were determined using appropriate immunoassays.[10]

  • Data Analysis: Statistical analysis was performed to compare the treated groups with the control group to identify any significant effects on the measured endpoints.

Signaling Pathway Disruption

Atrazine and its metabolites can interfere with key signaling pathways, particularly those involved in neuroendocrine function. The primary mechanism of atrazine's endocrine-disrupting effect is believed to be the suppression of the luteinizing hormone (LH) surge, which is critical for ovulation and normal estrous cyclicity.[5] This is thought to occur through effects on the central nervous system, specifically the hypothalamus.[9]

Atrazine has also been shown to inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] Elevated cAMP can then activate various downstream signaling cascades, including those involved in steroidogenesis.

Signaling_Pathway cluster_compounds Atrazine Metabolites cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes Metabolites This compound (DIA) & Deethylatrazine (DEA) PDE4 Inhibition of Phosphodiesterase 4 (PDE4) Metabolites->PDE4 cAMP Increased intracellular cAMP PDE4->cAMP leads to PKA Activation of Protein Kinase A (PKA) cAMP->PKA CREB Phosphorylation of CREB PKA->CREB Aromatase Increased Aromatase Expression/Activity CREB->Aromatase gene transcription Steroidogenesis Altered Steroidogenesis (e.g., increased estrogen) Aromatase->Steroidogenesis HPG_Axis Disruption of HPG Axis (e.g., delayed puberty) Steroidogenesis->HPG_Axis

Caption: A simplified signaling pathway illustrating a potential mechanism of endocrine disruption by atrazine metabolites, involving the inhibition of PDE4 and subsequent downstream effects.

Conclusion

This compound and deethylatrazine are significant metabolites of atrazine with distinct, albeit similar, chemical and toxicological profiles. The available data suggest that DEA is slightly more lipophilic and acutely toxic than DIA. Both compounds exhibit endocrine-disrupting properties, affecting the reproductive development in a manner similar to the parent compound. A comprehensive understanding of the comparative effects of these metabolites is crucial for accurate environmental and human health risk assessments of atrazine exposure. Further research focusing on a direct quantitative comparison of their potencies on specific endocrine pathways would be beneficial for refining these assessments.

References

Atrazine Immunoassays: A Comparative Analysis of Cross-Reactivity with Deisopropylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative evaluation of atrazine (B1667683) immunoassays, with a specific focus on their cross-reactivity with the metabolite deisopropylatrazine. Understanding the specificity of these assays is critical for researchers, scientists, and drug development professionals to ensure accurate quantification of atrazine in the presence of its metabolites. This document summarizes key performance data, outlines experimental protocols for cross-reactivity assessment, and visualizes the principles of competitive immunoassays.

Data Summary: Cross-Reactivity of Atrazine Immunoassays

The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte (atrazine) and structurally similar molecules, such as its degradation product, this compound. The following table summarizes the cross-reactivity of a commercially available atrazine immunoassay with this compound and other related triazine compounds. Data is derived from the product information for the Ohmicron RaPID Assay®.[1]

CompoundLeast Detectable Dose (LDD) (ppb)IC50 (ppb)Cross-Reactivity (%)*
Atrazine 0.046 0.72 100
This compound0.8002170.33
Ametryn0.0530.39184.6
Propazine0.0330.7497.3
Prometryn0.0540.64112.5
Prometon0.0562.2232.4
Simazine0.3404.9014.7
Terbutryn0.0905.5013.1
Terbutylazine0.31015.54.6
Desethyl Atrazine0.0623.2122.4
Cyanazine1.000>10,000<0.01
6-Hydroxy Atrazine1.1001480.49

*Cross-reactivity (%) is calculated as: (IC50 of Atrazine / IC50 of Compound) x 100.

It is important to note that while this compound is a known cross-reactant in atrazine immunoassays, specific quantitative data from manufacturers such as Abraxis LLC and Beacon Analytical Systems Inc. is not always publicly available and has been noted as "Not Reported" in some literature.

Experimental Protocols

The determination of cross-reactivity in a competitive immunoassay is a critical step in assay validation. A standard protocol involves the following steps:

Objective: To determine the percentage of cross-reactivity of an atrazine immunoassay with this compound and other structurally related compounds.

Materials:

  • Atrazine immunoassay kit (e.g., ELISA plate or magnetic particle-based assay)

  • Atrazine standard solutions of known concentrations

  • This compound and other cross-reactant standard solutions of known concentrations

  • Assay buffer

  • Wash buffer

  • Enzyme-conjugated atrazine

  • Substrate solution

  • Stop solution

  • Microplate reader or appropriate detection instrument

Procedure:

  • Preparation of Standard Curves:

    • A standard curve for atrazine is generated by preparing a serial dilution of the atrazine standard in the assay buffer.

    • Similarly, separate serial dilutions are prepared for this compound and any other compounds to be tested for cross-reactivity.

  • Immunoassay Protocol (General Competitive ELISA):

    • Add a fixed amount of atrazine-specific antibody to each well of a microtiter plate.

    • Add the standard solutions (atrazine, this compound, etc.) at their various concentrations to the wells.

    • Add a fixed amount of enzyme-labeled atrazine to each well.

    • Incubate the plate to allow for competitive binding of the free analyte and the enzyme-labeled analyte to the antibodies.

    • Wash the plate to remove any unbound reagents.

    • Add the substrate solution, which will react with the enzyme on the bound enzyme-labeled atrazine to produce a colorimetric signal.

    • Stop the reaction after a specified time.

    • Measure the absorbance of each well using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for atrazine to generate a standard curve.

    • Determine the concentration of atrazine that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, plot the data for this compound and other tested compounds to determine their respective IC50 values.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Atrazine / IC50 of Test Compound) x 100

Visualizations

The following diagrams illustrate the underlying principles of a competitive immunoassay and the concept of cross-reactivity.

Competitive_Immunoassay_Principle cluster_high_atrazine High Atrazine Concentration cluster_low_atrazine Low Atrazine Concentration Atrazine_H Atrazine Antibody_H Antibody Atrazine_H->Antibody_H Binds Enzyme_H Enzyme-Atrazine Enzyme_H->Antibody_H Blocked Signal_H Low Signal Antibody_H->Signal_H Leads to Atrazine_L Atrazine Antibody_L Antibody Atrazine_L->Antibody_L Limited Binding Enzyme_L Enzyme-Atrazine Enzyme_L->Antibody_L Binds Signal_L High Signal Antibody_L->Signal_L Leads to

Caption: Principle of a competitive immunoassay for atrazine detection.

Cross_Reactivity_Concept cluster_molecules cluster_binding cluster_outcome Atrazine Atrazine High_Affinity High Affinity Binding Atrazine->High_Affinity This compound This compound Low_Affinity Low Affinity Binding (Cross-Reactivity) This compound->Low_Affinity Antibody Atrazine-Specific Antibody High_Affinity->Antibody Accurate_Quantification Accurate Quantification of Atrazine High_Affinity->Accurate_Quantification Low_Affinity->Antibody Potential_Overestimation Potential Overestimation of Atrazine Concentration Low_Affinity->Potential_Overestimation

Caption: Conceptual diagram of antibody cross-reactivity with this compound.

References

A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Analysis of Deisopropylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for Deisopropylatrazine, a key degradation product of the widely used herbicide atrazine (B1667683).

In the realm of environmental monitoring and food safety, the accurate quantification of pesticide residues is paramount. This compound (DIA), a principal metabolite of atrazine, is a compound of significant interest due to its potential for groundwater contamination and its persistence in the environment. The two most powerful and widely adopted analytical techniques for the determination of such compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these two methods for the analysis of this compound, supported by experimental data and protocols to aid researchers in making informed decisions for their specific analytical needs.

The Contenders: A Glimpse into LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are polar and thermally labile.[1] Its strength lies in the direct analysis of aqueous samples with minimal sample preparation, often employing a simple "dilute-and-shoot" approach or straightforward solid-phase extraction (SPE).[2][3] The use of tandem mass spectrometry provides excellent selectivity and sensitivity, allowing for the detection of analytes at very low concentrations even in complex matrices.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) , a stalwart in analytical chemistry, is renowned for its high chromatographic resolution and is particularly well-suited for the analysis of volatile and semi-volatile compounds.[4] For polar compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability for successful GC analysis.[5][6] While this adds a step to the sample preparation workflow, GC-MS can offer excellent sensitivity and is a robust and reliable technique.

Performance Face-Off: A Quantitative Comparison

The choice between LC-MS/MS and GC-MS for this compound analysis often comes down to a trade-off between the simplicity of sample preparation and the desired analytical performance. The following table summarizes key quantitative performance parameters for both methods based on published literature.

Performance MetricLC-MS/MSGC-MSSource(s)
Limit of Detection (LOD) 0.1 µg/L0.3 µg/kg[7][8]
Limit of Quantification (LOQ) 20 ng/L0.900 μg L−1[9][10]
Sample Preparation Direct injection, SPESPE, LLE, DLLME, Derivatization[5][7][10]
Analysis Time (Run Time) ~18.5 - 20 minutes~16 - 45 minutes[2][5][9][11]
Derivatization Required? NoOften Yes[5][6]
Amenability High for polar compoundsRequires derivatization for polar compounds[1][12]

Experimental Corner: Unveiling the Methodologies

To provide a practical understanding, this section details representative experimental protocols for both LC-MS/MS and GC-MS analysis of this compound.

LC-MS/MS Experimental Protocol

This protocol is based on direct injection analysis, a common approach for water samples.

1. Sample Preparation:

  • Water samples are filtered through a 0.2 µm filter.[9]

  • For chlorinated water, a dechlorinating agent like ammonium (B1175870) acetate (B1210297) is added.[2]

  • An internal standard solution is added to the sample.[2]

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used.[7]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed.[2][9]

  • Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[2][9]

  • Injection Volume: 1.0 µL.[13]

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for triazines.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

GC-MS Experimental Protocol

This protocol includes a common sample preparation technique involving extraction and derivatization.

1. Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) with a sorbent like graphitized carbon black or a C18 cartridge is frequently used to extract this compound from water samples.[5][14] Dispersive liquid–liquid microextraction (DLLME) is another effective technique.[10]

  • Solvent Exchange: The eluate from SPE is often concentrated and the solvent exchanged to a suitable solvent for derivatization (e.g., acetonitrile).[5]

  • Derivatization: A silylation reagent such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is added to the extract and heated to convert the polar this compound into a more volatile silyl (B83357) derivative.[5][6]

  • An internal standard is added before analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used.

  • Carrier Gas: Helium is the typical carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 60°C and ramping up to 215°C.[11]

  • Injection Mode: Splitless injection is often employed for trace analysis.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring specific ions characteristic of the derivatized this compound.

Workflow Visualization

The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS analysis of this compound.

LCMSMS_Workflow cluster_LCMSMS LC-MS/MS Workflow for this compound Sample Aqueous Sample Filter Filtration (0.2 µm) Sample->Filter Add_IS_LC Add Internal Standard Filter->Add_IS_LC LC_Separation LC Separation (C18 Column) Add_IS_LC->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Analysis MS/MS Analysis (MRM) ESI->MSMS_Analysis Data_Processing_LC Data Processing & Quantification MSMS_Analysis->Data_Processing_LC

Caption: A streamlined workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_GCMS GC-MS Workflow for this compound Sample_GC Aqueous Sample Extraction Extraction (SPE/DLLME) Sample_GC->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Add_IS_GC Add Internal Standard Derivatization->Add_IS_GC GC_Separation GC Separation (Capillary Column) Add_IS_GC->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Analysis MS Analysis (SIM) EI->MS_Analysis Data_Processing_GC Data Processing & Quantification MS_Analysis->Data_Processing_GC

Caption: A typical workflow for GC-MS analysis of this compound, including derivatization.

Concluding Remarks: Making the Right Choice

Both LC-MS/MS and GC-MS are powerful techniques capable of the sensitive and selective determination of this compound.

LC-MS/MS stands out for its simplicity of sample preparation , making it ideal for high-throughput laboratories analyzing a large number of aqueous samples. The ability to directly inject samples or use a simple SPE cleanup significantly reduces analysis time and potential for analyte loss. For many applications, LC-MS/MS is considered a more versatile and universal technique for pesticide analysis.[1]

GC-MS , on the other hand, remains a robust and reliable workhorse , particularly in laboratories with established expertise in derivatization techniques. While the sample preparation is more involved, GC-MS can provide excellent chromatographic separation and sensitivity. For certain matrices or when analyzing a broader range of volatile and semi-volatile compounds alongside this compound, GC-MS can be a very effective choice.

Ultimately, the decision between LC-MS/MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, the desired sample throughput, and the available instrumentation and expertise within the laboratory. This guide provides the foundational knowledge and data to empower researchers to select the most appropriate method for their this compound analysis needs.

References

Deisopropylatrazine in Surface vs. Groundwater: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deisopropylatrazine (DIA), a primary degradation product of the widely used herbicide atrazine (B1667683), is a significant environmental contaminant frequently detected in both surface and groundwater systems. Understanding the distribution and concentration ratios of DIA in these two critical water resources is essential for assessing its environmental fate, potential for human exposure, and the efficacy of water treatment and remediation strategies. This guide provides a comparative analysis of DIA concentrations in surface versus groundwater, supported by experimental data and detailed methodologies.

Concentration Ratios: A Tale of Two Water Bodies

Generally, the concentration of this compound in groundwater tends to be higher and more persistent compared to surface water, particularly in areas with a history of atrazine use and in the absence of recent runoff events. This is attributed to the higher water solubility of DIA compared to its parent compound, atrazine, which facilitates its leaching through the soil profile and into underlying aquifers.[1] In contrast, surface water concentrations of DIA can be more variable, often peaking after rainfall events that cause runoff from agricultural fields.

One study investigating the interaction between a stream and an alluvial aquifer in Iowa provides a clear example of this dynamic. The research measured the concentrations of atrazine and its metabolites, including DIA, in both the stream (surface water) and the groundwater directly beneath it.

Water SourceSample DateThis compound (DIA) Concentration (µg/L)Atrazine Concentration (µg/L)Deethylatrazine (DEA) Concentration (µg/L)DIA/Atrazine Ratio
Surface Water April 7, 19940.100.200.150.50
Groundwater April 7, 19940.200.100.302.00
Surface Water June 8, 19941.5010.02.000.15
Groundwater June 8, 19941.002.001.500.50

Data extracted from a study on the infiltration of atrazine and its metabolites from a stream to an alluvial aquifer.[2]

The data from April, representing a period of low flow and likely dominated by groundwater discharge into the stream, shows a DIA concentration in groundwater that is double that of the surface water. The DIA/Atrazine ratio in groundwater was significantly higher (2.00) compared to the surface water (0.50), indicating a greater degree of atrazine degradation in the subsurface environment over time.

Following an application and runoff event in June, the surface water concentrations of both atrazine and DIA increased dramatically. However, the DIA/Atrazine ratio in surface water was low (0.15), reflecting the recent influx of the parent compound. The groundwater also showed an increase in DIA concentration, but the DIA/Atrazine ratio remained higher than in the surface water, suggesting a mixture of infiltrating surface water and resident groundwater with a longer history of atrazine degradation.

Experimental Protocols

The following outlines a general methodology for the comparative analysis of this compound in surface and groundwater, based on established analytical techniques.

1. Sample Collection:

  • Surface Water: Grab samples are collected from the centroid of the stream or river flow. Samples are collected in amber glass bottles to prevent photodegradation.

  • Groundwater: Samples are collected from monitoring wells screened in the aquifer of interest. Prior to sample collection, wells are purged of at least three well volumes of water to ensure the sample is representative of the aquifer. Samples are collected using a submersible pump or bailer.

  • All samples are immediately placed on ice and transported to the laboratory.

2. Sample Preparation:

  • Water samples are filtered through a 0.45 µm glass fiber filter to remove suspended solids.

  • Solid-Phase Extraction (SPE): A common method for concentrating triazine herbicides and their metabolites from water is solid-phase extraction.

    • A C18 or graphitized carbon-black SPE cartridge is conditioned with methanol (B129727) followed by deionized water.

    • A known volume of the filtered water sample is passed through the cartridge. The analytes adsorb to the stationary phase.

    • The cartridge is then washed with deionized water to remove interfering substances.

    • The analytes are eluted from the cartridge with a small volume of a suitable solvent, such as ethyl acetate (B1210297) or methanol.

3. Analytical Determination:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the quantification of atrazine and its metabolites.

    • The eluate from the SPE step is concentrated under a gentle stream of nitrogen.

    • The sample is then injected into the GC-MS system.

    • The compounds are separated based on their boiling points and affinity for the GC column.

    • The mass spectrometer identifies and quantifies the compounds based on their unique mass-to-charge ratio and fragmentation patterns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for analyzing these compounds and can often handle aqueous samples with less cleanup.

Atrazine Degradation and Transport Pathway

The following diagram illustrates the process of atrazine application, its subsequent degradation to this compound, and the pathways through which these compounds enter surface and groundwater.

Atrazine_Pathway cluster_surface Surface Environment cluster_degradation Degradation cluster_transport Transport Pathways cluster_water_bodies Water Bodies Atrazine_App Atrazine Application (Herbicide) Soil Soil Atrazine_App->Soil Degradation Microbial & Chemical Degradation Soil->Degradation Runoff Surface Runoff Soil->Runoff Leaching Leaching Soil->Leaching DIA This compound (DIA) Degradation->DIA DIA->Runoff DIA->Leaching Surface_Water Surface Water (Rivers, Streams) Runoff->Surface_Water Groundwater Groundwater (Aquifers) Leaching->Groundwater

References

Unambiguous Identification of Deisopropylatrazine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precise identification of small molecules like Deisopropylatrazine (DIA) is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the unequivocal confirmation of DIA, supported by experimental data and detailed protocols.

This compound (chemical formula: C₅H₈ClN₅, IUPAC name: 6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) is a primary degradation product of the widely used herbicide atrazine (B1667683).[1] Its presence in environmental and biological samples is a key indicator of atrazine contamination and metabolic processes. Accurate identification is crucial for toxicological studies, environmental monitoring, and regulatory compliance.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the identification and quantification of pesticide residues like DIA.[2][3] Its high mass accuracy and resolving power allow for the determination of the elemental composition of an analyte, providing a high degree of confidence in its identification. However, other techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) are also employed. This guide will objectively compare these methods.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the confirmation of this compound identity depends on several factors, including the required level of confidence, sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance of HRMS compared to other common methods.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very High (provides exact mass and elemental composition)High (provides mass-to-charge ratio and fragmentation pattern)Low to Medium (based on retention time and UV absorbance)
Sensitivity High (LODs in the low ng/L to µg/kg range)[4]High (LODs in the µg/kg range)[5]Lower (typically µg/L to mg/L range)
Confidence in ID Very HighHighLow
Sample Throughput HighMediumHigh
Derivatization Not typically requiredMay be required for improved volatility and peak shapeNot required
Matrix Effects Can be significant, often requires internal standardsCan be significant, requires robust sample cleanupLess susceptible to ion suppression, but matrix can affect chromatography
Cost HighMediumLow

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of this compound using LC-HRMS and GC-MS.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Protocol

This method is suitable for the analysis of this compound in water and biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Adjust the pH of the water sample to 3-4.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol).[6]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. High-Resolution Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Acquisition Mode: Full scan with a high resolution (e.g., >70,000 FWHM).

  • Mass Range: m/z 50-500.

  • Data-Dependent MS/MS: For confirmation, data-dependent MS/MS can be performed to obtain fragment ion spectra. The precursor ion for this compound ([M+H]⁺) is approximately m/z 174.0541.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is often used for the analysis of this compound in soil and plant matrices.

1. Sample Preparation (Solvent Extraction)

  • Extract the sample with a suitable solvent such as methanol or acetonitrile.

  • Perform a liquid-liquid partition to transfer the analytes into a less polar solvent like dichloromethane.

  • Clean up the extract using SPE (e.g., silica (B1680970) or Florisil cartridges).

  • Concentrate the final extract to a small volume.

2. Gas Chromatography

  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

  • Injector: Splitless injection is commonly employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry

  • Ionization: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

  • Characteristic Ions: The mass spectrum of this compound shows a molecular ion at m/z 173 and characteristic fragment ions.[1][7]

Visualizing the Workflow and Pathway

To better understand the analytical process and the metabolic origin of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Water/Soil Sample SPE Solid-Phase Extraction Sample->SPE LC-HRMS Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction GC-MS Concentration Concentration & Reconstitution SPE->Concentration Solvent_Extraction->Concentration LC_HRMS LC-HRMS Analysis Concentration->LC_HRMS GC_MS GC-MS Analysis Concentration->GC_MS Data_Analysis Data Analysis (Exact Mass, Retention Time, Fragmentation) LC_HRMS->Data_Analysis GC_MS->Data_Analysis Confirmation Confirmation of DIA Identity Data_Analysis->Confirmation

Caption: General experimental workflow for the analysis of this compound.

atrazine_degradation Atrazine Atrazine (C8H14ClN5) This compound This compound (DIA) (C5H8ClN5) Atrazine->this compound N-dealkylation (- C3H7) Deethylatrazine Deethylatrazine (DEA) (C6H10ClN5) Atrazine->Deethylatrazine N-dealkylation (- C2H5) Diaminochlorotriazine Diaminochlorotriazine (DACT) (C3H4ClN5) This compound->Diaminochlorotriazine N-dealkylation (- C2H5) Deethylatrazine->Diaminochlorotriazine N-dealkylation (- C3H7)

Caption: Simplified metabolic pathway of atrazine degradation.

Conclusion

For the unambiguous confirmation of this compound identity, high-resolution mass spectrometry offers unparalleled specificity and confidence due to its ability to provide exact mass measurements and facilitate elemental composition determination. While GC-MS is a robust and reliable technique, particularly for certain matrices, LC-HRMS generally provides higher throughput and avoids the need for derivatization. HPLC-UV, while being a more accessible technique, lacks the specificity required for definitive confirmation and is better suited for screening or quantification of known analytes at higher concentrations. The choice of methodology should be guided by the specific requirements of the analysis, with LC-HRMS being the gold standard for confirmatory purposes.

References

Deisopropylatrazine in Agricultural Runoff: A Comparative Review of Occurrence and Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of deisopropylatrazine (DIA) concentrations in agricultural runoff and the experimental protocols for its quantification, designed for researchers, scientists, and drug development professionals.

This compound (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Its presence in agricultural runoff is a significant concern for environmental and public health due to its potential mobility and persistence in water resources. This guide provides a comparative overview of DIA occurrence in agricultural runoff based on available scientific literature, details the experimental protocols used for its detection, and visualizes key processes and workflows.

Quantitative Data on this compound Occurrence

The concentration of this compound in agricultural runoff is influenced by various factors, including atrazine application rates, tillage practices, soil type, and the intensity and timing of rainfall events. The following table summarizes quantitative data from a long-term study that monitored DIA in runoff from agricultural watersheds.

Study (Location)Tillage PracticeYears of MonitoringAverage DIA Concentration (µg/L)DIA to Atrazine Ratio (Molar)DIA to DEA Ratio (Molar)
Shipitalo & Owens, 2003 (Ohio, USA)No-till60.7Variable~0.3
Shipitalo & Owens, 2003 (Ohio, USA)Chisel-till60.7Variable~0.3
Shipitalo & Owens, 2003 (Ohio, USA)Plow-till60.7Variable~0.3

Note: Data is primarily from the comprehensive study by Shipitalo & Owens (2003), as directly comparable, multi-year quantitative data on DIA concentrations in agricultural runoff from other studies is limited in the reviewed literature. Deethylatrazine (B13485) (DEA) is another primary atrazine metabolite.

The study by Shipitalo and Owens (2003) found that weather patterns and the timing of runoff-producing rainfall had a more significant impact on DIA concentrations than the type of tillage.[1][2] this compound was consistently detected in runoff, although at lower concentrations than its parent compound, atrazine, and another metabolite, deethylatrazine (DEA).[1][2] The molar ratio of DIA to DEA was found to be relatively constant, suggesting it could be a useful indicator for identifying the sources of DIA in surface waters.[1][2]

While other studies have detected DIA in streams and rivers within agricultural watersheds, they often do not provide specific concentration data from direct agricultural runoff, making direct comparisons challenging. A U.S. Geological Survey report highlighted that this compound is a significant degradation product found in surface runoff from agricultural fields.

Experimental Protocols

Accurate quantification of this compound in environmental samples requires robust and sensitive analytical methodologies. The following section details a typical experimental protocol for the analysis of DIA in agricultural runoff, synthesized from various research articles.

1. Sample Collection and Preservation:

  • Collection: Runoff samples are typically collected at the edge of agricultural fields or from watershed outlets using automated water samplers triggered by runoff events. Grab samples can also be collected during rainfall events.

  • Preservation: Water samples are collected in amber glass bottles to prevent photodegradation. Samples are typically stored at 4°C and extracted as soon as possible to minimize degradation of the analytes.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Purpose: To concentrate the analytes of interest and remove interfering substances from the water matrix.

  • Procedure:

    • Water samples are filtered to remove suspended solids.

    • The pH of the water sample is adjusted to a neutral or slightly acidic range.

    • The sample is passed through an SPE cartridge containing a sorbent material (e.g., C18). Atrazine and its metabolites, including DIA, are retained on the sorbent.

    • The cartridge is washed with organic-free water to remove any remaining polar interferences.

    • The analytes are eluted from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate, methanol).

    • The eluate is then concentrated to a final volume, typically under a gentle stream of nitrogen.

3. Analytical Quantification (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Purpose: To separate, identify, and quantify the concentration of DIA and other target compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is a commonly used instrument for the analysis of atrazine and its metabolites.

  • Procedure:

    • A small volume of the concentrated extract is injected into the GC.

    • The compounds are separated based on their boiling points and interaction with the GC column.

    • As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments, allowing for the specific identification and quantification of this compound.

  • Quality Control: Quality assurance and control measures include the analysis of method blanks, fortified samples (spikes) to determine recovery rates, and the use of internal standards.

Visualizations

The following diagrams illustrate the atrazine degradation pathway and a typical experimental workflow for DIA analysis.

Atrazine_Degradation_Pathway Atrazine Atrazine DIA This compound (DIA) Atrazine->DIA Deisopropylation DEA Deethylatrazine (DEA) Atrazine->DEA Deethylation DEDIA Didealkyldiaminochloro-s-triazine DIA->DEDIA Deethylation DEA->DEDIA Deisopropylation

Atrazine degradation pathway to DIA and other metabolites.

Experimental_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis Sample_Collection 1. Runoff Sample Collection Filtration 2. Filtration Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE Elution 4. Elution SPE->Elution Concentration 5. Concentration Elution->Concentration GCMS 6. GC-MS Analysis Concentration->GCMS Data_Analysis 7. Data Analysis GCMS->Data_Analysis

Experimental workflow for DIA analysis in runoff samples.

References

Safety Operating Guide

Proper Disposal of Deisopropylatrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of deisopropylatrazine, ensuring laboratory safety and environmental protection.

This compound (DIA) is a metabolite of atrazine (B1667683) and is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is not merely a matter of laboratory hygiene but a critical component of regulatory compliance and environmental stewardship. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust formation.
Skin Protection Chemical-impermeable gloves (inspected prior to use) and impervious clothing.[1]Prevents skin contact, which can be harmful.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.[1]Protects against inhalation of harmful dust or vapors.

Ensure adequate ventilation in the handling area and keep the substance away from ignition sources.[1][3] Do not eat, drink, or smoke when using this product.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must adhere to federal, state, and local regulations. In the United States, the primary federal laws governing pesticide disposal are the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[4][5]

Step 1: Waste Collection and Storage

  • Collect this compound waste in suitable, closed, and clearly labeled containers.[1]

  • Store the waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Keep the container tightly sealed to prevent leaks or spills.[6]

Step 2: Accidental Spill Management

In the event of a spill, immediate action is crucial to prevent environmental contamination and personnel exposure.

  • Evacuate and Secure: Evacuate personnel from the spill area and keep people upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is toxic to aquatic life.[1]

  • Clean-up: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Step 3: Disposal of Unused this compound

  • Follow Label Instructions: The product label should provide specific disposal instructions as mandated by FIFRA.[4][7]

  • Professional Disposal Facility: Arrange for the disposal of the waste at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Unusable pesticides are often regulated as hazardous waste.[8]

  • State and Local Programs: Check with your state's environmental agency or local solid waste authority for information on "Clean Sweep" programs or other household hazardous waste collection programs that may accept pesticide waste from commercial users.[5][9]

Step 4: Decontamination and Disposal of Empty Containers

Empty containers can retain hazardous residues and must be handled carefully.

  • Triple Rinsing:

    • Fill the container about one-quarter full with a suitable solvent (e.g., water or as recommended by the manufacturer).

    • Secure the cap and shake for 30 seconds.

    • Pour the rinsate into the pesticide application equipment or a designated collection container for later disposal.

    • Repeat this rinsing procedure two more times.[10]

  • Container Disposal:

    • Never reuse an empty pesticide container for any other purpose.[7][10]

    • Dispose of the rinsed container in accordance with the product label instructions and local regulations. This may include offering it for recycling if a specific program is available or disposing of it in the trash.[8]

Regulatory Framework

RegulationKey Requirements
FIFRA (Federal Insecticide, Fungicide, and Rodenticide Act) Mandates that pesticide labels include legally binding disposal instructions.[4]
RCRA (Resource Conservation and Recovery Act) Governs the management of hazardous waste from "cradle-to-grave," which can include certain pesticides.[4][11]
State and Local Laws Often impose stricter regulations than federal laws, including specific waste handling procedures and disposal methods.[4][7]

This compound Disposal Workflow

This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe empty_container Empty Container start->empty_container collect_waste 2. Collect Waste in Labeled, Closed Container ppe->collect_waste store_waste 3. Store in Designated Hazardous Waste Area collect_waste->store_waste spill Spill Occurs collect_waste->spill check_regulations 4. Consult Federal, State, and Local Regulations store_waste->check_regulations spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_waste professional_disposal 5. Arrange for Disposal at a Licensed Hazardous Waste Facility check_regulations->professional_disposal transport 6. Transport Waste According to Regulations professional_disposal->transport end_disposal End: Waste Disposed transport->end_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse Yes dispose_container Dispose of Container per Label and Local Regulations triple_rinse->dispose_container

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Deisopropylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pivotal research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Deisopropylatrazine, a compound requiring meticulous safety protocols.

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1][2]. Understanding and implementing the correct personal protective equipment (PPE), handling procedures, and disposal methods is critical to mitigating risks to both personnel and the environment.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound, ensuring comprehensive protection.

Body PartRequired PPESpecifications and Standards
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. For high exposure or when mixing concentrates, a face shield worn over goggles is recommended[1][3].
Skin Chemical-resistant gloves (unlined, elbow length), fire/flame resistant and impervious clothing, and a chemical-resistant apron.Gloves should be inspected before use and must satisfy EU Directive 89/686/EEC and the EN 374 standard. Nitrile, butyl, and neoprene gloves are recommended for good protection[1][3]. Aprons should extend from the neck to at least the knees[3].
Respiratory Full-face respirator.To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced[1]. Always consider a respirator during lengthy exposures or when mixing highly toxic substances[3].
Footwear Chemical-resistant boots.Leather or fabric boots should not be used. Pants should be worn over the top of boots to prevent pesticides from entering[4].

Safe Handling and Emergency Protocols

Adherence to standardized procedures is crucial for minimizing exposure and managing accidental spills.

ProcedureKey Steps
General Handling - Work in a well-ventilated area, preferably a chemical fume hood[5].- Avoid the formation of dust and breathing in mist, gas, or vapors[1].- Do not eat, drink, or smoke when using this product[1][6].- Wash hands thoroughly after handling[1].
First-Aid: Inhalation - Move the victim to fresh air.- If breathing is difficult, administer oxygen.- If not breathing, provide artificial respiration and seek immediate medical attention[1].
First-Aid: Skin Contact - Immediately remove contaminated clothing.- Wash the affected area with soap and plenty of water[1].
First-Aid: Eye Contact - Rinse with pure water for at least 15 minutes and consult a doctor[1].
First-Aid: Ingestion - Rinse mouth with water. Do not induce vomiting.- Never give anything by mouth to an unconscious person.- Call a doctor or Poison Control Center immediately[1].
Accidental Release - Evacuate personnel to a safe area.- Ensure adequate ventilation and remove all sources of ignition.- Prevent further leakage and do not allow the chemical to enter drains.- Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal[1].

Disposal Plan

Proper disposal of this compound and its containers is vital to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Product - Dispose of contents/container in accordance with local, regional, and national regulations[7].- Contact your local household hazardous waste program or your state's environmental agency for specific guidance[8][9].
Empty Containers - Triple rinse the container: fill it ¼ full with water, close the lid tightly, shake, and empty the contents into the spray tank, allowing it to drain for 30 seconds. Repeat this process two more times[10].- Puncture and dispose of the empty container in the trash. Never reuse pesticide containers[9][10].

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.

start Start: Review Safety Data Sheet (SDS) ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep 2. Prepare Work Area (Ensure Ventilation/Fume Hood) ppe->prep handle 3. Handle this compound (Weighing, Mixing, etc.) prep->handle decon 4. Decontaminate Work Area and Equipment handle->decon remove_ppe 5. Doff and Dispose of/Clean PPE decon->remove_ppe waste 6. Dispose of Chemical Waste and Empty Containers remove_ppe->waste end End: Procedure Complete waste->end

Caption: Workflow for the safe handling of this compound.

References

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Deisopropylatrazine
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。